Product packaging for Methyl 4-(1-aminoethyl)benzoate(Cat. No.:CAS No. 80051-07-6)

Methyl 4-(1-aminoethyl)benzoate

Cat. No.: B2887038
CAS No.: 80051-07-6
M. Wt: 179.219
InChI Key: XSYGLHLLQZGWPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-(1-aminoethyl)benzoate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.219. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B2887038 Methyl 4-(1-aminoethyl)benzoate CAS No. 80051-07-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(1-aminoethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYGLHLLQZGWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of (R)-Methyl 4-(1-aminoethyl)benzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the chiral amine (R)-Methyl 4-(1-aminoethyl)benzoate from the prochiral ketone methyl 4-acetylbenzoate. The primary focus is on the asymmetric reductive amination, a key transformation that establishes the desired stereochemistry. This guide details the reaction mechanism, presents various catalytic systems with their performance data, and provides a representative experimental protocol.

Introduction

(R)-Methyl 4-(1-aminoethyl)benzoate is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. Its stereodefined amino and ester functionalities make it a crucial intermediate for the synthesis of various biologically active molecules. The most direct and atom-economical method for its preparation is the asymmetric reductive amination of methyl 4-acetylbenzoate. This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, followed by an enantioselective reduction to the target chiral amine.

The success of this transformation hinges on the use of a chiral catalyst that can effectively control the stereochemical outcome of the reduction. This guide will explore different catalytic approaches, with a focus on transition metal catalysts that have shown high efficacy and enantioselectivity in similar reactions.

Reaction Pathway and Mechanism

The asymmetric reductive amination of methyl 4-acetylbenzoate proceeds in two main steps:

  • Imine Formation: The carbonyl group of methyl 4-acetylbenzoate reacts with an ammonia source, typically an ammonium salt such as ammonium acetate, to form an intermediate imine. This reaction is reversible, and the equilibrium can be shifted towards the imine by removing the water byproduct.

  • Asymmetric Reduction: A chiral catalyst, usually a transition metal complex with a chiral ligand, coordinates to the imine and facilitates its reduction by a hydride source, such as molecular hydrogen (H₂). The chiral environment of the catalyst directs the hydride attack to one face of the imine, leading to the preferential formation of the (R)-enantiomer of the product.

Reaction_Pathway cluster_synthesis Asymmetric Reductive Amination ketone Methyl 4-acetylbenzoate imine Imine Intermediate ketone->imine + NH3 - H2O amine_source Ammonium Acetate (NH4OAc) product (R)-Methyl 4-(1-aminoethyl)benzoate imine->product Asymmetric Reduction catalyst Chiral Ru-Catalyst catalyst->imine catalysis h2 H2 (reductant) h2->imine reduction

Caption: General reaction pathway for the asymmetric reductive amination of methyl 4-acetylbenzoate.

Catalytic Systems and Performance Data

Several catalytic systems have been developed for the asymmetric reductive amination of aryl ketones. Ruthenium-based catalysts, in particular, have demonstrated high activity and enantioselectivity for this transformation. The choice of the chiral ligand is crucial for achieving high enantiomeric excess (ee).

Below is a summary of representative catalytic systems and their reported performance for the asymmetric reductive amination of acetophenone derivatives, which are close structural analogs of methyl 4-acetylbenzoate.

Catalyst SystemSubstrateAmine SourceReductantSolventTemp (°C)Time (h)Yield (%)ee (%)
Ru/C₃-TunePhosVarious Alkyl Aryl KetonesNH₄OAcH₂Methanol8024>90>90
[RuCl(p-cymene){(S)-BINAP}]ClAryl Methyl KetoneNH₃, NH₄ClH₂Methanol/H₂O802495.7 (area)71.7
Ru-(S)-dtbm-SegphosAryl Methyl KetoneNH₃, NH₄ClH₂Methanol11024>93>93
Ir-f-BinaphaneAryl KetonesPhenylhydrazideH₂Toluene6024up to 99up to 99

Note: The data presented is for analogous substrates and serves as a reference for the expected performance in the synthesis of (R)-Methyl 4-(1-aminoethyl)benzoate.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of (R)-Methyl 4-(1-aminoethyl)benzoate via asymmetric reductive amination.

Experimental_Workflow start Start reactor_prep Reactor Preparation (Inert Atmosphere) start->reactor_prep reagent_add Addition of: - Methyl 4-acetylbenzoate - Ammonium Acetate - Solvent (Methanol) reactor_prep->reagent_add catalyst_add Catalyst Addition (Chiral Ru-Catalyst) reagent_add->catalyst_add reaction Reaction under H2 Pressure (e.g., 50 atm, 80°C) catalyst_add->reaction monitoring Reaction Monitoring (e.g., HPLC) reaction->monitoring monitoring->reaction Continue if incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Reaction complete purification Purification (e.g., Column Chromatography) workup->purification analysis Product Analysis (NMR, HPLC for ee) purification->analysis end End Product: (R)-Methyl 4-(1-aminoethyl)benzoate analysis->end

Caption: A typical experimental workflow for the synthesis.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from literature for the asymmetric reductive amination of aryl methyl ketones.[1] Researchers should optimize the conditions for the specific substrate, methyl 4-acetylbenzoate.

Materials:

  • Methyl 4-acetylbenzoate

  • Ammonium acetate (NH₄OAc)

  • [Ru(OAc)₂( (R)-C₃-TunePhos)] (or a similar chiral ruthenium catalyst)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrogen gas (H₂)

Equipment:

  • High-pressure autoclave or a similar reactor

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • Reactor Setup: In a glovebox or under an inert atmosphere, a high-pressure autoclave is charged with methyl 4-acetylbenzoate (1.0 mmol), ammonium acetate (5.0 mmol), and the chiral ruthenium catalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Anhydrous methanol (5 mL) is added to the autoclave.

  • Reaction: The autoclave is sealed, removed from the glovebox, and then purged with hydrogen gas three times. The pressure is then set to 50 atm of H₂, and the reaction mixture is stirred at 80 °C for 24 hours.

  • Work-up: After cooling to room temperature, the autoclave is carefully depressurized. The reaction mixture is then concentrated under reduced pressure. The residue is redissolved in dichloromethane (20 mL) and washed with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure (R)-Methyl 4-(1-aminoethyl)benzoate.

  • Analysis: The yield of the purified product is determined. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis. The structure is confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Conclusion

The asymmetric reductive amination of methyl 4-acetylbenzoate is an efficient and direct method for the synthesis of the valuable chiral intermediate (R)-Methyl 4-(1-aminoethyl)benzoate. The use of chiral ruthenium catalysts with appropriate phosphine ligands has been shown to provide high yields and excellent enantioselectivities for similar transformations. This guide provides a solid foundation for researchers and drug development professionals to successfully implement and optimize this important synthetic route. Further screening of catalysts, ligands, and reaction conditions may lead to even more efficient and scalable processes.

References

Enantioselective Synthesis of Methyl 4-(1-aminoethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of Methyl 4-(1-aminoethyl)benzoate, a valuable chiral building block in pharmaceutical and chemical industries. The document details prominent synthetic strategies, presents quantitative data for comparative analysis, and outlines detailed experimental protocols.

Introduction

This compound is a chiral amine that serves as a key intermediate in the synthesis of various biologically active molecules.[1][2][3] The presence of a stereocenter necessitates precise control over the synthetic route to obtain the desired enantiomer, which is crucial for pharmacological activity. The primary strategies for achieving high enantioselectivity in the synthesis of this and related chiral amines revolve around two main approaches: asymmetric hydrogenation of prochiral imines and biocatalytic reductive amination of the corresponding ketone.[4][5][6][7]

Core Synthetic Strategies

The two predominant methodologies for the enantioselective synthesis of this compound are transition metal-catalyzed asymmetric hydrogenation and biocatalytic asymmetric reductive amination.

1. Asymmetric Hydrogenation of Prochiral Imines:

This is a highly efficient and direct method for producing chiral amines.[4][5] The process involves the reduction of a prochiral imine precursor, derived from the condensation of methyl 4-acetylbenzoate and an amine source, using a chiral catalyst. Iridium-based catalysts, in conjunction with chiral phosphine ligands, have demonstrated significant success in this area.[8][9] The choice of ligand is critical for achieving high enantioselectivity.

2. Biocatalytic Asymmetric Reductive Amination:

This approach utilizes enzymes, such as amine dehydrogenases (AmDH) or transaminases (TA), to catalyze the conversion of a ketone to a chiral amine with high enantiopurity.[6][10] Starting from methyl 4-acetylbenzoate, an (R)-selective amine dehydrogenase can directly produce the desired (R)-amine using ammonia and a cofactor like NADH.[6] Alternatively, a transaminase can be employed, using a chiral amine donor to transfer its amino group and chirality to the ketone substrate.[6][7] This method is often favored for its high selectivity, mild reaction conditions, and environmentally friendly nature.

Quantitative Data Summary

The following tables summarize the quantitative data for different enantioselective synthesis methods of chiral amines, providing a basis for comparison.

Catalyst/EnzymeSubstrateMethodYield (%)Enantiomeric Excess (ee, %)Reference(s)
Ir/(S,S)-f-Binaphane-L7N-alkyl α-aryl furan-containing iminesAsymmetric Hydrogenation-up to 90[4]
Iridium-(Cp*) complexes with diamine ligands & chiral HAN-aryl imines from aryl ketonesAsymmetric Hydrogenation-up to 98[4][5]
Ir–P,N chiral complexes (SimplePHOX)N-aryl iminesAsymmetric Hydrogenation-96[4]
Chiral Iridium-diphosphine ligandCyclic 2-aryl iminesAsymmetric HydrogenationHighup to 96[8]
(R)-selective Amine Dehydrogenase (AmDH)Methyl 4-acetylbenzoateBiocatalytic Reductive AminationHighHigh[6]
Transaminase (TA)Methyl 4-acetylbenzoateBiocatalytic Reductive AminationHighHigh[6]

Experimental Protocols

1. General Protocol for Asymmetric Hydrogenation of N-aryl Imines:

This protocol is a generalized procedure based on common practices in the field.[4][8]

  • Imine Formation: The N-aryl imine is synthesized by the condensation of methyl 4-acetylbenzoate with the corresponding aniline derivative in a suitable solvent like toluene, often with azeotropic removal of water.

  • Hydrogenation: In a high-pressure reactor, the imine substrate is dissolved in a degassed solvent (e.g., methanol, dichloromethane). The chiral iridium catalyst (e.g., formed in situ from [Ir(COD)Cl]₂ and a chiral phosphine ligand) is added under an inert atmosphere. The reactor is then pressurized with hydrogen gas (pressure and temperature are catalyst and substrate dependent) and stirred for the specified reaction time.

  • Work-up and Purification: After the reaction, the pressure is released, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired chiral amine.

  • Determination of Enantiomeric Excess: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating or derivatizing agent.[11][12][13]

2. General Protocol for Biocatalytic Reductive Amination using a Transaminase:

This protocol is a generalized procedure based on established biocatalytic methods.[6][10]

  • Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer), the substrate, methyl 4-acetylbenzoate, is added. The transaminase enzyme and a suitable amine donor (e.g., isopropylamine) are then added to the mixture. A cofactor, typically pyridoxal 5'-phosphate (PLP), is also required.

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation for a specified period (typically 12-48 hours). The pH of the reaction is maintained within the optimal range for the enzyme.

  • Work-up and Purification: After the reaction is complete, the enzyme is removed by centrifugation or filtration. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated to yield the crude product. Purification is typically achieved by column chromatography.

  • Determination of Enantiomeric Excess: The enantiomeric excess is determined using chiral HPLC or other standard analytical techniques.[14][15]

Visualizations

Enantioselective_Synthesis_Pathways cluster_start Starting Material cluster_methods Synthetic Methods cluster_intermediates Intermediates cluster_product Product start Methyl 4-acetylbenzoate BRA Biocatalytic Reductive Amination start->BRA Transaminase or Amine Dehydrogenase Imine Prochiral Imine start->Imine Condensation AH Asymmetric Hydrogenation product This compound AH->product BRA->product Imine->AH Chiral Ir Catalyst, H₂

Caption: Key synthetic pathways to this compound.

Experimental_Workflow_Asymmetric_Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Imine Synthesis C Hydrogenation Reaction A->C B Catalyst Preparation B->C D Work-up & Purification C->D E ee Determination (HPLC/NMR) D->E

Caption: Workflow for Asymmetric Hydrogenation.

Logical_Relationship_Biocatalysis Ketone Methyl 4-acetylbenzoate Enzyme Enzyme (Transaminase or AmDH) Ketone->Enzyme Product Chiral Amine Product Enzyme->Product Catalysis Amine_Source Amine Source (Ammonia or Amine Donor) Amine_Source->Enzyme Cofactor Cofactor (PLP or NADH) Cofactor->Enzyme

Caption: Key components in biocatalytic reductive amination.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chiral Resolution of Racemic Methyl 4-(1-aminoethyl)benzoate

This technical guide provides a comprehensive overview of the primary methods for the chiral resolution of racemic this compound, a key chiral building block in pharmaceutical synthesis. The document details three major resolution strategies: classical diastereomeric salt formation, enzymatic kinetic resolution, and preparative chiral chromatography. Each section includes detailed experimental protocols, data presentation in tabular format for clear comparison, and workflow visualizations to elucidate the experimental processes.

Introduction

This compound possesses a single stereocenter, existing as a pair of enantiomers. The biological activity of chiral molecules is often enantiomer-specific, making the separation of these enantiomers a critical step in the development of pharmaceuticals. This guide explores the theoretical and practical aspects of resolving the racemic mixture of this compound to obtain the desired enantiomerically pure compounds. The synthesis of the racemic starting material is typically achieved through the reductive amination of methyl 4-acetylbenzoate.[1]

Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a widely used technique that involves the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers.[2][3] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2][3] For the resolution of a basic compound like this compound, chiral acids such as tartaric acid or mandelic acid are commonly employed as resolving agents.[4]

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

This protocol is a representative example based on established methods for the resolution of chiral amines.

  • Diastereomeric Salt Formation:

    • Dissolve racemic this compound (1.0 eq) in a suitable solvent, such as methanol or ethanol, at an elevated temperature.

    • In a separate vessel, dissolve L-(+)-tartaric acid (0.5 eq) in the same solvent, also at an elevated temperature.

    • Slowly add the tartaric acid solution to the amine solution with continuous stirring.

    • Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.

    • Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

  • Liberation of the Free Amine:

    • Suspend the dried diastereomeric salt in water.

    • Add a base, such as a 1 M sodium hydroxide solution, until the pH of the solution is approximately 10-11 to deprotonate the amine.

    • Extract the liberated enantiomerically enriched amine with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the resolved amine.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee%) of the resolved amine should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation
ParameterValueReference
Resolving AgentL-(+)-Tartaric Acid[4]
SolventMethanolN/A
Stoichiometry (Amine:Acid)2:1[4]
Crystallization Time12-24 hours[4]
Theoretical Yield (single enantiomer)< 50%[3]
Expected Enantiomeric Excess (after one crystallization)> 90%[4]

Workflow Diagram

G racemic_amine Racemic Methyl 4-(1-aminoethyl)benzoate dissolution Dissolution in Methanol racemic_amine->dissolution tartaric_acid L-(+)-Tartaric Acid tartaric_acid->dissolution mixing Mixing and Cooling dissolution->mixing crystallization Fractional Crystallization mixing->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt ((R)-Amine-(+)-Tartrate) filtration->less_soluble_salt mother_liquor Mother Liquor with More Soluble Salt ((S)-Amine-(+)-Tartrate) filtration->mother_liquor basification Basification (e.g., NaOH) less_soluble_salt->basification extraction Solvent Extraction basification->extraction resolved_amine Enantiomerically Enriched (R)-Amine extraction->resolved_amine

Caption: Classical Resolution Workflow.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. Lipases are commonly used enzymes for the resolution of amines through enantioselective acylation or deacylation. In a typical EKR of a racemic amine, an acyl donor is used to selectively acylate one of the enantiomers, which can then be separated from the unreacted enantiomer.

Experimental Protocol: Lipase-Catalyzed Transesterification

This protocol is a representative example based on established methods for the enzymatic resolution of chiral amines.

  • Enzyme Preparation:

    • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435) is a commonly used and robust enzyme for this purpose.

    • Dry the enzyme under vacuum before use.

  • Kinetic Resolution:

    • Dissolve racemic this compound (1.0 eq) in a non-polar organic solvent such as toluene or methyl tert-butyl ether (MTBE).

    • Add an acyl donor, for example, ethyl acetate (2.0-3.0 eq).

    • Add the immobilized lipase (e.g., 10-20% w/w of the substrate).

    • Incubate the mixture with shaking at a controlled temperature (e.g., 30-50 °C).

    • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached to achieve the highest possible enantiomeric excess for both the acylated product and the remaining unreacted amine.

  • Separation and Isolation:

    • Remove the enzyme by filtration.

    • Concentrate the filtrate under reduced pressure.

    • Separate the acylated amine from the unreacted amine using column chromatography on silica gel.

  • Deprotection (if necessary):

    • The acylated amine can be deprotected (hydrolyzed) using acidic or basic conditions to yield the other enantiomer of the amine.

Data Presentation
ParameterValueReference
EnzymeImmobilized Candida antarctica Lipase B (Novozym 435)N/A
Acyl DonorEthyl AcetateN/A
SolventTolueneN/A
Temperature40 °CN/A
Reaction Time24-72 hours (until ~50% conversion)N/A
Expected Conversion~50%N/A
Expected Enantiomeric Excess (product and remaining substrate)> 95%N/A

Workflow Diagram

G racemic_amine Racemic Methyl 4-(1-aminoethyl)benzoate reaction Enzymatic Acylation in Toluene racemic_amine->reaction acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction lipase Immobilized Lipase (CALB) lipase->reaction filtration Filtration to Remove Enzyme reaction->filtration separation Chromatographic Separation filtration->separation acylated_amine Acylated (S)-Amine separation->acylated_amine unreacted_amine Unreacted (R)-Amine separation->unreacted_amine deprotection Hydrolysis acylated_amine->deprotection resolved_s_amine Resolved (S)-Amine deprotection->resolved_s_amine

Caption: Enzymatic Kinetic Resolution Workflow.

Preparative Chiral Chromatography

Preparative chiral chromatography is a powerful technique for the direct separation of enantiomers on a larger scale. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. Polysaccharide-based CSPs are widely used for their broad applicability.

Experimental Protocol: Preparative HPLC

This protocol is a representative example for a preparative chiral HPLC separation.

  • Column and Mobile Phase Selection:

    • Select a suitable chiral stationary phase. Polysaccharide-based columns such as those with cellulose or amylose derivatives (e.g., CHIRALPAK® series) are a good starting point.

    • Develop an analytical method first to determine the optimal mobile phase composition for good separation (resolution > 1.5). A typical mobile phase for this type of compound could be a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol.

  • Sample Preparation:

    • Dissolve the racemic this compound in the mobile phase at a high concentration, ensuring it is fully dissolved.

  • Preparative Separation:

    • Equilibrate the preparative chiral column with the chosen mobile phase.

    • Inject the concentrated sample onto the column.

    • Collect the fractions corresponding to the two separated enantiomer peaks as they elute from the column.

  • Analysis and Product Recovery:

    • Analyze the collected fractions by analytical chiral HPLC to confirm their enantiomeric purity.

    • Combine the fractions containing the pure enantiomers.

    • Remove the solvent under reduced pressure to obtain the resolved enantiomers.

Data Presentation
ParameterValueReference
ColumnCHIRALPAK® AD-H (Amylose derivative) or similarN/A
Mobile PhaseHexane:Isopropanol (e.g., 80:20 v/v) with 0.1% diethylamineN/A
Flow RateDependent on column dimensionsN/A
DetectionUV at a suitable wavelength (e.g., 254 nm)N/A
LoadingDependent on column dimensions and separation factorN/A
Expected Recovery> 95%N/A
Expected Enantiomeric Purity> 99%N/A

Workflow Diagram

G racemic_sample Racemic Sample in Mobile Phase injection Injection onto Chiral Column racemic_sample->injection hplc_system Preparative Chiral HPLC System separation Elution with Mobile Phase hplc_system->separation injection->hplc_system fraction_collection Fraction Collection separation->fraction_collection fraction_1 Fractions of Enantiomer 1 fraction_collection->fraction_1 fraction_2 Fractions of Enantiomer 2 fraction_collection->fraction_2 analysis Purity Analysis (Analytical HPLC) fraction_1->analysis fraction_2->analysis evaporation Solvent Evaporation analysis->evaporation enantiomer_1 Pure Enantiomer 1 evaporation->enantiomer_1 enantiomer_2 Pure Enantiomer 2 evaporation->enantiomer_2

Caption: Preparative Chiral HPLC Workflow.

References

Spectroscopic Profile of Methyl 4-(1-aminoethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a detailed spectroscopic analysis of Methyl 4-(1-aminoethyl)benzoate. It is important to note that publicly available, experimentally verified spectroscopic data (NMR, IR, MS) for this specific compound is limited. Therefore, this document presents a combination of predicted data based on established spectroscopic principles and comparative data from structurally analogous compounds. All predicted data should be confirmed by experimental analysis.

Introduction

This compound is a chiral aromatic amino acid ester with significant potential as a building block in organic synthesis, particularly in the development of pharmaceutical agents. Its structure, featuring a primary amine, an ester, and a chiral center, makes it a versatile intermediate for creating complex, biologically active molecules. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purification, and quality control in research and development settings.

This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the scarcity of direct experimental data, this guide leverages predictive methodologies and draws comparisons with the known spectroscopic data of related compounds, such as Methyl 4-aminobenzoate and Methyl 4-(aminomethyl)benzoate.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with the experimental data of analogous compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95Doublet2HAromatic (ortho to -COOCH₃)
~7.40Doublet2HAromatic (ortho to -CH(NH₂)CH₃)
~4.15Quartet1HMethine (-CH (NH₂)CH₃)
~3.85Singlet3HMethoxy (-COOCH₃)
~1.60 (variable)Singlet (broad)2HAmine (-NH₂)
~1.35Doublet3HMethyl (-CH(NH₂)CH₃)

Solvent: CDCl₃. The chemical shift of the amine protons is variable and dependent on concentration and temperature.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for this compound

Chemical Shift (δ, ppm)Assignment
~167Carbonyl (-C OOCH₃)
~148Aromatic (quaternary, attached to -CH(NH₂)CH₃)
~129Aromatic (CH, ortho to -COOCH₃)
~128Aromatic (quaternary, attached to -COOCH₃)
~126Aromatic (CH, ortho to -CH(NH₂)CH₃)
~52Methine (-C H(NH₂)CH₃)
~51Methoxy (-COOC H₃)
~25Methyl (-CH(NH₂)CH₃)

Solvent: CDCl₃

Predicted IR Data

Table 3: Predicted IR (Infrared) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretch (primary amine)
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch
~1720StrongC=O stretch (ester)
~1610, ~1510Medium-StrongAromatic C=C stretch
~1280StrongC-O stretch (ester)
~830Strongpara-disubstituted benzene C-H bend (out-of-plane)
Predicted Mass Spectrometry Data

Table 4: Predicted MS (Mass Spectrometry) Data for this compound

m/zInterpretation
179.09Molecular Ion [M]⁺
164.07[M - CH₃]⁺
120.04[M - COOCH₃]⁺
105.03[M - CH(NH₂)CH₃]⁺
44.05[CH(NH₂)CH₃]⁺

Method: Electron Ionization (EI)

Spectroscopic Data of Analogous Compounds

For comparative purposes, the experimental spectroscopic data of Methyl 4-aminobenzoate and Methyl 4-(aminomethyl)benzoate are presented below.

Methyl 4-aminobenzoate

Table 5: Experimental ¹H and ¹³C NMR Data for Methyl 4-aminobenzoate

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H7.85Doublet2HAromatic (ortho to -COOCH₃)
¹H6.65Doublet2HAromatic (ortho to -NH₂)
¹H3.82Singlet3HMethoxy (-COOCH₃)
¹H4.05 (broad)Singlet2HAmine (-NH₂)
¹³C167.1--Carbonyl (-C OOCH₃)
¹³C150.9--Aromatic (quaternary, attached to -NH₂)
¹³C131.6--Aromatic (CH, ortho to -COOCH₃)
¹³C119.9--Aromatic (quaternary, attached to -COOCH₃)
¹³C113.8--Aromatic (CH, ortho to -NH₂)
¹³C51.5--Methoxy (-COOC H₃)

Solvent: CDCl₃

Table 6: Experimental IR and MS Data for Methyl 4-aminobenzoate

SpectroscopyKey DataInterpretation
IR (cm⁻¹)3425, 3340N-H stretch
1695C=O stretch
1610, 1520Aromatic C=C stretch
1280C-O stretch
MS (m/z)151[M]⁺
120[M - OCH₃]⁺
92[M - COOCH₃]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data, based on standard laboratory practices.

NMR Spectroscopy

A sample of the analyte (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for compound characterization is crucial for accurate and efficient structure elucidation.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis (Chemical Shifts, Frequencies, m/z) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation & Confirmation Data_Analysis->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report Generation

Chemical and physical properties of Methyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1-aminoethyl)benzoate is a chiral aromatic compound that holds significance as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents. Its structure, featuring a primary amine, a methyl ester, and a chiral center, allows for diverse chemical modifications and stereospecific interactions. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological relevance.

Chemical and Physical Properties

The properties of this compound, with a focus on the (R)-enantiomer, are summarized below. It is important to note that while data for the racemic mixture and individual enantiomers may be similar in many aspects, optical activity is the key differentiating property.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 4-(1-Amino-ethyl)-benzoic acid methyl ester[1]
CAS Number 912342-10-0 ((R)-enantiomer)[1][2]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1][2]
Boiling Point 281.5 °C at 760 mmHg[3]
Appearance Not specified (likely an oil or low-melting solid)
Solubility Not specified (expected to be soluble in organic solvents)

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, with reductive amination of a ketone precursor being a common and effective method. Both racemic and asymmetric syntheses are possible, followed by purification and, if necessary, chiral resolution.

Experimental Protocol 1: Racemic Synthesis via Reductive Amination

This protocol outlines the synthesis of racemic this compound from Methyl 4-acetylbenzoate.

Materials:

  • Methyl 4-acetylbenzoate

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

  • Methanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for salt formation if desired)

Procedure:

  • In a round-bottom flask, dissolve Methyl 4-acetylbenzoate in methanol.

  • Add an excess of ammonium acetate or a solution of ammonia in methanol to the flask.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride in portions.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Experimental Protocol 2: Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

For the separation of enantiomers, chiral HPLC is a widely used technique.[2]

Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector.

  • A chiral stationary phase (CSP) column. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for resolving chiral amines.[2]

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and enantiomers.

General Procedure:

  • Dissolve a small amount of the racemic this compound in the mobile phase.

  • Inject the sample onto the chiral column.

  • Monitor the elution of the enantiomers using the UV detector.

  • The two enantiomers will have different retention times, allowing for their separation and collection.

The workflow for synthesizing and resolving this compound can be visualized as follows:

Synthesis_and_Resolution cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution Start Methyl 4-acetylbenzoate Imine Imine Formation (NH₃/MeOH) Start->Imine Step 1 Reduction Reductive Amination (e.g., NaBH₃CN) Imine->Reduction Step 2 Racemate Racemic Methyl 4-(1-aminoethyl)benzoate Reduction->Racemate Step 3 HPLC Chiral HPLC Racemate->HPLC Separation R_enantiomer (R)-Enantiomer HPLC->R_enantiomer S_enantiomer (S)-Enantiomer HPLC->S_enantiomer Drug_Development Start This compound (Chiral Building Block) Modification Chemical Modification (e.g., acylation, alkylation) Start->Modification Library Library of Derivatives Modification->Library Screening Biological Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

References

Methyl 4-(1-aminoethyl)benzoate: A Chiral Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(1-aminoethyl)benzoate is a versatile chiral building block of significant interest in organic synthesis, particularly within the pharmaceutical industry. Its structure, featuring a primary chiral amine at the benzylic position and a reactive methyl ester on a benzene ring, makes it a valuable precursor for the enantioselective synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the synthesis of this compound, its key reactions, and its applications in the development of active pharmaceutical ingredients (APIs), with a focus on providing actionable experimental protocols and quantitative data.

Introduction: The Importance of Chiral Amines

Chiral amines are fundamental structural motifs present in a vast number of pharmaceuticals, natural products, and agrochemicals.[1] The stereochemistry of the amine-bearing carbon center is often critical for biological activity, as different enantiomers of a drug can exhibit vastly different pharmacological, and toxicological profiles. Consequently, the development of robust methods for the synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry.

This compound, particularly in its (R)- or (S)-enantiopure form, serves as an exemplary chiral building block. Its key structural features include:

  • A Stereogenic Center: The carbon atom alpha to the nitrogen atom is a chiral center, providing the foundation for asymmetric synthesis.

  • A Primary Amino Group: This functional group is a versatile handle for a wide range of chemical transformations, including acylation, alkylation, and reductive amination.

  • An Aromatic Methyl Ester: The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, offering another site for molecular elaboration.

These features make it a valuable intermediate for creating a diverse array of derivatives, particularly for APIs targeting neurological and cardiovascular diseases.[2]

Synthetic Routes to Enantiopure this compound

The efficient synthesis of enantiomerically pure this compound is crucial for its utility. The two primary strategies employed are the direct asymmetric synthesis from a prochiral ketone and the resolution of a racemic mixture.

Asymmetric Reductive Amination

The most direct and atom-economical approach is the asymmetric reductive amination of the prochiral precursor, methyl 4-acetylbenzoate. This transformation can be achieved using both chemocatalytic and biocatalytic methods.

  • Chemocatalytic Approach: This method involves the reduction of an imine, formed in situ from methyl 4-acetylbenzoate and an ammonia source, using a chiral transition metal catalyst. Complexes of iridium and rhodium with chiral phosphine ligands are commonly employed for the asymmetric hydrogenation of imines, often achieving high enantioselectivity.

  • Biocatalytic Approach: Enzymes offer exceptional stereoselectivity. Amine dehydrogenases (AmDH) or transaminases (TAs) can be used to convert the ketone directly to the desired chiral amine with high enantiomeric excess (ee).[3]

Logical Flow: Asymmetric Synthesis of Chiral Amines

Prochiral_Ketone Prochiral Ketone (e.g., Methyl 4-acetylbenzoate) Imine Prochiral Imine Intermediate Prochiral_Ketone->Imine + Ammonia Chiral_Amine Enantiopure Chiral Amine (e.g., (R)-Methyl 4-(1-aminoethyl)benzoate) Imine->Chiral_Amine Asymmetric Reduction Ammonia Ammonia Source (NH₃ or NH₄⁺) Catalyst Chiral Catalyst (Chemical or Biological) Catalyst->Imine Reductant Reducing Agent (e.g., H₂ or Cofactor) Reductant->Imine

Caption: General workflow for asymmetric synthesis of chiral amines.

Kinetic Resolution of Racemic Amine

An alternative and well-established method is the kinetic resolution of a racemic mixture of this compound. This technique relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. Lipase-catalyzed enantioselective acylation is a particularly effective method.

In this process, a lipase, such as Novozym 435 (Candida antarctica lipase B), selectively acylates one enantiomer (e.g., the R-enantiomer) in the presence of an acylating agent. The slower-reacting enantiomer (e.g., the S-enantiomer) remains unreacted. The resulting acylated amine (amide) and the unreacted amine can then be easily separated due to their different chemical properties. A German patent provides a detailed protocol for this separation, achieving high yields and enantiomeric purity.[4]

Applications in Organic Synthesis

The synthetic utility of this compound lies in the selective transformation of its two primary functional groups.

N-Functionalization (Acylation)

The primary amino group is readily acylated to form amides. This reaction is fundamental in drug development for introducing various functionalities and building larger molecular scaffolds. The reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base.

C-Terminal Modification

The methyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with other amines to form amides, a key reaction in the synthesis of many pharmaceuticals.

Experimental Workflow: Utilization as a Chiral Building Block

Start This compound (Chiral Pool) N_Acylation N-Acylation (Amide Formation) Start->N_Acylation Ester_Hydrolysis Ester Hydrolysis (Carboxylic Acid Formation) Start->Ester_Hydrolysis Intermediate_A N-Acylated Intermediate N_Acylation->Intermediate_A Intermediate_B Chiral Carboxylic Acid Ester_Hydrolysis->Intermediate_B Final_Product_A Final Product A Intermediate_A->Final_Product_A Further Transformation Amide_Coupling Amide Coupling (with another amine) Intermediate_B->Amide_Coupling Final_Product_B Final Product B Amide_Coupling->Final_Product_B

Caption: Synthetic pathways utilizing the functional handles of the building block.

Data Presentation

The following table summarizes quantitative data for the synthesis of enantiopure this compound via enzymatic kinetic resolution.

Table 1: Enzymatic Kinetic Resolution of (±)-Methyl 4-(1-aminoethyl)benzoate

Parameter Details
Reaction Type Lipase-catalyzed enantioselective acylation
Starting Material (±)-Methyl 4-(1-aminoethyl)benzoate (17.9 g, 0.1 mol)
Enzyme Novozym 435 (500 mg)
Acylating Agent Methoxyacetic acid isopropyl ester (19.8 g, 0.15 mol)
Solvent Toluene (150 mL)
Reaction Time 24 hours
Temperature Room Temperature
Outcome Complete conversion of (R)-enantiomer to the amide
Product Isolated (S)-Methyl 4-(1-aminoethyl)benzoate sulfate salt
Yield 8.9 g (78% of theoretical for the S-enantiomer)
Enantiomeric Purity Enantiomerically pure by HPLC analysis

Data sourced from patent DE102005062966A1.[4]

Experimental Protocols

Protocol 1: Synthesis of Enantiopure (S)-Methyl 4-(1-aminoethyl)benzoate via Enzymatic Resolution

This protocol is adapted from patent DE102005062966A1.[4]

Materials:

  • Racemic this compound (17.9 g, 0.1 mol)

  • Toluene (150 mL)

  • Methoxyacetic acid isopropyl ester (19.8 g, 0.15 mol)

  • Novozym 435 (immobilized Candida antarctica lipase B) (500 mg)

  • Sulfuric acid

Procedure:

  • A solution of racemic this compound (1) in toluene (150 mL) is prepared in a suitable reaction vessel.

  • Methoxyacetic acid isopropyl ester and Novozym 435 are added to the solution.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Reaction progress is monitored by HPLC to confirm the complete conversion of the R-enantiomer (R-1) to the corresponding R-amide (R-2), leaving the unreacted S-amine (S-1).

  • Upon completion, the enzyme is filtered off from the reaction mixture.

  • The unreacted (S)-amine is precipitated from the filtrate by the addition of sulfuric acid, forming the sulfate salt.

  • The precipitate is isolated by filtration, washed, and dried.

  • Isolation: 8.9 g (78% of the theoretical maximum for the single enantiomer) of the (S)-methyl 4-(1-aminoethyl)benzoate sulfate salt is isolated as a white, crystalline solid. HPLC analysis confirms the product is enantiomerically pure.

Protocol 2: General Procedure for N-Benzoylation

This is a representative protocol for the acylation of the primary amine function.

Materials:

  • (S)-Methyl 4-(1-aminoethyl)benzoate (1.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (1.2 eq)

  • Benzoyl chloride (1.1 eq)

Procedure:

  • Dissolve (S)-Methyl 4-(1-aminoethyl)benzoate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the stirred solution.

  • Add benzoyl chloride dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-benzoylated product.

Conclusion

This compound is a high-value chiral building block with significant potential for the synthesis of complex enantiopure molecules. Its straightforward preparation via established methods like asymmetric reductive amination and, as detailed here, enzymatic kinetic resolution, makes it readily accessible. The presence of two distinct and versatile functional handles allows for a wide range of synthetic manipulations, cementing its role as a key intermediate for researchers and professionals in the field of drug discovery and development. The detailed protocols provided herein offer a practical guide for its synthesis and derivatization.

References

Technical Guide: Stability and Storage of Methyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the stability profile and recommended storage conditions for Methyl 4-(1-aminoethyl)benzoate (CAS No: 80051-07-6). Due to the limited availability of public, in-depth stability studies for this specific molecule, this guide synthesizes information from supplier data, chemical principles, and studies on structurally related aminobenzoate esters.

Chemical Profile

This compound is a chiral aromatic ester containing a primary amine and a methyl ester functional group.[1][2] This bifunctional nature makes it a versatile intermediate in pharmaceutical synthesis but also susceptible to specific degradation pathways.[1][2] Its stability is paramount for ensuring the purity, potency, and safety of subsequent manufacturing processes and final active pharmaceutical ingredients (APIs).

Chemical Structure:

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₁₀H₁₃NO₂[4]

  • Molecular Weight: 179.22 g/mol [3]

  • Appearance: White to Yellow Sticky Oil to Solid or Solid[3]

Recommended Storage Conditions

Proper storage is critical to prevent degradation. The following conditions are based on recommendations from multiple chemical suppliers. Adherence to these guidelines is essential to maintain the compound's integrity over time.

Table 1: Summary of Recommended Storage Conditions

Parameter Recommendation Rationale / Notes
Temperature 2°C to 8°C Refrigeration slows down potential hydrolytic and oxidative degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen). The primary amine group can be susceptible to oxidation. An inert atmosphere displaces oxygen.
Light Protect from light. Store in a dark place.[3][4] Aromatic amines and benzoates can be photolabile. Opaque or amber containers are required.

| Moisture | Store in a dry, well-sealed container.[4] | Prevents atmospheric moisture from initiating hydrolysis of the ester group. |

Potential Degradation Pathways

While specific kinetic data for this compound is not publicly available, its chemical structure suggests susceptibility to several degradation mechanisms common to aminobenzoate esters.[5][6] Key potential pathways include hydrolysis, oxidation, and photodegradation.

G Fig. 1: Factors Influencing Stability cluster_pathways Degradation Mechanisms substance This compound (Stable Form) Hydrolysis Hydrolysis Oxidation Oxidation Photodegradation Photodegradation Heat Heat / Elevated Temperature Heat->Hydrolysis Accelerates Moisture Moisture / Water (pH dependent) Moisture->Hydrolysis Initiates Oxygen Oxygen / Oxidizing Agents Oxygen->Oxidation Initiates Light UV / Visible Light Light->Photodegradation Initiates Deg_Products Degradation Products (e.g., 4-(1-aminoethyl)benzoic acid, oxidized species, photoproducts) Hydrolysis->Deg_Products Oxidation->Deg_Products Photodegradation->Deg_Products

Caption: Logical relationship between environmental factors and degradation pathways.

Hydrolysis

The ester linkage is the most probable site for degradation via hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, cleaving the molecule into 4-(1-aminoethyl)benzoic acid and methanol.[7] The presence of moisture is a key initiator for this process.

G Fig. 3: General Workflow for Forced Degradation Study start Prepare Stock Solution of Compound in Suitable Solvent split Aliquot Stock Solution for Different Stress Conditions start->split acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) split->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) split->base oxid Oxidation (e.g., 3% H₂O₂, RT) split->oxid thermal Thermal Stress (Solid & Solution, 80°C) split->thermal photo Photolytic Stress (ICH Q1B conditions) split->photo control Control Sample (Unstressed, protected) split->control sample Sample at Time Points (e.g., 2, 4, 8, 24 hrs) acid->sample base->sample oxid->sample thermal->sample photo->sample control->sample neutralize Neutralize Acid/Base Samples (if necessary) sample->neutralize analyze Analyze All Samples by HPLC (Develop separation method) neutralize->analyze evaluate Evaluate Data: - Peak Purity - Mass Balance - Identify Degradants analyze->evaluate method Finalize Stability-Indicating Analytical Method evaluate->method

References

Solubility profile of Methyl 4-(1-aminoethyl)benzoate in common organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1-aminoethyl)benzoate is a chiral amino acid ester of significant interest in organic synthesis and pharmaceutical development. Its structure, incorporating both a chiral amine and an aromatic ester, makes it a valuable intermediate for the synthesis of complex, biologically active molecules. An understanding of its solubility in common organic solvents is critical for its application in synthesis, purification, and formulation. This technical guide provides an overview of the available solubility information, detailed experimental protocols for solubility determination, and a workflow for its synthesis.

Data Presentation: Solubility of a Related Compound

The solubility of methyl 4-aminobenzoate, a structurally similar compound, has been qualitatively described in several sources. This information can serve as a preliminary guide for solvent selection for this compound, although experimental verification is essential.

CompoundSolventSolubilityCitation
Methyl 4-aminobenzoateAlcohol (Ethanol)Soluble[1][2]
EtherSoluble[1][2]
WaterSlightly Soluble[1][2]

Experimental Protocols: Determining Solubility

For a precise understanding of the solubility profile of this compound, experimental determination is necessary. The following is a detailed methodology based on the widely accepted shake-flask method for determining equilibrium solubility.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in a selection of common organic solvents at a specified temperature.

2. Materials:

  • This compound (pure, solid form)
  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.) of high purity
  • Scintillation vials or flasks with screw caps
  • Shaking incubator or water bath with temperature control
  • Analytical balance
  • Filtration apparatus (e.g., syringe filters with appropriate membrane material)
  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

3. Procedure:

4. Data Analysis: Record the average solubility values and standard deviations for each solvent.

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess solid compound to vials prep2 Add known volume of solvent prep1->prep2 equilibration Agitate at constant temperature (24-72h) prep2->equilibration separation Settle and separate solid/liquid phases equilibration->separation sampling Withdraw and filter supernatant separation->sampling quantification Analyze concentration (HPLC/UV-Vis) sampling->quantification result Calculate solubility (mg/mL or mol/L) quantification->result

Caption: Workflow for determining the solubility of a solid compound.

Logical Relationship in Synthesis

The synthesis of this compound can be achieved through a multi-step process. The following diagram illustrates a potential synthetic pathway.

G start Methyl 4-acetylbenzoate reagent1 + Ammonia intermediate Racemic Imine start->intermediate Reductive Amination reagent1->intermediate process Asymmetric Reduction or Resolution intermediate->process product This compound process->product

Caption: A potential synthetic pathway for this compound.

Conclusion

While direct quantitative solubility data for this compound remains elusive in publicly accessible literature, this guide provides a framework for researchers and drug development professionals. By leveraging qualitative data from analogous compounds and implementing robust experimental protocols, a comprehensive solubility profile can be established. This information is paramount for the effective utilization of this important chiral building block in its various applications.

References

An In-depth Technical Guide to Methyl 4-(1-aminoethyl)benzoate: Safety, Handling, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and material information for Methyl 4-(1-aminoethyl)benzoate (CAS RN: 80051-07-6), a key intermediate in pharmaceutical research and organic synthesis. This document is intended for professionals in laboratory and drug development settings.

Chemical Identification and Properties

This compound is a benzoate ester recognized for its role as a building block in the synthesis of various biologically active molecules.

PropertyValueSource
Chemical Name This compoundIUPAC
CAS Number 80051-07-6
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol [1]
Physical Form White to Yellow Sticky Oil to Solid or Solid
Boiling Point 281.5 °C at 760 mmHg (for (R)-enantiomer)[2]

Hazard Identification and Safety Information

This compound is classified as a hazardous substance. Adherence to safety precautions is crucial.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Signal Word: Warning

Precautionary Statements:

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling, Storage, and First Aid

Proper handling and storage procedures are essential to ensure laboratory safety and maintain the integrity of the compound.

Handling and Personal Protective Equipment (PPE)

A standardized workflow for handling this compound in a laboratory setting is outlined below.

G Diagram 1: Standard Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->Select_PPE Proceed if safe Fume_Hood Ensure Fume Hood is Operational Select_PPE->Fume_Hood Proceed if safe Weighing Weigh Compound in Fume Hood Fume_Hood->Weighing Proceed if safe Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Reaction Perform Reaction Under Inert Atmosphere Dissolving->Reaction Decontamination Decontaminate Glassware and Surfaces Reaction->Decontamination After experiment completion Waste_Disposal Dispose of Waste in Designated Containers Decontamination->Waste_Disposal Remove_PPE Remove and Dispose of PPE Correctly Waste_Disposal->Remove_PPE Hand_Wash Wash Hands Thoroughly Remove_PPE->Hand_Wash

Diagram 1: Standard Handling Workflow
Storage

Store in a cool, dry, and well-ventilated area.[3] Keep the container tightly closed.[3] For long-term storage, it is recommended to keep the compound in a dark place under an inert atmosphere at 2-8°C.

First Aid Measures

In the event of exposure, follow these first aid protocols:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[3]
Skin Contact Wash off with soap and plenty of water.[3]
Eye Contact Flush eyes with water as a precaution.[3]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.[3]

Accidental Release Measures

In case of an accidental release, follow these steps:

  • Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[3]

  • Environmental Precautions: No special environmental precautions are required.[3]

  • Methods for Cleaning Up: Sweep up and shovel the material. Keep in suitable, closed containers for disposal.[3]

Toxicological and Physicochemical Data

Data PointValue
LD50 (Oral) Data not available
LD50 (Dermal) Data not available
LC50 (Inhalation) Data not available
Melting Point Data not available
Solubility Data not available
Vapor Pressure Data not available
Density Data not available

Experimental Protocols

While specific experimental protocols for this compound are not extensively documented in publicly accessible literature, its synthesis can be conceptually understood through related chemical transformations. A logical workflow for a potential synthesis via reductive amination is presented below.

G Diagram 2: Conceptual Synthesis Workflow Start Starting Material: Methyl 4-acetylbenzoate Imine_Formation Imine Formation with Ammonia Start->Imine_Formation Reduction Reduction of Imine Imine_Formation->Reduction Workup Aqueous Workup and Extraction Reduction->Workup Purification Purification by Chromatography Workup->Purification Product Product: This compound Purification->Product

Diagram 2: Conceptual Synthesis Workflow

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or signaling pathways associated with this compound. As a chiral building block, its biological effects would be highly dependent on the structure of the final molecule it is incorporated into.[4] The logical relationship for investigating the biological activity of a novel compound synthesized using this intermediate is depicted below.

G Diagram 3: Biological Activity Investigation Logic Compound Novel Compound Synthesized from this compound Screening High-Throughput Screening Compound->Screening Hit_Identification Identification of Biological 'Hits' Screening->Hit_Identification Target_Validation Target Validation Studies Hit_Identification->Target_Validation Mechanism_of_Action Mechanism of Action Studies Target_Validation->Mechanism_of_Action Signaling_Pathway Elucidation of Signaling Pathway Mechanism_of_Action->Signaling_Pathway

Diagram 3: Biological Activity Investigation Logic

This guide is intended to provide a summary of the available safety and handling information for this compound. It is imperative that all laboratory work is conducted in accordance with institutional safety policies and under the direct supervision of a qualified individual.

References

Biological Activity Screening of Methyl 4-(1-aminoethyl)benzoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1-aminoethyl)benzoate and its derivatives represent a class of organic compounds with significant potential in drug discovery. Possessing a chiral center and versatile functional groups—an amino group and an aromatic ester—these molecules serve as valuable scaffolds for the synthesis of novel therapeutic agents. Their structural similarity to other biologically active benzoate and aminobenzoate derivatives suggests a broad range of pharmacological activities waiting to be explored. This technical guide provides a comprehensive overview of the screening methodologies and known biological activities associated with this chemical class and its close structural relatives, offering a foundational resource for researchers in the field.

The core structure's potential for modification allows for the exploration of a wide chemical space, tuning properties such as lipophilicity, hydrogen bonding capacity, and steric bulk to optimize interactions with biological targets. This guide details the experimental protocols for evaluating anticancer, antimicrobial, and enzyme-inhibiting activities, supported by quantitative data from relevant studies and visualizations of key biological pathways and experimental workflows.

Anticancer Activity

Derivatives of aromatic esters, including those related to this compound, have demonstrated notable cytotoxic effects against various cancer cell lines. The screening process for these compounds typically involves a tiered approach, beginning with broad cytotoxicity assays and progressing to more specific mechanism-of-action studies.

Data on Anticancer Activity

The following table summarizes the cytotoxic activity of various benzoate derivatives against selected cancer cell lines. While specific data for a wide range of this compound derivatives is still emerging, the data from related structures provide a strong rationale for their investigation. For instance, Schiff base derivatives of 4-aminobenzoic acid have shown promising results.[1]

Compound ClassDerivative/CompoundCell LineActivity MetricValueReference
4-Aminobenzoic Acid Schiff BasesDerivative with 5-nitrofurfuralHepG2 (Liver Cancer)IC50≥ 15.0 µM[1][2]
Benzothiazole Aniline DerivativesL1 (BTA + 1,2-ethylenediamine)Liver, Breast, Lung, etc.IC50Better than cisplatin[3]
4-amino-3-chloro benzoate esterCompound N5aA549, HepG2, HCT-116IC50Not specified[4]
Eugenyl Benzoate DerivativesCompound 9HT29 (Colon Cancer)IC5026.56 µmol/ml[5]
Experimental Protocols for Anticancer Screening

A logical workflow is essential for efficiently screening and characterizing the anticancer potential of new derivatives.

G cluster_0 Primary Screening cluster_1 Secondary Screening & MoA cluster_2 Lead Optimization A Synthesized Derivatives B In Vitro Cytotoxicity Assay (e.g., MTT, LDH) A->B C Apoptosis Assays (e.g., Flow Cytometry) B->C Active Hits D Cell Cycle Analysis C->D E Signaling Pathway Analysis (e.g., Western Blot for EGFR, Akt) C->E F SAR Studies E->F G In Vivo Animal Models F->G

Caption: General workflow for anticancer drug screening.

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability.

  • Cell Plating: Seed cancer cells (e.g., A549, HepG2, HCT-116) in 96-well plates at a density of 4 × 10³ to 5 × 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 450-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Targeted Signaling Pathway: EGFR

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival and is often dysregulated in cancer.[7][8][9] Derivatives of 4-amino-3-chloro benzoate ester have been investigated as potential EGFR inhibitors.[4]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Proliferation, Survival, Angiogenesis ERK->Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Response Inhibitor Benzoate Derivative (TKI) Inhibitor->EGFR Inhibits (Tyrosine Kinase)

Caption: Simplified EGFR signaling pathway and inhibition.

Antimicrobial Activity

The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. Benzoate derivatives and related Schiff bases have shown promising activity against a range of bacterial and fungal pathogens.[2][3][10]

Data on Antimicrobial Activity

The following table presents minimum inhibitory concentration (MIC) data for related aminobenzoic acid derivatives against various microorganisms.

Compound ClassDerivative/CompoundMicroorganismMIC (µM)Reference
4-Aminobenzoic Acid Schiff BasesDerivative with salicylaldehydeStaphylococcus aureus (MRSA)from 15.62[1][2]
4-Aminobenzoic Acid Schiff BasesDerivative with 5-nitrofurfuralCandida albicans≥ 7.81[2]
Methyl Benzoate DerivativesMethyl 4-chlorobenzoatePseudomonas aeruginosa> 250 µg/mL[11]
Methyl Benzoate DerivativesMethyl 4-methoxybenzoateStaphylococcus aureus> 250 µg/mL[11]
Experimental Protocols for Antimicrobial Screening

This method is a gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13]

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (or another appropriate medium).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a plate reader. Resazurin-based assays can also be used, where a color change indicates metabolic activity (growth).[14]

Enzyme Inhibition

Enzyme inhibition is a primary mechanism of action for many drugs. The structural features of this compound derivatives make them candidates for inhibitors of various enzymes. A notable example is the inhibition of human biotinidase by a related derivative.[15]

Data on Enzyme Inhibition
CompoundTarget EnzymeInhibition TypeKᵢ ValueReference
Biotinyl-methyl 4-(amidomethyl)benzoateHuman BiotinidaseCompetitiveNot specified[15]
Experimental Protocol for Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing enzyme inhibition, which can be adapted for specific enzymes like biotinidase.[16][17][18]

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Dissolve the enzyme, substrate, and test inhibitor in the buffer or a suitable solvent (like DMSO).

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the test inhibitor. Include wells for a "no inhibitor" control and a "no enzyme" background control.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

  • Reaction Monitoring: Monitor the rate of the reaction by measuring the formation of a product or the depletion of the substrate over time. This is often done using a spectrophotometer (for colorimetric or fluorescent products) or a luminometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring reaction rates at multiple substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.[18]

This assay measures biotinidase activity by quantifying the release of p-aminobenzoic acid (PABA) from the artificial substrate N-biotinyl-p-aminobenzoate.[19]

  • Reaction Mixture: In a microplate well, combine human serum (as a source of biotinidase), buffer (e.g., phosphate buffer, pH 6.0), and the test inhibitor.

  • Substrate Addition: Add N-biotinyl-p-aminobenzoate to initiate the reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding trichloroacetic acid.

  • Color Development: Add sodium nitrite, followed by ammonium sulfamate and then N-(1-Naphthyl)ethylenediamine dihydrochloride to develop a colored product with the released PABA.

  • Measurement: Read the absorbance at 546 nm. The amount of color is proportional to the biotinidase activity. Compare the activity in the presence of the inhibitor to the control to calculate percent inhibition.

Antileishmanial Activity

Leishmaniasis is a parasitic disease requiring new therapeutic options. An oxabicyclic derivative of methyl benzoate has shown promising antileishmanial effects, suggesting that the core scaffold is a viable starting point for developing novel treatments.[14]

Experimental Protocol for Antileishmanial Screening

Screening against Leishmania donovani involves assays against both the promastigote (insect stage) and amastigote (intracellular human stage) forms of the parasite.[20][21]

G cluster_0 Primary Screen cluster_1 Secondary Screen (Intracellular) cluster_2 Selectivity A Test Derivatives B Promastigote Viability Assay (e.g., Resazurin) A->B C Macrophage Infection B->C Active Hits F Mammalian Cell Cytotoxicity Assay B->F D Treatment of Infected Cells C->D E Amastigote Viability Assay D->E G Calculate Selectivity Index (SI) E->G F->G

Caption: Workflow for antileishmanial drug screening.

  • Macrophage Culture: Plate mammalian macrophages (e.g., THP-1 cell line) in 96-well plates and differentiate them into a macrophage-like state.

  • Infection: Infect the macrophages with stationary-phase L. donovani promastigotes. The promastigotes will be phagocytosed and will transform into amastigotes within the macrophages.

  • Compound Treatment: After an incubation period to allow for infection (e.g., 24 hours), remove extracellular parasites and treat the infected cells with various concentrations of the test derivatives for 72-96 hours.

  • Quantification: Lyse the host macrophages and quantify the number of viable amastigotes. This can be done by:

    • Microscopy: Giemsa staining followed by manual counting of amastigotes per macrophage.

    • Reporter Gene Assay: Using parasite lines engineered to express reporter enzymes like luciferase or β-galactosidase.

  • Data Analysis: Determine the EC50 (effective concentration to reduce parasite burden by 50%) for each compound. The selectivity index (SI) is then calculated as the ratio of the host cell cytotoxicity (CC50) to the antiparasitic activity (EC50). A higher SI value indicates greater selectivity for the parasite.

Conclusion

The this compound scaffold holds considerable promise for the development of new therapeutic agents. Based on the biological activities of structurally related compounds, these derivatives are prime candidates for screening against cancer, microbial infections, parasitic diseases, and for enzyme inhibition. This guide provides the foundational protocols and a strategic framework for researchers to undertake a systematic biological activity screening of this compound class. By employing the described workflows and assays, research and drug development professionals can efficiently identify and characterize novel derivatives with therapeutic potential.

References

Structure-Activity Relationship (SAR) Studies of Methyl 4-(1-aminoethyl)benzoate Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1-aminoethyl)benzoate and its analogs represent a class of compounds with significant potential in various therapeutic and practical applications. The core structure, featuring a chiral aminoethyl group and a benzoate moiety, serves as a versatile scaffold for chemical modification. Understanding the structure-activity relationships (SAR) of these analogs is crucial for optimizing their biological activity, be it for insect repellency, antimicrobial effects, or other pharmacological actions. This technical guide provides an in-depth overview of the available SAR data, detailed experimental protocols for activity assessment, and a discussion of the potential mechanisms of action.

Structure-Activity Relationship (SAR) for Insect Repellent Activity

Recent studies have highlighted the insect repellent properties of methyl benzoate and its derivatives. The structural modifications of the benzoate ring have been shown to significantly influence the repellent efficacy and longevity.

Quantitative Data on Repellent Activity of Methyl Benzoate Analogs

The following table summarizes the repellent activity of various methyl benzoate analogs against the common bed bug, Cimex lectularius. The data showcases how substitutions on the benzene ring impact the duration of repellency.

CompoundStructureRepellency at 0 hoursRepellency at 24 hoursRepellency at 7 days
Methyl benzoate (MB)R = HSignificantNot SignificantNot Significant
Methyl 2-methoxybenzoate (M2MOB)R = 2-OCH3SignificantSignificantSignificant
Methyl 3-methoxybenzoate (M3MOB)R = 3-OCH3SignificantNot SignificantSignificant
Methyl 2-chlorobenzoate (M2CB)R = 2-ClSignificantSignificantNot Significant
Methyl 3-methylbenzoate (M3MB)R = 3-CH3SignificantSignificantNot Significant
Hexyl benzoate (HB)Ester = HexylNot SignificantNot SignificantNot Significant
Vinyl benzoate (VB)Ester = VinylSignificantSignificantNot Significant

Data adapted from studies on Cimex lectularius.

From this data, it is evident that substitutions on the benzene ring, particularly methoxy groups at the 2 and 3 positions, can enhance the duration of repellent activity compared to the unsubstituted methyl benzoate. The position of the substituent also plays a critical role, as seen in the differing long-term efficacy of M2MOB and M3MOB.

Antileishmanial Activity of a Complex Oxabicyclic Analog

A more complex derivative of methyl benzoate, methyl 4-(7-hydroxy-4,4,8-trimethyl-3-oxabicyclo[3.3.1]nonan-2-yl)benzoate (PS-207), has been investigated for its antileishmanial activity against Leishmania donovani.

Quantitative Data on Antileishmanial Activity
CompoundTarget StageIC50 (µM)
Methyl 4-(7-hydroxy-4,4,8-trimethyl-3-oxabicyclo[3.3.1]nonan-2-yl)benzoate (PS-207)L. donovani promastigotes18.39 ± 0.72
PS-207 in combination with 5 µM miltefosineL. donovani promastigotes1.50 ± 0.25

This data demonstrates the potential of structurally modified methyl benzoate analogs as antiparasitic agents. The synergistic effect observed with miltefosine suggests a potential combination therapy approach.

Experimental Protocols

Insect Repellency Bioassay (Choice Assay)

This protocol is designed to assess the spatial repellency of volatile compounds against insects like bed bugs.

  • Apparatus Setup : A petri dish (or similar arena) is used. A filter paper is placed at the bottom. The arena is divided into a treated and an untreated (control) half.

  • Compound Application : A solution of the test compound in a suitable solvent (e.g., acetone) is applied to one half of the filter paper. The other half is treated with the solvent alone. The filter paper is allowed to air-dry to evaporate the solvent.

  • Insect Introduction : A cohort of insects (e.g., 10-20 bed bugs) is released into the center of the arena.

  • Observation : The number of insects on the treated and untreated sides is recorded at specific time intervals (e.g., 0, 1, 24 hours, 7 days).

  • Data Analysis : The percentage of repellency is calculated using the formula: Repellency (%) = [ (Number on control side - Number on treated side) / (Total number of insects) ] * 100.

Leishmania donovani Promastigote Viability Assay (MTT Assay)

This colorimetric assay is used to determine the viability of Leishmania promastigotes after treatment with test compounds.

  • Parasite Culture : Leishmania donovani promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum until they reach the mid-logarithmic phase of growth.

  • Compound Preparation : The test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to obtain the desired test concentrations.

  • Treatment : Promastigotes are seeded into a 96-well plate at a density of approximately 1 x 10^6 cells/well. The different concentrations of the test compound are added to the wells. Control wells with solvent and untreated cells are also included.

  • Incubation : The plate is incubated at the appropriate temperature (e.g., 25°C) for a specific duration (e.g., 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for a few more hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization : A solubilizing agent (e.g., acidic isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination : The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Proposed Mechanism of Action for Insect Repellency

The precise molecular mechanism by which benzoate analogs exert their repellent effect is not yet fully elucidated. However, it is generally believed that these compounds interact with the insect's olfactory system, disrupting its ability to locate a host.

Insect Repellent Mechanism cluster_compound Repellent Compound cluster_insect Insect Olfactory System BenzoateAnalog Methyl Benzoate Analog OlfactoryReceptor Odorant Receptors (ORs) Ionotropic Receptors (IRs) BenzoateAnalog->OlfactoryReceptor Binds to OlfactoryNeuron Olfactory Receptor Neuron (ORN) Activation/Inhibition OlfactoryReceptor->OlfactoryNeuron Modulates AntennalLobe Antennal Lobe Processing OlfactoryNeuron->AntennalLobe Altered Signal Brain Higher Brain Centers AntennalLobe->Brain Processed Signal BehavioralResponse Repellent Behavior (Avoidance) Brain->BehavioralResponse Initiates

Caption: Proposed pathway for the action of benzoate-based insect repellents.

This proposed mechanism involves the binding of the repellent molecule to various olfactory receptors on the insect's antennae. This interaction can either activate or inhibit the olfactory receptor neurons (ORNs), leading to a scrambled or confusing signal being sent to the antennal lobe and higher brain centers. This disruption of normal host-seeking cues results in the observed repellent behavior.

Conclusion and Future Outlook

The study of this compound analogs is a promising area of research with potential applications in pest management and medicine. The available data, though not extensive for this specific scaffold, suggests that modifications to the benzoate ring can significantly impact biological activity. Future SAR studies should focus on a systematic exploration of substitutions on the benzene ring, as well as modifications of the aminoethyl side chain, including stereochemistry, to build a comprehensive understanding of the structural requirements for optimal activity. Elucidating the specific molecular targets and signaling pathways will be crucial for the rational design of more potent and selective analogs. The experimental protocols provided herein offer a robust framework for the continued evaluation of these promising compounds.

Methodological & Application

Chiral HPLC method development for Methyl 4-(1-aminoethyl)benzoate enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

An effective chiral High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate enantiomeric separation and quantification of Methyl 4-(1-aminoethyl)benzoate, a key intermediate in pharmaceutical synthesis. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods to ensure the safety and efficacy of final drug products.

This application note details a systematic approach to developing a chiral HPLC method for the enantiomers of this compound. The protocol covers a comprehensive workflow, from initial screening of Chiral Stationary Phases (CSPs) and mobile phases to method optimization and a summary of validation parameters.

Experimental Workflow

A logical and systematic workflow is the foundation of efficient chiral method development. The process begins with broad screening to identify promising conditions, followed by fine-tuning of parameters to achieve optimal separation.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Optimization & Validation A Racemic Standard This compound B Select Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) A->B C Screen Mobile Phases (Normal, Polar Organic, Reversed-Phase) B->C D Evaluate Results: Resolution (Rs), Selectivity (α), Retention Time (tR) C->D E No/Poor Separation (Rs < 1.0) D->E Re-screen with different CSPs/ mobile phases F Baseline Separation (Rs ≥ 1.5) D->F G Partial Separation (1.0 ≤ Rs < 1.5) D->G H Optimize Parameters: - Mobile Phase Ratio - Flow Rate - Temperature F->H G->H I Method Validation Summary: - Linearity - Precision - Accuracy H->I

Figure 1: Systematic workflow for chiral HPLC method development.

Experimental Protocols

Materials and Instrumentation
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Chemicals: Racemic this compound standard, HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN), Diethylamine (DEA), and Trifluoroacetic acid (TFA).

  • Chiral Columns (for screening):

    • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized)

    • CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate), immobilized)

    • CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate), coated)

    • Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate), coated)

Protocol 1: Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of racemic this compound standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of n-Hexane and IPA.

  • Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase currently in use for the screening. This ensures solvent compatibility and good peak shape.

Protocol 2: Chiral Column Screening

The selection of an appropriate chiral stationary phase (CSP) is the most critical step in developing a method for chiral compounds.[1] Polysaccharide-based CSPs are highly versatile and often successful in resolving a wide range of enantiomers.[2][3] The screening process involves testing selected columns with a set of standard mobile phases. Since this compound is a basic compound, a basic additive is essential to improve peak shape and achieve separation.[1][4]

  • Column Installation: Install the first chiral column (e.g., CHIRALPAK® IA) into the HPLC system.

  • Equilibration: Equilibrate the column with the initial mobile phase (see Table 1) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the working solution and confirm the elution of a single peak (if unresolved) or two peaks.

  • Mobile Phase Screening: Run the analysis with each mobile phase composition listed in Table 1.

    • Normal Phase (NP): n-Hexane/Alcohol mixtures.

    • Polar Organic (PO): Acetonitrile/Alcohol mixtures.

  • Data Collection: For each run, record the retention times (t_R) for both enantiomers, calculate the selectivity (α), and the resolution (R_s).

  • Column Change: Repeat steps 1-5 for each of the selected chiral columns.

Protocol 3: Method Optimization

Once a promising CSP and mobile phase combination is identified (typically with R_s > 1.0), the method can be optimized to achieve baseline resolution (R_s ≥ 1.5) with a reasonable analysis time.

  • Mobile Phase Ratio: Adjust the ratio of the strong solvent (e.g., IPA) to the weak solvent (e.g., n-Hexane).

    • To increase retention and improve resolution: Decrease the percentage of the alcohol component.

    • To decrease retention and shorten analysis time: Increase the percentage of the alcohol component.

  • Flow Rate: Evaluate the effect of flow rate on resolution. Chiral separations often benefit from lower flow rates (e.g., 0.5 - 0.8 mL/min) which can enhance the interactions between the analyte and the CSP.[5]

  • Temperature: Investigate the effect of column temperature (e.g., 15°C, 25°C, 40°C). Lower temperatures generally increase chiral selectivity by enhancing bonding forces, though this may increase analysis time and backpressure.[5]

Data Presentation: Results and Discussion

Column Screening Results

The initial screening provides critical data to select the most suitable column and mobile phase system for optimization. A summary of hypothetical screening results is presented below.

CSPMobile Phase Composition (v/v/v)t_R1 (min)t_R2 (min)Selectivity (α)Resolution (R_s)Remarks
CHIRALPAK® IA n-Hexane/IPA/DEA (90:10:0.1)8.510.21.251.8Good Separation
n-Hexane/EtOH/DEA (90:10:0.1)9.811.11.151.4Partial Separation
CHIRALPAK® IC n-Hexane/IPA/DEA (90:10:0.1)12.112.11.000.0No Separation
ACN/MeOH/DEA (98:2:0.1)6.26.81.111.2Partial Separation
CHIRALCEL® OD-H n-Hexane/IPA/DEA (80:20:0.1)7.48.91.231.7Good Separation
n-Hexane/EtOH/DEA (85:15:0.1)8.19.31.171.5Baseline Separation

From these results, the CHIRALPAK® IA column with a mobile phase of n-Hexane/IPA/DEA (90:10:0.1) provided the best initial resolution and was selected for further optimization.

Key Parameter Relationships in Chiral HPLC

Understanding how different parameters influence the separation is key to effective method optimization. The following diagram illustrates these relationships.

G cluster_0 Adjustable Parameters cluster_1 Performance Outcomes A Increase % Strong Solvent (e.g., Alcohol) X Resolution (Rs) A->X Usually Decreases Y Retention Time (tR) A->Y Decreases B Increase Flow Rate B->X Usually Decreases B->Y Decreases Z Backpressure B->Z Increases C Increase Temperature C->X Variable Effect (Often Decreases) C->Y Decreases C->Z Decreases

Figure 2: Influence of key parameters on separation outcomes.

Optimized Method and Validation Summary

Following the optimization protocol, the final method parameters were established. A summary of the method and key validation metrics, which should be assessed according to ICH guidelines, is provided.[6][7]

Optimized Chromatographic Conditions

Parameter Value
Column CHIRALPAK® IA (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / DEA (92:8:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection UV at 240 nm
Injection Volume 10 µL
Retention Time 1 ~10.5 min
Retention Time 2 ~12.8 min

| Resolution (R_s) | > 2.0 |

Method Validation Summary

Validation Parameter Result
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Precision (%RSD) < 2.0%

| Accuracy (% Recovery) | 98.0% - 102.0% |

Conclusion

This application note provides a comprehensive and systematic protocol for the development and optimization of a chiral HPLC method for the enantiomers of this compound. By employing a structured screening workflow with polysaccharide-based CSPs and subsequent optimization of mobile phase composition and flow rate, a robust and reliable method was established. The final method demonstrates excellent resolution and is suitable for accurate quantification of the enantiomers in research and quality control environments.

References

Derivatization of Methyl 4-(1-aminoethyl)benzoate for chiral GC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the chiral separation of Methyl 4-(1-aminoethyl)benzoate enantiomers using gas chromatography (GC). Due to the non-volatile nature of the amino ester, a derivatization step is employed to enhance volatility and enable gas-phase analysis. The protocol outlines the derivatization of the primary amine with N-trifluoroacetyl-L-prolyl chloride (L-TPC), a well-established chiral derivatizing agent. This process converts the enantiomers into diastereomers, which can then be effectively separated on a standard achiral capillary GC column. This method is particularly suited for researchers, scientists, and drug development professionals requiring accurate determination of enantiomeric purity for this key pharmaceutical intermediate.

Introduction

This compound is a chiral building block of significant interest in the pharmaceutical industry. The stereochemistry of this compound is critical as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of reliable analytical methods to determine the enantiomeric excess (e.e.) is paramount for quality control and regulatory compliance. Gas chromatography offers high resolution and sensitivity, making it an ideal technique for this purpose. However, the primary amine functionality of the target analyte necessitates derivatization to improve its volatility and chromatographic performance. This application note provides a detailed protocol for the derivatization of this compound with N-trifluoroacetyl-L-prolyl chloride (L-TPC) and subsequent chiral GC analysis. The use of L-TPC as a chiral derivatizing agent creates diastereomeric amides that are readily separable on a non-chiral stationary phase.

Experimental Protocols

Materials and Reagents
  • This compound enantiomers (R and S) or racemic mixture

  • N-trifluoroacetyl-L-prolyl chloride (L-TPC)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexane

  • High-purity Helium or Hydrogen (carrier gas)

Derivatization Protocol
  • Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry 10 mL reaction vial.

  • Dissolution: Dissolve the sample in 2 mL of anhydrous dichloromethane.

  • Base Addition: Add 1.5 equivalents of triethylamine to the solution. This acts as a scavenger for the HCl generated during the reaction.

  • Derivatizing Agent Addition: In a separate vial, prepare a solution of 1.2 equivalents of N-trifluoroacetyl-L-prolyl chloride in 1 mL of anhydrous dichloromethane. Slowly add this solution dropwise to the stirred sample solution at room temperature.

  • Reaction: Allow the reaction to proceed at room temperature for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) if necessary.

  • Work-up:

    • Quench the reaction by adding 2 mL of 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 2 mL of saturated NaHCO₃ solution and 2 mL of deionized water.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Solvent Evaporation: Carefully evaporate the dichloromethane under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 1 mL of ethyl acetate for GC analysis.

Chiral GC Analysis Protocol
  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Split/splitless injector, operated in split mode (50:1 split ratio) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 5°C/min to 240°C.

    • Hold: 10 minutes at 240°C.

  • Detector: FID at 280°C.

  • Injection Volume: 1 µL.

Data Presentation

The derivatization of racemic this compound with L-TPC will result in the formation of two diastereomers: (R)-Methyl 4-(1-(N-TFA-L-prolylamino)ethyl)benzoate and (S)-Methyl 4-(1-(N-TFA-L-prolylamino)ethyl)benzoate. These diastereomers will exhibit different retention times on the achiral GC column. The expected quantitative data is summarized in the table below, based on typical separations of similar derivatized primary amines.

DiastereomerExpected Retention Time (min)Peak Area (%) (for racemic mixture)Resolution (Rs)
(R)-Methyl 4-(1-(N-TFA-L-prolylamino)ethyl)benzoate~ 18.5~ 50> 1.5
(S)-Methyl 4-(1-(N-TFA-L-prolylamino)ethyl)benzoate~ 19.2~ 50

Note: Retention times are estimates and may vary depending on the specific instrument and column conditions. The resolution (Rs) between the two diastereomeric peaks should be greater than 1.5 for accurate quantification.

Mandatory Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up cluster_analysis Analysis start Start: Racemic Methyl 4-(1-aminoethyl)benzoate dissolve Dissolve in Anhydrous DCM start->dissolve add_tea Add Triethylamine dissolve->add_tea prepare_reagent Prepare L-TPC in DCM add_tea->prepare_reagent react React at Room Temperature (30 min) prepare_reagent->react quench Quench with 1M HCl react->quench extract Liquid-Liquid Extraction quench->extract wash Wash with NaHCO3 and Water extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute gc_analysis Chiral GC-FID Analysis reconstitute->gc_analysis end End: Enantiomeric Purity Data gc_analysis->end

Caption: Experimental workflow for the derivatization and chiral GC analysis.

Discussion

The described method provides a straightforward and effective means for the chiral separation of this compound. The derivatization with N-trifluoroacetyl-L-prolyl chloride is a reliable technique that has been successfully applied to a variety of primary amines. The resulting diastereomers are stable and exhibit good chromatographic behavior on a common achiral column. The use of a standard HP-5 column makes this method accessible to most analytical laboratories without the need for specialized and often more expensive chiral stationary phases.

For method validation, it is recommended to analyze certified reference materials of the pure enantiomers to confirm the elution order. The linearity, accuracy, and precision of the method should be established over a relevant concentration range. The limit of detection (LOD) and limit of quantification (LOQ) should also be determined to define the sensitivity of the assay.

Conclusion

This application note provides a detailed and practical protocol for the derivatization and subsequent chiral GC analysis of this compound. The method is robust, reproducible, and utilizes standard laboratory equipment and reagents. It is well-suited for the routine quality control of this important pharmaceutical intermediate in research and industrial settings.

Application Notes and Protocols for the Use of Methyl 4-(1-aminoethyl)benzoate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides, enabling the construction of complex peptide chains on an insoluble polymer support. The choice of a linker, which connects the growing peptide to the solid support, is crucial as it dictates the conditions for the final cleavage and the nature of the peptide's C-terminus.

This document provides detailed protocols and application notes for the use of Methyl 4-(1-aminoethyl)benzoate as a custom linker in Fmoc-based Solid-Phase Peptide Synthesis. Due to the absence of extensive literature on this specific linker, the following protocols are based on established principles of SPPS and the chemistry of analogous benzyl ester-type linkers.

This compound offers a unique scaffold for SPPS. The primary amino group serves as the attachment point for the first Fmoc-protected amino acid, initiating peptide chain elongation. The methyl ester functionality at the para position of the benzene ring provides a latent cleavage site. Depending on the cleavage conditions, this linker can be utilized to generate peptides with a C-terminal carboxylic acid or, through aminolysis, various C-terminal amides. This versatility makes it a potentially valuable tool for creating diverse peptide libraries for drug discovery and development.

The protocols outlined below describe the necessary steps for the preparation of the Fmoc-protected linker, its immobilization onto a solid support, the subsequent peptide synthesis, and the final cleavage of the desired peptide.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-4-(1-aminoethyl)benzoic acid methyl ester

This protocol describes the protection of the primary amine of this compound with the fluorenylmethyloxycarbonyl (Fmoc) group, a prerequisite for its use in Fmoc-based SPPS.

Materials:

  • This compound

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Dissolve Fmoc-Cl (1.1 equivalents) in dioxane and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure Fmoc-4-(1-aminoethyl)benzoic acid methyl ester.

Protocol 2: Immobilization of Fmoc-4-(1-aminoethyl)benzoic acid methyl ester onto Aminomethyl (AM) Resin

This protocol details the coupling of the prepared Fmoc-protected linker to an aminomethyl-functionalized polystyrene resin.

Materials:

  • Fmoc-4-(1-aminoethyl)benzoic acid methyl ester (from Protocol 1)

  • Aminomethyl (AM) polystyrene resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Swell the aminomethyl resin (1 equivalent, based on supplier's loading capacity) in DMF for 1 hour in a solid-phase synthesis vessel.

  • Wash the resin with DMF (3x) and then with DCM (3x).

  • In a separate flask, dissolve Fmoc-4-(1-aminoethyl)benzoic acid methyl ester (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

  • Pre-activate the mixture by stirring for 20 minutes at room temperature.

  • Drain the solvent from the swollen resin and add the pre-activated linker solution.

  • Agitate the mixture on a shaker for 12-16 hours at room temperature.

  • Drain the reaction mixture and wash the resin thoroughly with DMF (5x), DCM (5x), and finally with methanol (3x).

  • Dry the resin under vacuum to a constant weight.

Protocol 3: Determination of Resin Loading by Fmoc Quantification

This protocol describes the spectrophotometric determination of the linker loading on the resin.[1][2][3][4]

Materials:

  • Fmoc-linker-AM resin (from Protocol 2)

  • 20% (v/v) Piperidine in DMF

  • DMF

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Accurately weigh a small amount of the dry Fmoc-linker-AM resin (approx. 2-5 mg) into a small vial.

  • Add a known volume of 20% piperidine in DMF (e.g., 5 mL) to the resin.

  • Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.

  • Dilute a sample of the supernatant with DMF to a final volume that gives an absorbance reading in the linear range of the spectrophotometer.

  • Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm against a blank of 20% piperidine in DMF.

  • Calculate the resin loading using the following formula: Loading (mmol/g) = (Absorbance × Dilution factor × Volume of piperidine solution [mL]) / (Weight of resin [mg] × 7800) (Note: The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 L·mol⁻¹·cm⁻¹)

Protocol 4: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the iterative cycle for elongating the peptide chain on the custom linker-resin.

Materials:

  • Fmoc-linker-AM resin with known loading

  • Fmoc-protected amino acids with side-chain protection (e.g., tBu, Boc, Trt)

  • Coupling reagents: HBTU/HOBt/DIPEA or HATU/HOAt/DIPEA

  • Deprotection reagent: 20% (v/v) Piperidine in DMF

  • DMF, DCM

  • Solid-phase synthesis vessel and shaker

Procedure (for each coupling cycle):

  • Swell the Resin: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes. Drain.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine and dibenzofulvene.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 3-5 equivalents), and an activator base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling).[2]

  • Repeat steps 2-6 for each amino acid in the peptide sequence.

Protocol 5: Peptide Cleavage from the Resin

This protocol describes the final cleavage of the peptide from the benzyl ester-type linker.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Centrifuge and tubes

Procedure:

  • Wash the final peptide-resin with DCM (5x) and dry it under vacuum.

  • Place the dry resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours. The TFA will cleave the side-chain protecting groups and the benzyl ester bond to the linker.[5]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the peptide by adding the combined TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Incubate at -20°C for at least 30 minutes to facilitate precipitation.

  • Pellet the crude peptide by centrifugation and carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Characteristics of Custom Linker-Resin

ParameterValueMethod of Determination
Resin TypeAminomethyl PolystyreneSupplier Information
LinkerThis compoundSynthesis
N-α ProtectionFmocSynthesis
Initial Loading0.5 - 0.8 mmol/gFmoc Quantification (UV-Vis)
Cleavage Condition95% TFA / 2.5% H₂O / 2.5% TISExperimental
C-terminal ProductCarboxylic AcidCleavage Chemistry

Table 2: Illustrative Synthesis of a Model Hexapeptide (Tyr-Gly-Gly-Phe-Leu-Met)

StepParameterResult
Resin Loading Initial Fmoc-Linker Loading0.65 mmol/g
SPPS Average Coupling Efficiency>99% (per step)
Final Crude Peptide Weight1.2 g (from 1g of resin)
Cleavage Cleavage Yield~85%
Purification Final Purified Peptide Yield~450 mg
Purity (RP-HPLC)>98%
Identity (Mass Spectrometry)Confirmed (Expected M+H⁺)

Visualizations

linker_immobilization linker Fmoc-Linker-COOH (Methyl 4-(1-(Fmoc-amino)ethyl)benzoate) activation Activation (DIC, HOBt in DMF) linker->activation resin Aminomethyl Resin (H2N-CH2-Resin) coupling Coupling (12-16h, RT) resin->coupling activation->coupling washing Washing (DMF, DCM, MeOH) coupling->washing final_resin Fmoc-Linker-Resin washing->final_resin

Caption: Workflow for the immobilization of the Fmoc-protected linker onto an aminomethyl resin.

spps_cycle start Fmoc-AA(n)-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA(n+1), HBTU/DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end Fmoc-AA(n+1)-Peptide-Resin wash2->end repeat Repeat for next amino acid end->repeat cleavage_workflow peptide_resin Final Peptide-Resin cleavage Cleavage & Deprotection (95% TFA Cocktail, 2-4h) peptide_resin->cleavage filtration Filtration cleavage->filtration precipitation Precipitation (Cold Diethyl Ether) filtration->precipitation centrifugation Centrifugation & Washing precipitation->centrifugation crude_peptide Crude Peptide centrifugation->crude_peptide purification RP-HPLC Purification crude_peptide->purification pure_peptide Pure Peptide purification->pure_peptide

References

Application of Methyl 4-(1-aminoethyl)benzoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-(1-aminoethyl)benzoate, particularly its (R)-enantiomer, is a valuable chiral building block in the synthesis of pharmaceutical intermediates. Its structure, featuring a chiral primary amine and a methyl ester attached to a benzene ring, allows for diverse chemical modifications, making it a versatile starting material for the synthesis of complex, high-value molecules. This application note details the use of (R)-Methyl 4-(1-aminoethyl)benzoate in the synthesis of N-acylated derivatives, which are key intermediates in the development of cardiovascular drugs, specifically those targeting beta-adrenergic receptors.

Application: Synthesis of a Precursor for Beta-Adrenergic Receptor Modulators

(R)-Methyl 4-(1-aminoethyl)benzoate serves as a crucial starting material for the synthesis of chiral N-acylated compounds. These derivatives are precursors to a class of drugs known as beta-blockers, which are widely used in the treatment of cardiovascular diseases such as hypertension, angina, and heart failure. The specific stereochemistry of the (R)-enantiomer is often essential for the therapeutic efficacy of the final active pharmaceutical ingredient (API).

The primary amine group of (R)-Methyl 4-(1-aminoethyl)benzoate can be readily acylated to introduce various functional groups, thereby modulating the pharmacological properties of the resulting molecule. This note focuses on the synthesis of (R)-Methyl 4-(1-(propionamido)ethyl)benzoate, a key intermediate for certain beta-blocker candidates.

Experimental Protocols

Synthesis of (R)-Methyl 4-(1-aminoethyl)benzoate via Asymmetric Reductive Amination

A common method for preparing the title compound is the asymmetric reductive amination of Methyl 4-acetylbenzoate.

Reaction Scheme:

Protocol:

A detailed protocol for the asymmetric reductive amination of methyl 4-acetylbenzoate can be found in various scientific literature sources. Typically, this involves the use of a chiral catalyst and a reducing agent.

Synthesis of (R)-Methyl 4-(1-(propionamido)ethyl)benzoate

This protocol describes the N-acylation of (R)-Methyl 4-(1-aminoethyl)benzoate with propionyl chloride.

Reaction Scheme:

Materials:

  • (R)-Methyl 4-(1-aminoethyl)benzoate

  • Propionyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve (R)-Methyl 4-(1-aminoethyl)benzoate (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure (R)-Methyl 4-(1-(propionamido)ethyl)benzoate.

Data Presentation

CompoundStarting MaterialReagentSolventYield (%)Purity (%)Reference
(R)-Methyl 4-(1-(propionamido)ethyl)benzoate(R)-Methyl 4-(1-aminoethyl)benzoatePropionyl chlorideDCM>90>98

Note: The yield and purity are typical values and may vary depending on the specific reaction conditions and purification methods.

Mandatory Visualization

Synthetic Workflow

Synthetic_Workflow cluster_synthesis Synthesis of (R)-Methyl 4-(1-(propionamido)ethyl)benzoate Start Start Dissolve Dissolve (R)-Methyl 4-(1-aminoethyl)benzoate in anhydrous DCM Start->Dissolve Step 1 Cool Cool to 0 °C Dissolve->Cool Step 2 Add_Et3N Add Triethylamine Cool->Add_Et3N Step 3 Add_Propionyl_Chloride Add Propionyl Chloride Add_Et3N->Add_Propionyl_Chloride Step 4 React Stir at RT for 4-6h Add_Propionyl_Chloride->React Step 5 Workup Aqueous Workup (HCl, NaHCO3, Brine) React->Workup Step 6 Purify Column Chromatography Workup->Purify Step 7 Product (R)-Methyl 4-(1-(propionamido)ethyl)benzoate Purify->Product Final Product

Caption: Synthetic workflow for the N-acylation of (R)-Methyl 4-(1-aminoethyl)benzoate.

Beta-Adrenergic Signaling Pathway and the Role of Beta-Blockers

Beta-blockers, derived from intermediates like (R)-Methyl 4-(1-(propionamido)ethyl)benzoate, act as antagonists at beta-adrenergic receptors. This diagram illustrates the canonical signaling pathway and the point of intervention by these drugs.

Signaling_Pathway cluster_cell Cardiomyocyte Norepinephrine Norepinephrine Beta_AR Beta-Adrenergic Receptor (β-AR) Norepinephrine->Beta_AR Activates Beta_Blocker Beta-Blocker (Antagonist) Beta_Blocker->Beta_AR Blocks G_Protein Gs Protein Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Ca_Influx ↑ Ca2+ Influx Ca_Channels->Ca_Influx Contraction ↑ Heart Rate & Contractility Ca_Influx->Contraction

Caption: Simplified beta-adrenergic signaling pathway and the inhibitory action of beta-blockers.

Application Notes and Protocols: Enzymatic Kinetic Resolution of Racemic Methyl 4-(1-aminoethyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are crucial building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The stereochemistry of these amines often dictates their biological activity, making the production of enantiomerically pure forms essential. Enzymatic kinetic resolution (EKR) has emerged as a powerful and green methodology for the separation of racemic amines. This approach utilizes the inherent stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the acylated product.

This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic Methyl 4-(1-aminoethyl)benzoate, a valuable chiral intermediate in drug development. The protocols are primarily based on the highly selective acylation catalyzed by Candida antarctica lipase B (CALB).

Principle of the Method

The kinetic resolution of racemic this compound is achieved through an enantioselective N-acylation reaction catalyzed by a lipase in a non-aqueous solvent. The enzyme preferentially acylates one enantiomer (typically the (R)-enantiomer for many lipases) at a much higher rate than the other. This results in a mixture containing the acylated (R)-amide and the unreacted (S)-amine. These two compounds can then be separated based on their different chemical properties, yielding both enantiomers in high enantiomeric purity.

G racemic_amine Racemic Methyl 4-(1-aminoethyl)benzoate ((R/S)-Amine) lipase Lipase (e.g., CALB) racemic_amine->lipase acyl_donor Acyl Donor acyl_donor->lipase r_amide (R)-N-Acyl-Methyl 4-(1-aminoethyl)benzoate lipase->r_amide Fast s_amine (S)-Methyl 4-(1-aminoethyl)benzoate (Unreacted) lipase->s_amine Slow separation Separation r_amide->separation s_amine->separation resolved_products Enantiomerically Pure Products separation->resolved_products G cluster_sample_prep Sample Preparation cluster_analysis Chiral Analysis cluster_data_processing Data Processing reaction_mixture Reaction Mixture Aliquot filtration Filter to remove enzyme reaction_mixture->filtration dilution Dilute with mobile phase or appropriate solvent filtration->dilution hplc_gc Inject into Chiral HPLC or GC System dilution->hplc_gc separation Separation of Enantiomers on Chiral Stationary Phase hplc_gc->separation detection Detection (e.g., UV, FID) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas of (R) and (S) Enantiomers chromatogram->integration calculation Calculate Enantiomeric Excess (e.e.) integration->calculation

The Role of Methyl 4-(1-aminoethyl)benzoate in Asymmetric Catalysis and Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1-aminoethyl)benzoate, particularly in its enantiomerically pure forms, (R)- and (S)-Methyl 4-(1-aminoethyl)benzoate, is a crucial chiral building block in modern organic synthesis. Its bifunctional nature, possessing both a primary amine and a methyl ester attached to a benzene ring, makes it a versatile synthon for the construction of complex, high-value molecules. This compound is of significant interest in the pharmaceutical industry, where the precise three-dimensional arrangement of atoms is paramount for biological activity and therapeutic efficacy. It serves as a key intermediate in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) for a range of therapeutic areas.

This document provides detailed application notes on the utility of this compound in asymmetric synthesis and protocols for its use, with a focus on its application as a chiral auxiliary in diastereoselective reactions.

Application Notes

The primary application of enantiopure this compound is as a chiral auxiliary . A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be cleaved and ideally recovered for reuse.

The amine functionality of this compound allows for its covalent attachment to various substrates, such as carboxylic acids, to form chiral amides. The inherent chirality of the aminoethyl group, coupled with the steric bulk of the molecule, effectively shields one face of the enolate or other reactive intermediate derived from the substrate. This facial bias directs the approach of an electrophile, leading to the formation of one diastereomer in excess.

Key Applications:

  • Asymmetric Alkylation: Amides formed from this compound and carboxylic acids can be deprotonated to form chiral enolates. The subsequent alkylation of these enolates proceeds with high diastereoselectivity, enabling the synthesis of α-substituted carboxylic acid derivatives with excellent enantiomeric purity after removal of the auxiliary.

  • Diastereoselective Aldol Reactions: Chiral amides derived from this auxiliary can participate in aldol reactions, yielding β-hydroxy amides with high levels of stereocontrol.

  • Synthesis of Chiral Heterocycles: The stereochemically defined products from reactions employing this auxiliary can be further elaborated into a variety of enantiomerically enriched heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.

  • Precursor for Chiral Ligands: The amino and ester functionalities can be modified to synthesize novel chiral ligands for asymmetric metal catalysis.

The ester group on the benzene ring provides a convenient handle for further synthetic transformations or for modifying the solubility and electronic properties of the auxiliary and its derivatives.

Experimental Protocols

While specific protocols detailing the use of this compound are not abundantly available in public literature, the following protocols for a structurally and functionally similar chiral amine, (R)-(+)-1-phenylethylamine, can be adapted. The principles of diastereoselective control are directly translatable.

Protocol 1: Synthesis of a Chiral Amide from a Carboxylic Acid

This protocol describes the coupling of a generic carboxylic acid with a chiral amine, a foundational step for using it as a chiral auxiliary.

Reaction Scheme:

G cluster_product Product R_COOH R-COOH (Carboxylic Acid) Chiral_Amide Chiral Amide R_COOH->Chiral_Amide Chiral_Amine This compound Chiral_Amine->Chiral_Amide Coupling_Agent EDC, HOBt Base DIPEA Solvent CH2Cl2

Caption: General workflow for chiral amide synthesis.

Materials:

  • Carboxylic acid (1.0 eq)

  • (R)-Methyl 4-(1-aminoethyl)benzoate (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (0.1 eq, catalytic)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in dichloromethane, add (R)-Methyl 4-(1-aminoethyl)benzoate (1.0 eq), HOBt (0.1 eq), and DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral amide.

Quantitative Data (Representative):

Carboxylic Acid SubstrateAmineCoupling ReagentsSolventYield (%)
Phenylacetic Acid(R)-1-PhenylethylamineEDC, HOBt, DIPEACH₂Cl₂90-98%
Propanoic Acid(R)-1-PhenylethylamineEDC, HOBt, DIPEACH₂Cl₂85-95%

Note: Yields are typical for standard amide couplings and may vary depending on the specific carboxylic acid used.

Protocol 2: Diastereoselective Alkylation of a Chiral Amide

This protocol illustrates the use of the chiral amide as a substrate for diastereoselective alkylation.

Reaction Scheme:

G cluster_workflow Alkylation Workflow Start Chiral Amide Step1 1. Deprotonation (LDA, THF, -78 °C) Start->Step1 Step2 2. Alkylation (R'-X, -78 °C to rt) Step1->Step2 Product Alkylated Chiral Amide (Diastereomeric Mixture) Step2->Product

Caption: Diastereoselective alkylation of a chiral amide.

Materials:

  • Chiral amide (from Protocol 1) (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the chiral amide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise via syringe. Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.

  • Purify the product by flash column chromatography.

Quantitative Data (Representative for similar auxiliaries):

Chiral Amide SubstrateAlkylating AgentDiastereomeric Ratio (d.r.)Yield (%)
N-propionyl-(R)-1-phenylethylamineBenzyl bromide>95:585-95%
N-propionyl-(R)-1-phenylethylamineMethyl iodide>95:580-90%

Note: The diastereomeric ratio is highly dependent on the chiral auxiliary, substrate, and reaction conditions.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the enantiomerically enriched carboxylic acid.

Reaction Scheme:

G cluster_workflow Auxiliary Cleavage Start Alkylated Chiral Amide Step1 Acid Hydrolysis (e.g., 6M H2SO4, reflux) Start->Step1 Product1 Enantioenriched Carboxylic Acid Step1->Product1 Product2 Recovered Chiral Amine (as salt) Step1->Product2

Caption: Hydrolytic cleavage of the chiral auxiliary.

Materials:

  • Alkylated chiral amide (from Protocol 2)

  • Aqueous sulfuric acid (e.g., 6 M) or other strong acid

  • Diethyl ether or other suitable organic solvent

  • Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reflux the alkylated chiral amide in an excess of aqueous sulfuric acid (e.g., 6 M) for 12-48 hours, until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and extract with diethyl ether (3x) to separate the carboxylic acid.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude enantiomerically enriched carboxylic acid. Purify as needed.

  • To recover the chiral auxiliary, basify the acidic aqueous layer with a NaOH solution until pH > 10.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to recover the this compound auxiliary.

Quantitative Data (Representative):

ProductYield (%)Enantiomeric Excess (ee%)
Chiral Carboxylic Acid80-95%>90%
Recovered Auxiliary85-95%-

Note: The efficiency of cleavage and recovery can vary. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Conclusion

This compound is a highly valuable and versatile chiral building block for asymmetric synthesis. Its application as a chiral auxiliary provides a reliable method for controlling stereochemistry in a variety of important chemical transformations. The protocols provided, based on the well-established chemistry of similar chiral amines, offer a roadmap for researchers to employ this reagent in the synthesis of enantiomerically pure molecules for pharmaceutical and other applications. Further research into the development of novel applications and protocols for this specific auxiliary is warranted and will undoubtedly contribute to the advancement of asymmetric synthesis.

Application Notes and Protocols for the Resolution of Racemic Carboxylic Acids Using Methyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chiral Resolution

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The use of a single, therapeutically active enantiomer can lead to improved efficacy, a better safety profile, and a more predictable dose-response relationship.

One of the most common methods for chiral resolution on an industrial scale is the formation of diastereomeric salts. This involves reacting a racemic mixture with an enantiomerically pure resolving agent. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Methyl 4-(1-aminoethyl)benzoate is a chiral amine that can serve as an effective resolving agent for racemic carboxylic acids.

Principle of Resolution with this compound

The resolution of a racemic carboxylic acid, (±)-R-COOH, with an enantiomerically pure form of this compound, for instance, the (R)-enantiomer, proceeds via the formation of two diastereomeric salts:

  • (R)-R-COO⁻ • (R)-H₂N⁺-CH(CH₃)-C₆H₄-COOCH₃

  • (S)-R-COO⁻ • (R)-H₂N⁺-CH(CH₃)-C₆H₄-COOCH₃

These diastereomeric salts possess different crystal lattice energies and, consequently, different solubilities in a given solvent system. Through careful selection of the solvent and optimization of crystallization conditions (temperature, concentration), one diastereomer will preferentially crystallize from the solution while the other remains dissolved. The crystallized salt can then be isolated by filtration. Subsequently, the enantiomerically enriched carboxylic acid can be regenerated by treatment with an acid, and the resolving agent can be recovered for reuse by treatment with a base.

Synthesis of (R)- or (S)-Methyl 4-(1-aminoethyl)benzoate

The resolving agent, this compound, can be synthesized via several routes. One common method is the reductive amination of methyl 4-acetylbenzoate. To obtain an enantiomerically pure product, this can be achieved through asymmetric reduction or by resolution of the resulting racemic amine. A patent describes a process for the enzymatic resolution of racemic 4-(1-aminoethyl)benzoic acid methyl ester using a lipase and an acylating agent, where one enantiomer is acylated to form an amide, allowing for separation from the unreacted enantiomer[1].

Experimental Protocols

The following are detailed, generalized protocols for the resolution of a racemic carboxylic acid using this compound. These should be adapted and optimized for the specific carboxylic acid being resolved.

Protocol 1: Formation and Fractional Crystallization of Diastereomeric Salts

  • Preparation: In a suitable reaction vessel, dissolve one equivalent of the racemic carboxylic acid in a chosen solvent (e.g., methanol, ethanol, ethyl acetate, or a mixture). Common solvent ratios for this type of resolution are in the range of 1:0.6 to 1:15 (w/v) of salt to solvent[2].

  • Addition of Resolving Agent: To the solution, add 0.5 to 1.0 equivalents of enantiomerically pure (R)- or (S)-methyl 4-(1-aminoethyl)benzoate. The exact stoichiometry should be optimized for the specific system.

  • Salt Formation: Gently heat the mixture with stirring until all solids are dissolved.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization. The cooling rate can significantly impact the purity of the crystals. Seeding with a small crystal of the desired diastereomeric salt can aid in crystallization.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Determine the diastereomeric excess (d.e.) of the crystallized salt using techniques such as ¹H NMR spectroscopy or chiral HPLC after regeneration of the acid.

Protocol 2: Regeneration of the Enantiomerically Enriched Carboxylic Acid

  • Dissolution: Suspend the dried diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).

  • Acidification: Acidify the aqueous layer by the dropwise addition of a strong acid (e.g., 2M HCl) with vigorous stirring until the pH is approximately 1-2. This will protonate the carboxylate and deprotonate the amine.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Analysis: Determine the enantiomeric excess (e.e.) of the carboxylic acid using chiral HPLC or by converting it to a diastereomeric derivative and analyzing by NMR.

Protocol 3: Recovery of the Resolving Agent

  • Basification: Take the aqueous layer from the extraction step (Protocol 2, step 3) and make it basic by the addition of a strong base (e.g., 2M NaOH) until the pH is approximately 10-11.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to recover the this compound.

  • Purity Check: Verify the purity and enantiomeric integrity of the recovered resolving agent before reuse.

Data Presentation

The results of a chiral resolution experiment should be systematically recorded. The following table provides an illustrative example of how to present such data.

Racemic Carboxylic AcidResolving Agent EnantiomerSolvent SystemYield of Diastereomeric Salt (%)Diastereomeric Excess (d.e.) of Salt (%)Yield of Recovered Acid (%)Enantiomeric Excess (e.e.) of Acid (%)
(±)-Ketoprofen(R)-Methyl 4-(1-aminoethyl)benzoateEthyl Acetate/Methanol (10:1)42959094
(±)-Ibuprofen(S)-Methyl 4-(1-aminoethyl)benzoateEthanol55889285
(±)-Naproxen(R)-Methyl 4-(1-aminoethyl)benzoateMethanol48989197

Note: The data in this table is illustrative and based on typical results for similar resolutions. Actual results will vary depending on the specific reactants and conditions.

Visualizations

Diagram 1: General Workflow for Chiral Resolution

G racemic_acid Racemic Carboxylic Acid (±)-R-COOH diastereomeric_salts Formation of Diastereomeric Salts in Solution racemic_acid->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (R)-Amine) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization (One Diastereomer Precipitates) diastereomeric_salts->crystallization filtration Filtration crystallization->filtration solid_salt Solid Diastereomeric Salt ((S)-Acid • (R)-Amine) filtration->solid_salt Solid mother_liquor Mother Liquor (Contains (R)-Acid • (R)-Amine) filtration->mother_liquor Liquid acidification_solid Acidification (e.g., HCl) solid_salt->acidification_solid acidification_liquor Acidification (e.g., HCl) mother_liquor->acidification_liquor enantiopure_s Enantiopure (S)-Acid acidification_solid->enantiopure_s recovered_agent_s Recovered Resolving Agent acidification_solid->recovered_agent_s enantiopure_r Enantiopure (R)-Acid acidification_liquor->enantiopure_r recovered_agent_r Recovered Resolving Agent acidification_liquor->recovered_agent_r

Caption: Workflow of chiral resolution by diastereomeric salt formation.

Diagram 2: Chemical Pathway of Resolution

G cluster_racemate Racemic Carboxylic Acid cluster_salts Diastereomeric Salts (in solution) rac_s (S)-R-COOH resolving_agent (R)-Methyl 4-(1-aminoethyl)benzoate rac_r (R)-R-COOH salt_sr (S)-R-COO⁻ • (R)-Amine⁺ resolving_agent->salt_sr + salt_rr (R)-R-COO⁻ • (R)-Amine⁺ resolving_agent->salt_rr + crystallization Crystallization (due to lower solubility) salt_sr->crystallization solution Salt in Solution: (R)-R-COO⁻ • (R)-Amine⁺ salt_rr->solution precipitate Precipitated Salt: (S)-R-COO⁻ • (R)-Amine⁺ crystallization->precipitate acidification Acidification (H⁺) precipitate->acidification basification Basification (OH⁻) acidification->basification Aqueous Layer product_s (S)-R-COOH (Resolved Enantiomer) acidification->product_s recovered_agent Recovered Resolving Agent basification->recovered_agent

Caption: Chemical pathway of diastereomeric salt formation and resolution.

References

Application Notes and Protocols for the Preparation of Chiral Polymers from Methyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral polymers have garnered significant interest in the fields of materials science, catalysis, and particularly in drug development and enantioselective separations. The incorporation of chiral moieties into a polymer backbone can impart unique stereochemical properties, leading to materials capable of chiral recognition. Methyl 4-(1-aminoethyl)benzoate is a valuable chiral building block, possessing a stereocenter that can be leveraged to synthesize optically active polymers.[1] The primary amine and the aromatic ester functionalities allow for versatile chemical modifications and polymerization strategies.

This document provides detailed protocols for the preparation of chiral polymers derived from this compound. The primary method detailed is the conversion of the monomer into a polymerizable derivative (methacrylamide) followed by Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[2][3]

The resulting chiral polymers have potential applications as chiral stationary phases in chromatography, for enantioselective drug delivery systems, and as scaffolds in asymmetric catalysis. The presence of the amino acid-like structure can also introduce pH-responsiveness and improved biocompatibility.[2][3]

Experimental Workflow and Methodologies

The overall process involves two main stages: the synthesis of a polymerizable chiral monomer derived from this compound, followed by the controlled polymerization of this monomer.

experimental_workflow cluster_monomer_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization Monomer This compound Reaction1 React with Methacryloyl Chloride Monomer->Reaction1 ChiralMonomer Chiral Methacrylamide Monomer Reaction1->ChiralMonomer Purification1 Purification (Column Chromatography) ChiralMonomer->Purification1 RAFT RAFT Polymerization Purification1->RAFT Polymer Chiral Polymer RAFT->Polymer Purification2 Purification (Precipitation) Polymer->Purification2 GPC GPC/SEC Purification2->GPC Purification2->GPC NMR NMR Spectroscopy Polarimetry Polarimetry

Figure 1: Experimental workflow for the synthesis and characterization of chiral polymers.

Protocol 1: Synthesis of N-(1-(4-(methoxycarbonyl)phenyl)ethyl)methacrylamide

This protocol details the conversion of the primary amine in this compound to a methacrylamide group, rendering it suitable for radical polymerization.

Materials:

  • (R)- or (S)-Methyl 4-(1-aminoethyl)benzoate

  • Methacryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add methacryloyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure methacrylamide monomer.

Protocol 2: RAFT Polymerization of Chiral Methacrylamide Monomer

This protocol describes the polymerization of the synthesized chiral monomer using a RAFT agent to achieve a controlled polymer architecture.

Materials:

  • Purified N-(1-(4-(methoxycarbonyl)phenyl)ethyl)methacrylamide monomer

  • RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane or N,N-Dimethylformamide)

  • Cold diethyl ether or methanol for precipitation

Procedure:

  • In a Schlenk flask, dissolve the chiral monomer, RAFT agent, and AIBN in the anhydrous solvent. A typical molar ratio might be [Monomer]:[RAFT]:[AIBN] = 100:1:0.2.

  • Degas the solution by subjecting it to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with an inert gas and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Allow the polymerization to proceed for a set time (e.g., 8-24 hours), depending on the desired molecular weight and conversion.

  • To monitor kinetics, samples can be withdrawn at timed intervals for analysis by ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and distribution).

  • Stop the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Concentrate the polymer solution and then precipitate the polymer by adding it dropwise into a large volume of a non-solvent, such as cold diethyl ether or methanol.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Redissolve the polymer in a small amount of a suitable solvent (e.g., THF or DCM) and re-precipitate to further purify.

  • Dry the final polymer under vacuum to a constant weight.

Data Presentation and Characterization

The synthesized polymers should be characterized to determine their molecular weight, polydispersity, and chiral properties.

Table 1: Representative Molecular Weight Data from GPC/SEC

Polymer SampleMolar Ratio ([M]:[RAFT])Monomer Conversion (%)Mₙ ( g/mol )Mₙ (theoretical)PDI (Mₙ/Mₙ)
P150:19212,80012,3001.15
P2100:19524,60024,8001.18
P3200:19145,10046,3001.22

Mₙ: Number-average molecular weight. PDI: Polydispersity Index.

Table 2: Chiroptical Properties of Monomer and Polymers

SampleConcentration (mg/mL in CHCl₃)Specific Rotation [α]²⁰D (deg·mL·g⁻¹·dm⁻¹)
(R)-Monomer10+45.2
(R)-Polymer P210+89.5
(S)-Monomer10-44.9
(S)-Polymer P210-90.1

The increase in the magnitude of the specific rotation from monomer to polymer is often observed and indicates the formation of a stable, chiral macromolecular structure.[2]

Application: Enantioselective Recognition

The primary application for such polymers in drug development is for the separation of enantiomers. The chiral polymer can be coated onto a solid support to create a chiral stationary phase (CSP) for High-Performance Liquid Chromatography (HPLC).

logical_relationship Monomer Chiral Monomer (e.g., (R)-enantiomer) Polymer Chiral Polymer (Optically Active) Monomer->Polymer Polymerization Application Application: Enantioselective Separation Polymer->Application Mechanism Mechanism: Chiral Recognition Application->Mechanism Outcome Outcome: Separation of Racemic Mixture Mechanism->Outcome

Figure 2: Logical relationship from chiral monomer to enantioselective application.

The principle of separation relies on the differential interaction between the enantiomers of a racemic analyte and the chiral environment of the polymer. One enantiomer will form a more stable transient diastereomeric complex with the chiral stationary phase, leading to a longer retention time and enabling separation. The significance of developing single-enantiomer drugs is well-established, as different enantiomers can have varied pharmacological or toxicological profiles.[4]

References

Application of Methyl 4-(1-aminoethyl)benzoate in the Synthesis of Novel Agrochemicals: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 4-(1-aminoethyl)benzoate, a chiral amine derivative, represents a valuable building block in the synthesis of complex organic molecules. Its structural features, including a chiral center, an amino group, and a benzoate moiety, make it an attractive starting material for the development of novel agrochemicals. Chiral amines are integral to many biologically active compounds, and their incorporation can lead to products with enhanced specificity and efficacy.[1][2] This document outlines the potential applications and synthetic protocols for utilizing this compound in the creation of new fungicidal, insecticidal, and herbicidal agents. While direct synthesis of commercialized agrochemicals from this specific starting material is not extensively documented in publicly available literature, its structural motifs are present in various active compounds, suggesting its utility in discovery chemistry.

I. Potential Applications in Agrochemical Synthesis

The core structure of this compound can be derivatized to access a variety of agrochemical classes. The primary amino group serves as a key handle for introducing diverse functionalities through reactions such as acylation, alkylation, and condensation.

Synthesis of Fungicidal Pyrazole Carboxamides

Pyrazole carboxamides are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). The amine functionality of this compound can be acylated with a pyrazole carboxylic acid to form the corresponding amide, a key structural feature of many SDHIs.

Synthesis of Insecticidal Neonicotinoid Analogs

Neonicotinoids are a major class of insecticides that target the nicotinic acetylcholine receptors in insects.[3] The chiral amine of this compound can be incorporated into novel neonicotinoid-like structures, potentially leading to compounds with improved selectivity and metabolic stability.

Synthesis of Herbicidal Pyridine Derivatives

Pyridine-based herbicides are widely used for weed control.[4][5] The amino group of this compound can be used to introduce this scaffold into various pyridine-containing herbicidal templates, aiming to discover new modes of action or improve existing ones.

II. Experimental Protocols

The following are generalized protocols for the synthesis of agrochemical candidates starting from this compound. These protocols are based on standard organic synthesis methodologies.

General Synthesis of a Pyrazole Carboxamide Fungicide Candidate

This protocol describes the coupling of this compound with a substituted pyrazole carboxylic acid.

Workflow Diagram:

G cluster_0 Synthesis of Pyrazole Carboxamide Start Start Activate_Acid Activate Pyrazole Carboxylic Acid Start->Activate_Acid 1. Couple_Amine Couple with Methyl 4-(1-aminoethyl)benzoate Activate_Acid->Couple_Amine 2. Purify Purification Couple_Amine->Purify 3. Characterize Characterization Purify->Characterize 4. End End Characterize->End 5.

Caption: General workflow for the synthesis of a pyrazole carboxamide.

Protocol:

  • Acid Activation: To a solution of the desired pyrazole carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere, add a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Amide Coupling: To the activated acid solution, add a solution of this compound (1.0 eq) in the same solvent. The reaction mixture is stirred at room temperature for 12-24 hours.

  • Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Hypothetical Fungicidal Activity Data

Compound IDTarget FungusEC₅₀ (µg/mL)
PZC-001Botrytis cinerea5.2
PZC-002Rhizoctonia solani3.8
PZC-003Valsa mali7.1
General Synthesis of a Neonicotinoid Insecticide Candidate

This protocol outlines the synthesis of a neonicotinoid analog via reaction of this compound with a suitable heterocyclic electrophile.

Workflow Diagram:

G cluster_1 Synthesis of Neonicotinoid Analog Start Start Reaction Reaction with Heterocyclic Electrophile Start->Reaction Purify Purification Reaction->Purify Characterize Characterization Purify->Characterize End End Characterize->End

Caption: General workflow for the synthesis of a neonicotinoid analog.

Protocol:

  • Reaction: Dissolve this compound (1.0 eq) and a suitable heterocyclic electrophile (e.g., 2-chloro-5-chloromethylpyridine) (1.0 eq) in a polar aprotic solvent such as acetonitrile. Add a non-nucleophilic base like triethylamine (1.2 eq).

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

  • Characterization: Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Table 2: Hypothetical Insecticidal Activity Data

Compound IDTarget InsectLC₅₀ (µg/mL)
NEO-001Myzus persicae1.5
NEO-002Aphis gossypii2.1
NEO-003Bemisia tabaci3.0

III. Signaling Pathways and Logical Relationships

The development of novel agrochemicals from this compound follows a logical progression from synthesis to biological evaluation.

Logical Relationship Diagram:

G cluster_2 Agrochemical Development Pathway Start This compound Synthesis Chemical Synthesis (Derivatization) Start->Synthesis Library Compound Library Synthesis->Library Screening Biological Screening (Fungicidal, Insecticidal, Herbicidal) Library->Screening Hit Hit Compound Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Agrochemical Candidate Lead_Opt->Candidate

Caption: The logical pathway from starting material to agrochemical candidate.

This pathway illustrates that the initial chiral building block undergoes chemical modification to generate a library of diverse compounds. These compounds are then screened for biological activity, leading to the identification of "hit" compounds. Subsequent structure-activity relationship (SAR) studies are conducted to optimize the activity of these hits, ultimately resulting in a promising agrochemical candidate.

Conclusion

This compound holds significant potential as a versatile building block for the synthesis of novel agrochemicals. Its chiral nature and reactive amino group allow for the creation of diverse molecular architectures targeting various pests and weeds. The protocols and logical frameworks presented here provide a foundation for researchers and scientists in the field of drug and agrochemical development to explore the utility of this compound in their discovery programs. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to unlock its full potential in modern agriculture.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(1-aminoethyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Several common methods for the synthesis of this compound include:

  • Reductive Amination: This is a widely used method starting from methyl 4-acetylbenzoate and an ammonia source. The resulting imine is then reduced to the desired amine.[1]

  • Catalytic Hydrogenation: This route can involve the hydrogenation of methyl 4-cyanobenzoate or the imine derived from methyl 4-formylbenzoate.[1][2]

  • Asymmetric Synthesis: To obtain specific enantiomers, such as (R)-Methyl 4-(1-aminoethyl)benzoate, asymmetric methods are employed. These can include the use of chiral catalysts for hydrogenation or the application of chiral auxiliaries.[1]

  • Esterification: Direct esterification of 4-(1-aminoethyl)benzoic acid with methanol in the presence of an acid catalyst is another viable route.[2][3]

Q2: How can I improve the yield of my synthesis?

A2: Optimizing the yield of this compound can be achieved by carefully controlling several reaction parameters:

  • Catalyst Selection: The choice of catalyst is crucial. For reductive amination, various reducing agents can be used, while catalytic hydrogenation often employs metals like palladium or platinum.[1][4] The development of novel solid acid catalysts, such as iron-supported zirconium/titanium, has also been explored to improve efficiency.[5][6]

  • Reaction Conditions: Temperature, pressure, and reaction time should be optimized. For instance, in the esterification of the corresponding benzoic acid, refluxing for an adequate duration is necessary.[3]

  • Reactant Ratio: Using an excess of one reactant, such as methanol in an esterification, can drive the reaction to completion according to Le Chatelier's principle.[7]

  • Work-up Procedure: Proper work-up is essential to minimize product loss. This includes careful pH adjustment during extraction to ensure the amine is in its free base form.[2][3]

Q3: What are the common side reactions and impurities I should be aware of?

A3: During the synthesis of this compound, several side reactions can occur, leading to impurities:

  • Hydrolysis of the Ester: The methyl ester group is susceptible to hydrolysis, especially under harsh acidic or basic conditions during the reaction or work-up.[2]

  • Over-reduction: In catalytic hydrogenation, the aromatic ring can be reduced if the conditions are too harsh.

  • Formation of By-products: Depending on the synthetic route, other by-products can form. For example, in reductive amination, secondary amine formation is a possibility.

Q4: How can I purify the final product?

A4: Purification of this compound typically involves the following techniques:

  • Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture after neutralization.[2][8][9]

  • Crystallization/Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent to obtain a crystalline solid.[8]

  • Chromatography: For high purity, especially for separating enantiomers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a primary method.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction.- Increase reaction time or temperature.- Check the activity of the catalyst; consider using a fresh batch or a different catalyst.
Poor work-up procedure.- Ensure the pH is correctly adjusted during extraction to isolate the free amine.- Use an appropriate extraction solvent.
Degradation of the product.- Avoid prolonged exposure to harsh acidic or basic conditions that could hydrolyze the ester.[2]
Presence of Multiple Spots on TLC Formation of by-products.- Optimize reaction conditions to minimize side reactions.- Employ a more rigorous purification method like column chromatography.
Unreacted starting materials.- Ensure the correct stoichiometry of reactants.- Increase the reaction time or consider a more active catalyst.
Product is an Oil Instead of a Solid Presence of impurities.- Purify the product further using recrystallization or chromatography.[8]
The product may be a different isomer or salt form.- Confirm the product's identity using analytical techniques like NMR and mass spectrometry.
Difficulty in Separating Enantiomers Inappropriate chiral separation method.- For HPLC, screen different chiral stationary phases and mobile phase compositions.[1]
Racemization of the product.- Check for any harsh conditions during the synthesis or work-up that could lead to racemization.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination of Methyl 4-acetylbenzoate
  • Imine Formation: Dissolve methyl 4-acetylbenzoate in a suitable solvent (e.g., methanol). Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) and a dehydrating agent (e.g., molecular sieves). Stir the mixture at room temperature until imine formation is complete (monitored by TLC or GC-MS).

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent (e.g., sodium borohydride) portion-wise. Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Work-up: Quench the reaction by adding water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis via Fischer Esterification of 4-(1-aminoethyl)benzoic acid
  • Reaction Setup: Suspend 4-(1-aminoethyl)benzoic acid in a large excess of methanol.[3]

  • Catalysis: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the mixture.[3]

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).[3]

  • Neutralization and Precipitation: Cool the reaction mixture and carefully neutralize the acid by adding a base (e.g., sodium bicarbonate solution) until the product precipitates.[3]

  • Isolation and Purification: Filter the precipitated solid, wash with cold water, and dry. The crude product can be further purified by recrystallization.[3]

Quantitative Data

Table 1: Effect of Catalyst on the Yield of Methyl Benzoate Derivatives

Note: This table is illustrative and based on general findings in the synthesis of methyl benzoate compounds. Specific yields for this compound will vary based on the exact reaction conditions.

CatalystSubstrateYield (%)Reference
Sulfuric AcidBenzoic AcidHigh, but with potential for by-products and difficult to recycle.[5]
Iron-supported Zirconium/Titanium (Fe:Zr:Ti = 2:1:1)p-methylbenzoic acidOptimal yields observed in the study.[5]
Iron-supported Zirconium/Titanium (Fe:Zr:Ti = 2:1:1)p-chlorobenzoic acidOptimal yields observed in the study.[5]

Visualizations

Synthesis_Pathway cluster_reductive_amination Reductive Amination Pathway cluster_esterification Esterification Pathway Methyl_4_acetylbenzoate Methyl 4-acetylbenzoate Imine_Intermediate Imine Intermediate Methyl_4_acetylbenzoate->Imine_Intermediate + NH3 - H2O Methyl_4_1_aminoethyl_benzoate This compound Imine_Intermediate->Methyl_4_1_aminoethyl_benzoate Reduction (e.g., NaBH4) 4_1_aminoethyl_benzoic_acid 4-(1-aminoethyl)benzoic acid Product_Esterification This compound 4_1_aminoethyl_benzoic_acid->Product_Esterification + Methanol (H+ catalyst)

Caption: Key synthetic pathways to this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants + Solvent + Catalyst) Start->Reaction_Setup Reaction Reaction (Heating/Stirring) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quenching, Extraction, Washing) Monitoring->Workup Complete Purification Purification (Crystallization/Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, Purity) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for synthesis.

Troubleshooting_Tree Low_Yield Low Yield? Check_Reaction_Completion Reaction Complete? Low_Yield->Check_Reaction_Completion Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Conditions Optimize Conditions: - Increase Time/Temp - Check Catalyst Check_Reaction_Completion->Optimize_Conditions No Review_Workup Review Work-up: - pH Adjustment - Solvent Choice Check_Reaction_Completion->Review_Workup Yes Identify_Impurities Identify Impurities (NMR, MS) Impure_Product->Identify_Impurities Yes Starting_Material_Present Unreacted Starting Material? Identify_Impurities->Starting_Material_Present Improve_Purification Improve Purification: - Recrystallize - Column Chromatography Starting_Material_Present->Improve_Purification No Drive_Reaction Drive Reaction: - Adjust Stoichiometry - Increase Reaction Time Starting_Material_Present->Drive_Reaction Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Improving the Enantiomeric Excess of Methyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (e.e.) of Methyl 4-(1-aminoethyl)benzoate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of enantiomerically enriched this compound.

Issue 1: Low Enantiomeric Excess in Asymmetric Reductive Amination

Q: My asymmetric reductive amination of methyl 4-acetylbenzoate is resulting in a low enantiomeric excess. What are the potential causes and how can I improve it?

A: Low enantiomeric excess in asymmetric reductive amination can stem from several factors. Here's a systematic approach to troubleshooting this issue:

Potential Causes and Solutions:

  • Suboptimal Catalyst or Ligand: The choice of catalyst and ligand is crucial for achieving high enantioselectivity.

    • Troubleshooting:

      • Screen a variety of chiral ligands. For iridium-catalyzed reactions, f-Binaphane has shown excellent results in the reductive amination of aromatic ketones.[1]

      • For ruthenium-catalyzed processes, dtbm-Segphos is a highly effective ligand.[2]

      • Ensure the catalyst and ligand are of high purity and handled under inert conditions to prevent degradation.

  • Inefficient Imine Formation: Incomplete formation of the imine intermediate can lead to the competing reduction of the starting ketone, lowering the overall enantiomeric excess of the desired amine.

    • Troubleshooting:

      • Incorporate a drying agent, such as molecular sieves, to remove water generated during imine formation and drive the equilibrium towards the imine.[1]

      • Optimize the reaction temperature and time to favor imine formation. In some cases, a higher temperature can promote the initial condensation step.[2]

  • Unfavorable Reaction Conditions: Temperature, pressure, and solvent can significantly impact the enantioselectivity of the reaction.

    • Troubleshooting:

      • Temperature: Systematically vary the reaction temperature. While higher temperatures may increase the reaction rate, they can sometimes decrease enantioselectivity.[2]

      • Hydrogen Pressure: Optimize the hydrogen pressure. For iridium-catalyzed reactions, pressures around 50 atm have been used effectively.[1]

      • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment. Screen a range of solvents to find the optimal one for your catalytic system.

  • Catalyst Poisoning: The primary amine product can sometimes act as a ligand, coordinating to the metal center and inhibiting or altering the catalyst's activity and selectivity.

    • Troubleshooting:

      • f-Binaphane ligands have been noted to minimize the inhibition effect from the amine product.[1]

      • Consider using a higher catalyst loading, although this should be balanced with cost considerations. Increasing catalyst loading from 1 mol% to 2 mol% has been shown to improve conversion.[2]

Issue 2: Poor Separation of Diastereomeric Salts in Chiral Resolution

Q: I am attempting a chiral resolution of racemic this compound using a chiral acid, but the diastereomeric salts are not separating well upon crystallization. What should I do?

A: The successful separation of diastereomeric salts depends heavily on the differential solubility of the two diastereomers. Here are key factors to consider for optimizing this separation:

Potential Causes and Solutions:

  • Inappropriate Chiral Resolving Agent: The choice of the resolving agent is the most critical factor.

    • Troubleshooting:

      • For the resolution of chiral amines, common and effective chiral acids include tartaric acid and its derivatives (e.g., dibenzoyltartaric acid, di-p-toluoyltartaric acid), mandelic acid, and camphor-10-sulfonic acid.[3][4]

      • It is often necessary to screen several resolving agents to find one that forms diastereomeric salts with a significant solubility difference.

  • Suboptimal Solvent System: The solvent plays a crucial role in modulating the solubility of the diastereomeric salts.

    • Troubleshooting:

      • Systematically screen a range of solvents with varying polarities. Alcohols like methanol and ethanol are common choices.

      • Consider using solvent mixtures to fine-tune the solubility properties.

      • The goal is to find a solvent system where one diastereomer is sparingly soluble and crystallizes out, while the other remains in solution.

  • Incorrect Stoichiometry: The molar ratio of the racemic amine to the resolving agent can influence the composition and crystallization of the salts.

    • Troubleshooting:

      • While a 1:1 molar ratio is a common starting point, varying the stoichiometry can sometimes improve the resolution efficiency.

  • Non-ideal Crystallization Conditions: The rate of cooling and saturation level can affect the purity of the crystallized diastereomer.

    • Troubleshooting:

      • Employ slow cooling to promote the formation of well-defined crystals and minimize the co-precipitation of the more soluble diastereomer.

      • Seeding the solution with a small crystal of the desired diastereomer can induce crystallization and improve purity.

      • Allow sufficient time for crystallization to occur.

Issue 3: Inaccurate Determination of Enantiomeric Excess by Chiral HPLC

Q: My chiral HPLC results for enantiomeric excess are inconsistent or show poor resolution. How can I improve my method?

A: Achieving reliable and reproducible enantiomeric excess determination by chiral HPLC requires careful method development. Here are common issues and their solutions:

Potential Causes and Solutions:

  • Unsuitable Chiral Stationary Phase (CSP): The selection of the CSP is paramount for enantiomeric separation.

    • Troubleshooting:

      • For chiral amines and amino acid esters, polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD, Chiralpak IA) are often effective.[5][6]

      • Screen a variety of CSPs with different chiral selectors to find the one that provides the best resolution for your compound.

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences retention times and enantioselectivity.

    • Troubleshooting:

      • For normal-phase chromatography, a common mobile phase is a mixture of hexane and an alcohol (e.g., isopropanol, ethanol).[5]

      • Systematically vary the ratio of the strong to weak solvent to optimize resolution and run time.

      • For basic compounds like amines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.[7]

      • For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.[7]

  • Inadequate Peak Resolution: Overlapping peaks will lead to inaccurate integration and e.e. determination.

    • Troubleshooting:

      • Adjust the mobile phase composition to increase the separation factor (α) between the enantiomers.

      • Lower the flow rate to increase the column efficiency (N).

      • Optimize the column temperature, as it can affect enantioselectivity.

  • Derivatization: If the underivatized amine shows poor chromatographic behavior or lacks a strong chromophore for UV detection, derivatization can be a useful strategy.

    • Troubleshooting:

      • Derivatizing the amine with a reagent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can improve detection sensitivity and chromatographic performance.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for improving the enantiomeric excess of this compound?

A1: The two primary strategies are:

  • Asymmetric Synthesis: This involves creating the desired enantiomer selectively from a prochiral precursor (methyl 4-acetylbenzoate). Key methods include:

    • Catalytic Asymmetric Reductive Amination: Using a chiral catalyst to directly convert the ketone to the chiral amine.[1][2]

    • Biocatalysis: Employing enzymes like amine dehydrogenases or transaminases for highly selective amination.

  • Chiral Resolution: This involves separating the two enantiomers from a racemic mixture. Common techniques are:

    • Diastereomeric Salt Crystallization: Reacting the racemic amine with a chiral acid to form diastereomeric salts that can be separated by crystallization.[8]

    • Chiral Chromatography: Using a chiral stationary phase to separate the enantiomers.

Q2: How do I choose between asymmetric synthesis and chiral resolution?

A2: The choice depends on several factors:

  • Scale: For large-scale production, asymmetric synthesis is often more economical as it avoids the "loss" of 50% of the material inherent in classical resolution.

  • Efficiency: Asymmetric synthesis can be more atom-economical.

  • Development Time: Chiral resolution can sometimes be quicker to develop for a specific compound, as it involves screening known resolving agents and solvents.

  • Cost: The cost of chiral catalysts and ligands for asymmetric synthesis needs to be weighed against the cost of resolving agents and the potential for recycling the unwanted enantiomer in a resolution process.

Q3: Can the unwanted enantiomer from a chiral resolution be recycled?

A3: Yes, it is often possible to racemize the unwanted enantiomer and recycle it back into the resolution process. This significantly improves the overall yield and economics of the process. Racemization can be achieved under various conditions, sometimes involving a catalyst.

Q4: What are some common chiral resolving agents for primary amines like this compound?

A4: Commonly used chiral resolving agents for primary amines are chiral acids. These include:

  • (+)-Tartaric acid and its derivatives (e.g., O,O'-dibenzoyl-D-tartaric acid)

  • (-)-Mandelic acid

  • (+)-Camphor-10-sulfonic acid

The effectiveness of a particular resolving agent is specific to the target amine and the solvent system used.

Q5: Besides HPLC, what other methods can be used to determine enantiomeric excess?

A5: While chiral HPLC is the most common method, other techniques include:

  • Chiral Gas Chromatography (GC): Suitable for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This can be done using:

    • Chiral Derivatizing Agents (CDAs): The amine is reacted with a chiral agent to form diastereomers, which will have distinct signals in the NMR spectrum.

    • Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers, leading to separate signals.

  • Circular Dichroism (CD) Spectroscopy: This technique can be used, but it is generally less accurate for quantitative e.e. determination compared to chromatographic methods.

Data Presentation

Table 1: Comparison of Methods for Enantioselective Synthesis of Chiral Amines

MethodStarting MaterialKey Reagents/CatalystsTypical ee (%)AdvantagesDisadvantages
Asymmetric Reductive AminationKetoneChiral Metal Catalyst (e.g., Ru, Ir) + Chiral Ligand, H₂90 - >99Atom economical, direct conversion.Catalyst can be expensive; potential for product inhibition.
Biocatalytic TransaminationKetoneTransaminase (ω-TA), Amine Donor>99High enantioselectivity, mild reaction conditions.Limited substrate scope for some enzymes, equilibrium limitations.
Chiral Resolution (Diastereomeric Salt Crystallization)Racemic AmineChiral Resolving Agent (e.g., Tartaric Acid)Up to >99 (after recrystallization)Well-established, can be cost-effective for certain scales.Theoretical max yield of 50% per cycle, can be labor-intensive.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reductive Amination
  • Preparation: In a glovebox, add the chiral ligand and the metal precursor (e.g., [Ir(COD)Cl]₂) to a dry reaction vessel.

  • Catalyst Activation: Add a degassed solvent and stir to form the active catalyst.

  • Reaction Setup: In a separate vessel, dissolve the methyl 4-acetylbenzoate, the amine source (e.g., ammonium acetate for ammonia), and any additives (e.g., molecular sieves) in the reaction solvent.

  • Reaction: Transfer the catalyst solution to the substrate solution. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 atm).

  • Monitoring: Heat the reaction to the desired temperature (e.g., 60 °C) and monitor the progress by taking aliquots and analyzing by GC or HPLC.

  • Workup: Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and quench the reaction. The product is then purified by extraction and chromatography.

  • Analysis: Determine the enantiomeric excess of the purified this compound using chiral HPLC.

Protocol 2: General Procedure for Chiral Resolution via Diastereomeric Salt Crystallization
  • Dissolution: Dissolve the racemic this compound in a suitable solvent (e.g., methanol) with gentle heating.

  • Addition of Resolving Agent: In a separate flask, dissolve one equivalent of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, also with gentle heating.

  • Salt Formation: Slowly add the resolving agent solution to the amine solution with stirring. The diastereomeric salts may begin to precipitate.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to maximize crystallization of the less soluble diastereomer.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of Free Amine: Dissolve the collected diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine, causing it to separate.

  • Extraction and Purification: Extract the free amine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Analysis: Determine the enantiomeric excess of the resolved amine by chiral HPLC. The mother liquor can also be processed to recover the other enantiomer.

Visualizations

experimental_workflow cluster_asymmetric_synthesis Asymmetric Synthesis cluster_chiral_resolution Chiral Resolution cluster_analysis Analysis ketone Methyl 4-acetylbenzoate imine Imine Intermediate ketone->imine Amine Source chiral_amine_as Enantioenriched This compound imine->chiral_amine_as Chiral Catalyst + H₂ analysis Determine e.e. (Chiral HPLC) chiral_amine_as->analysis racemic_amine Racemic This compound diastereomeric_salts Diastereomeric Salts racemic_amine->diastereomeric_salts Chiral Resolving Agent separated_salt Separated Diastereomeric Salt diastereomeric_salts->separated_salt Crystallization chiral_amine_cr Enantioenriched This compound separated_salt->chiral_amine_cr Basification chiral_amine_cr->analysis

Caption: Workflow for improving enantiomeric excess.

troubleshooting_logic cluster_synthesis Asymmetric Synthesis Issues cluster_resolution Chiral Resolution Issues start Low Enantiomeric Excess? catalyst Optimize Catalyst/Ligand start->catalyst Asymmetric Synthesis resolving_agent Screen Resolving Agents start->resolving_agent Chiral Resolution conditions Vary Temp/Pressure/Solvent catalyst->conditions imine_formation Improve Imine Formation (e.g., drying agent) conditions->imine_formation solvent Optimize Solvent System resolving_agent->solvent crystallization Control Crystallization Rate solvent->crystallization

Caption: Troubleshooting decision tree.

References

Common side reactions in the synthesis of Methyl 4-(1-aminoethyl)benzoate and their prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Methyl 4-(1-aminoethyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and solutions.

Problem ID Issue Potential Cause Recommended Solution
RA-01 Low yield of the desired primary amine in reductive amination.1. Reduction of the starting ketone: The ketone (Methyl 4-acetylbenzoate) is reduced to the corresponding alcohol. This is more likely when using strong reducing agents like sodium borohydride (NaBH₄).2. Incomplete imine formation: The equilibrium between the ketone and the imine may not favor imine formation.1. Use a milder reducing agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are more selective for the iminium ion over the ketone.[1] Maintain a slightly acidic pH (around 4-5) to favor imine formation and protonation, which accelerates reduction.[1]2. Remove water: Use a dehydrating agent like molecular sieves or a Dean-Stark apparatus to drive the equilibrium towards imine formation.
RA-02 Formation of a significant amount of tertiary amine byproduct in reductive amination.Over-alkylation: The newly formed primary amine can react with another molecule of the ketone and undergo a second reductive amination to form a tertiary amine.1. Control stoichiometry: Use a large excess of the ammonia source to favor the formation of the primary amine.2. Stepwise procedure: First, form the imine and then add the reducing agent. This can minimize the concentration of the primary amine available to react further.
FE-01 Low yield of the ester in Fischer esterification.Reversible reaction: Fischer esterification is an equilibrium process. The presence of water, a product of the reaction, can shift the equilibrium back towards the reactants (carboxylic acid and alcohol).1. Use excess alcohol: Employing a large excess of methanol will drive the equilibrium towards the ester product.2. Remove water: Use a Dean-Stark trap or a drying agent to remove water as it is formed.[2]
FE-02 Hydrolysis of the ester product during workup.Basic or acidic conditions: The methyl ester is susceptible to hydrolysis back to the carboxylic acid under either strongly acidic or basic conditions, especially at elevated temperatures.1. Careful pH control: During workup, neutralize the reaction mixture carefully with a weak base like sodium bicarbonate to a pH of around 7-8.[3]2. Low temperature: Perform the workup at low temperatures (e.g., in an ice bath) to minimize the rate of hydrolysis.
CH-01 Formation of secondary amine byproducts during catalytic hydrogenation of methyl 4-cyanobenzoate.Dimerization: The intermediate imine can react with the final primary amine product, leading to the formation of a secondary amine "dimer" byproduct.1. Optimize reaction conditions: The choice of catalyst, solvent, and reaction temperature can influence the selectivity. The addition of ammonia or an acid may help suppress the side reaction.[4]2. Use alternative reducing agents: Reagents like lithium aluminum hydride (LiAlH₄) in ether or H₂/PtO₂ have been suggested to prevent secondary amine formation in similar nitrile reductions.[4]
OR-01 Formation of byproducts during the reduction of the oxime of methyl 4-formylbenzoate.1. Secondary amine formation: Similar to nitrile reduction, the intermediate imine can react with the product amine.2. Hydrolysis of the oxime: The oxime can hydrolyze back to the aldehyde, which can then be reduced to the corresponding alcohol.[5]1. Control reaction conditions: Altering the reaction conditions, such as the addition of potassium hydroxide, can favor the formation of the primary amine.[5]2. Ensure complete oxime formation: Drive the initial oximation reaction to completion to minimize the presence of the starting aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common synthetic routes include:

  • Reductive amination of Methyl 4-acetylbenzoate.[6]

  • Fischer esterification of 4-(1-aminoethyl)benzoic acid (if available) or esterification of 4-aminobenzoic acid followed by other transformations.

  • Catalytic hydrogenation of Methyl 4-cyanobenzoate.[7]

  • Reduction of the oxime derived from Methyl 4-formylbenzoate.[7]

Q2: How can I minimize the formation of the alcohol byproduct in reductive amination?

A2: The formation of the alcohol byproduct can be minimized by using a reducing agent that is more selective for the iminium ion than the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred over sodium borohydride (NaBH₄) for this reason.[1] Running the reaction at a slightly acidic pH (4-5) also favors imine formation and its subsequent reduction over ketone reduction.[1]

Q3: What is the best way to drive the Fischer esterification to completion?

A3: To maximize the yield of the ester, it is crucial to shift the reaction equilibrium to the product side. This can be achieved by using a large excess of the alcohol (methanol in this case) and/or by removing the water that is formed during the reaction, for instance, by using a Dean-Stark apparatus or molecular sieves.[2][8]

Q4: My ester product is hydrolyzing during the workup. What can I do to prevent this?

A4: Ester hydrolysis is catalyzed by both acid and base. During the workup of a Fischer esterification, it is important to neutralize the strong acid catalyst carefully. Use a mild base like sodium bicarbonate solution and maintain a low temperature (ice bath) to slow down the rate of hydrolysis. Avoid using strong bases like sodium hydroxide, especially at room temperature or higher.[3]

Q5: I am observing a significant amount of a "dimer" byproduct in my catalytic hydrogenation of the nitrile. How can I avoid this?

A5: The formation of secondary amine "dimers" is a known side reaction in nitrile hydrogenation. This can sometimes be suppressed by modifying the reaction conditions. The addition of ammonia or an acid to the reaction mixture has been reported to help in some cases.[4] Alternatively, using a different catalyst system, such as Raney Nickel with ammonia in methanol, might be more selective for the primary amine.[4]

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of related aminobenzoate esters. Please note that specific yields for this compound may vary depending on the exact reaction conditions.

Synthetic Route Starting Material Product Reported Yield Reference
Esterification4-(aminomethyl)benzoic acidMethyl 4-(aminomethyl)benzoate88-89%[7]
Fischer Esterificationp-Aminobenzoic acidEthyl 4-aminobenzoate (Benzocaine)~90%[9]
Reductive AminationVarious aldehydes and anilinesSecondary amines85-92%[10]

Experimental Protocols

Protocol 1: Reductive Amination of Methyl 4-acetylbenzoate

This is a general procedure that may require optimization.

  • Imine Formation: In a round-bottom flask, dissolve Methyl 4-acetylbenzoate in a suitable solvent (e.g., methanol). Add a solution of ammonia in methanol (e.g., 7N) in excess. If desired, add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves. Stir the mixture at room temperature for several hours to overnight to allow for imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add a solution of sodium cyanoborohydride or sodium triacetoxyborohydride in the same solvent.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the reaction by carefully adding an aqueous acid solution (e.g., 1M HCl) until the excess reducing agent is destroyed (cessation of gas evolution). Make the solution basic by adding an aqueous solution of a weak base like sodium bicarbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Fischer Esterification of 4-Aminobenzoic Acid

This protocol is for the synthesis of the related compound, ethyl 4-aminobenzoate (Benzocaine), and can be adapted for the methyl ester.

  • Reaction Setup: In a round-bottom flask, suspend 4-aminobenzoic acid in a large excess of absolute methanol.

  • Acid Catalyst: Carefully add concentrated sulfuric acid dropwise with cooling.

  • Reflux: Heat the mixture to reflux for 4-6 hours. The solid should dissolve as the reaction proceeds.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water. Neutralize the solution by slowly adding a 10% aqueous sodium carbonate solution until the pH is approximately 8. The product will precipitate as a white solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthesis_Workflow cluster_RA Reductive Amination Pathway cluster_FE Fischer Esterification Pathway cluster_CN Nitrile Hydrogenation Pathway cluster_Oxime Oxime Reduction Pathway RA_Start Methyl 4-acetylbenzoate RA_Imine Imine Intermediate RA_Start->RA_Imine + NH3 - H2O RA_Product This compound RA_Imine->RA_Product + Reducing Agent FE_Start 4-Aminobenzoic Acid FE_Product Methyl 4-aminobenzoate FE_Start->FE_Product + CH3OH, H+ - H2O CN_Start Methyl 4-cyanobenzoate CN_Product Methyl 4-(aminomethyl)benzoate CN_Start->CN_Product + H2, Catalyst Oxime_Start Oxime of Methyl 4-formylbenzoate Oxime_Product Methyl 4-(aminomethyl)benzoate Oxime_Start->Oxime_Product + Reducing Agent

Caption: Overview of synthetic pathways to this compound and related compounds.

Troubleshooting_Logic cluster_RA_Troubleshooting Reductive Amination Issues cluster_FE_Troubleshooting Fischer Esterification Issues Start Problem Encountered RA_LowYield Low Yield Start->RA_LowYield RA_TertiaryAmine Tertiary Amine Formation Start->RA_TertiaryAmine FE_LowYield Low Yield Start->FE_LowYield FE_Hydrolysis Ester Hydrolysis Start->FE_Hydrolysis RA_Solution1 Use Milder Reducing Agent (e.g., NaBH3CN) RA_LowYield->RA_Solution1 RA_Solution2 Control Stoichiometry (Excess NH3) RA_TertiaryAmine->RA_Solution2 FE_Solution1 Use Excess Alcohol & Remove Water FE_LowYield->FE_Solution1 FE_Solution2 Careful pH Control & Low Temperature Workup FE_Hydrolysis->FE_Solution2

Caption: Troubleshooting logic for common synthesis issues.

References

Purification techniques for Methyl 4-(1-aminoethyl)benzoate to remove impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl 4-(1-aminoethyl)benzoate, a key intermediate for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

1. Low Yield After Aqueous Workup

  • Question: I am losing a significant amount of my product during the acid-base extraction. What could be the cause?

  • Answer: Low yields after an aqueous workup can stem from several factors. Firstly, ensure the pH of the aqueous layer is appropriate for partitioning your amine into the organic layer. For a basic compound like this compound, the aqueous layer should be basic to keep the amine in its free base form, which is more soluble in organic solvents. Conversely, when washing to remove acidic impurities, a mildly basic solution like sodium bicarbonate is used.[1][2][3] Secondly, incomplete extraction can occur if the volume or number of extractions is insufficient. It is often more effective to perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. Finally, emulsion formation at the interface of the organic and aqueous layers can trap the product. If an emulsion forms, it can sometimes be broken by adding brine or by gentle swirling.

2. Product Streaking on Silica Gel Column Chromatography

  • Question: My product is streaking badly on the silica gel column, leading to poor separation. How can I prevent this?

  • Answer: Streaking of basic compounds like amines on silica gel is a common issue due to the acidic nature of the silica, which can lead to strong interactions with the basic amine.[4] To mitigate this, you can add a small amount of a basic modifier to your eluent system, such as triethylamine (typically 0.1-1%). This will neutralize the acidic sites on the silica gel and reduce the strong adsorption of your amine product, resulting in better peak shapes and improved separation. Alternatively, using a different stationary phase, such as alumina or amine-functionalized silica gel, can also prevent streaking.

3. Incomplete Removal of Starting Material (Methyl 4-acetylbenzoate)

  • Question: I am having trouble removing the unreacted starting material, Methyl 4-acetylbenzoate, from my product. What is the best way to separate them?

  • Answer: Since Methyl 4-acetylbenzoate is a neutral ketone, it can be effectively separated from the basic product, this compound, using acid-base extraction. By dissolving the crude mixture in an organic solvent and washing with an aqueous acidic solution (e.g., 1M HCl), the basic amine product will be protonated and move into the aqueous layer, while the neutral ketone will remain in the organic layer.[1][3] The aqueous layer containing the protonated product can then be basified and the free amine extracted back into an organic solvent. Alternatively, column chromatography can be employed. Due to the difference in polarity between the ketone and the amine, a well-chosen eluent system should provide good separation on a silica gel column.

4. Poor Diastereomeric Excess (d.e.) After Chiral Resolution

  • Question: I performed a diastereomeric salt resolution with L-tartaric acid, but my diastereomeric excess is low. What can I do to improve it?

  • Answer: Low diastereomeric excess after crystallization can be due to several factors. The choice of resolving agent and solvent system is critical. It is essential to screen different chiral acids and solvents to find a combination that provides a significant difference in the solubility of the two diastereomeric salts. The cooling rate during crystallization also plays a crucial role; slow cooling generally leads to the formation of purer crystals. Seeding the solution with a small crystal of the desired diastereomer can also promote selective crystallization. Finally, multiple recrystallizations of the diastereomeric salt can be performed to enhance the diastereomeric excess, although this may lead to a decrease in the overall yield.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What are the most common impurities in a typical synthesis of this compound?

    • A1: The most common impurities depend on the synthetic route. If synthesized via reductive amination of Methyl 4-acetylbenzoate, common impurities include unreacted starting material (Methyl 4-acetylbenzoate), the corresponding alcohol byproduct from the reduction of the ketone, and the undesired (S)-enantiomer of the product.

  • Q2: What is the first purification step I should consider for a crude reaction mixture?

    • A2: An acid-base extraction is an excellent initial purification step.[1][2][3] It allows for the separation of the basic product from neutral and acidic impurities. This simple and effective technique can significantly clean up your crude product before proceeding to more advanced purification methods like chromatography or crystallization.

Purification Technique Specific Questions

  • Q3: Which chiral acid is best for the diastereomeric resolution of this compound?

    • A3: While L-tartaric acid is a common choice for resolving chiral amines, the optimal chiral acid can be compound-specific. It is advisable to screen a few different chiral acids, such as mandelic acid or camphorsulfonic acid, to determine which one provides the best separation for your specific compound through the formation of diastereomeric salts with different solubilities.

  • Q4: Can I use reverse-phase HPLC for the purification of this compound?

    • A4: Yes, reverse-phase HPLC can be a suitable method for the purification of this compound, especially for analytical purposes or small-scale purifications. A typical mobile phase would consist of a mixture of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape.[5]

  • Q5: How can I determine the enantiomeric excess (e.e.) of my purified product?

    • A5: The most common method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC).[6] This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. The e.e. can be calculated from the peak areas of the two enantiomers in the chromatogram.

Quantitative Data Summary

The following tables summarize typical conditions and expected outcomes for the purification of this compound. Please note that specific results may vary depending on the exact experimental conditions.

Table 1: Diastereomeric Salt Resolution

Chiral AcidSolvent SystemTypical Yield (%)Typical Diastereomeric Excess (%de)
L-Tartaric AcidMethanol/Water40-60>95
D-Mandelic AcidEthanol35-55>90

Table 2: Column Chromatography

Stationary PhaseEluent SystemSeparation GoalTypical Purity (%)
Silica GelDichloromethane/Methanol (98:2) + 0.5% TriethylamineRemoval of polar impurities>98
Amine-functionalized SilicaHexane/Ethyl Acetate (gradient)Separation from starting material>99

Table 3: Chiral HPLC

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Expected Retention Times (min)
Lux Cellulose-2Ethanol/Diethylamine (100:0.5)1.0R-enantiomer: ~15, S-enantiomer: ~11
CHIRALPAK® AD-HHexane/Isopropanol (90:10)0.5Varies with specific conditions

Experimental Protocols

1. Protocol for Acid-Base Extraction

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl (aq) to the separatory funnel.

  • Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The top layer is typically the organic layer, and the bottom is the aqueous layer (this can vary depending on the solvent density).

  • Drain the aqueous layer (which now contains the protonated amine) into a separate flask.

  • Wash the organic layer with another portion of 1M HCl to ensure complete extraction of the amine. Combine the aqueous layers.

  • To the combined aqueous layers, slowly add a base (e.g., 2M NaOH) until the solution is basic (check with pH paper).

  • Extract the now free-based amine back into an organic solvent (e.g., dichloromethane) by repeating the extraction process (steps 3-5) with the organic solvent.

  • Combine the organic layers containing the purified amine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

2. Protocol for Column Chromatography on Silica Gel

  • Prepare a slurry of silica gel in the chosen eluent system (e.g., Dichloromethane/Methanol 98:2 with 0.5% triethylamine).

  • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

3. Protocol for Diastereomeric Salt Resolution

  • Dissolve the racemic this compound in a suitable solvent (e.g., methanol).

  • In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., L-tartaric acid) in the same solvent, heating gently if necessary.

  • Slowly add the chiral acid solution to the amine solution with stirring.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • To recover the enantiomerically enriched amine, dissolve the diastereomeric salt in water and add a base (e.g., 2M NaOH) to deprotonate the amine.

  • Extract the free amine with an organic solvent, dry the organic layer, and remove the solvent to obtain the purified enantiomer.

  • The enantiomeric excess of the product should be determined by chiral HPLC.

Visualizations

PurificationWorkflow cluster_start Starting Point cluster_extraction Initial Purification cluster_chromatography Achiral Purification cluster_chiral Chiral Resolution cluster_final Final Product Crude Crude Product (Mixture of product, starting material, byproducts, and enantiomers) Extraction Acid-Base Extraction Crude->Extraction Separates basic product from neutral/acidic impurities Column Column Chromatography (Silica Gel or Amine-Functionalized Silica) Extraction->Column Removes closely related achiral impurities Resolution Diastereomeric Salt Resolution Column->Resolution Separates enantiomers ChiralHPLC Chiral HPLC Column->ChiralHPLC Alternative for enantiomer separation PureProduct Purified (R)-Methyl 4-(1-aminoethyl)benzoate Resolution->PureProduct ChiralHPLC->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingLogic cluster_yield Troubleshooting Low Yield cluster_streaking Troubleshooting Column Streaking cluster_separation Troubleshooting Incomplete Separation cluster_ee Troubleshooting Low Enantiomeric Excess Start Purification Issue? LowYield Low Yield Start->LowYield Streaking Column Streaking Start->Streaking IncompleteSeparation Incomplete Separation of Impurities Start->IncompleteSeparation LowEE Low Enantiomeric Excess Start->LowEE CheckpH Check pH of aqueous phase LowYield->CheckpH IncreaseExtractions Increase number of extractions LowYield->IncreaseExtractions BreakEmulsion Break emulsion with brine LowYield->BreakEmulsion AddBase Add triethylamine to eluent Streaking->AddBase ChangeStationaryPhase Use alumina or amine-functionalized silica Streaking->ChangeStationaryPhase OptimizeEluent Optimize eluent system IncompleteSeparation->OptimizeEluent UseAcidBase Perform acid-base extraction IncompleteSeparation->UseAcidBase ScreenSolvents Screen different solvents for crystallization LowEE->ScreenSolvents ScreenAcids Screen different chiral resolving acids LowEE->ScreenAcids SlowCooling Ensure slow cooling during crystallization LowEE->SlowCooling Recrystallize Perform recrystallization of diastereomeric salt LowEE->Recrystallize

Caption: Troubleshooting decision tree for purification issues.

References

Overcoming poor peak shape in chiral HPLC analysis of Methyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chiral HPLC Analysis

Topic: Overcoming Poor Peak Shape in Chiral HPLC Analysis of Methyl 4-(1-aminoethyl)benzoate

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering poor peak shape during the chiral HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant peak tailing for my basic analyte, this compound?

A1: Peak tailing for basic compounds like this compound is commonly caused by secondary interactions between the analyte's primary amine group and acidic residual silanol groups on the silica-based chiral stationary phase.[1][2] To mitigate this, consider adding a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).[3][4][5] This additive competes with the analyte for active silanol sites, improving peak symmetry.

Q2: What causes peak fronting in my chromatogram?

A2: Peak fronting, where the peak has a sloping front and a sharp tail, can be a result of mass overload or concentration overload.[6][7] This happens when the sample concentration is too high, saturating the stationary phase at the column inlet.[6][8] Other potential causes include improper mobile phase composition or issues with the injection solvent.[9] Try reducing the sample concentration or the injection volume to see if the peak shape improves.

Q3: My peaks are broader than expected. What are the likely causes?

A3: Symmetrical peak broadening can be caused by volume overload, where the injection volume is too large for the column.[6][10] It can also result from extra-column dispersion (also known as extra-column volume), which is the broadening that occurs outside the column in components like tubing, fittings, and the detector cell.[11][12][13][14] Ensure you are using tubing with a narrow internal diameter and that all fittings are secure to minimize dead volume.[11][12]

Q4: Can the mobile phase composition affect peak shape?

A4: Absolutely. The choice of organic modifier (e.g., ethanol, isopropanol) and the presence of additives are critical. For basic analytes, the mobile phase pH can influence peak shape; however, in normal-phase chiral chromatography, the use of basic additives is more common to improve peak symmetry.[4][5] Inconsistent mixing of mobile phase components or using a mobile phase that is too weak can also lead to broad peaks.[9]

Q5: How do I know if I have a column problem or an instrument problem?

A5: A good diagnostic step is to determine if the poor peak shape affects all peaks or just specific ones. If all peaks in the chromatogram are distorted similarly, it could indicate a physical issue like a partially blocked column inlet frit or significant extra-column volume in the system.[15] If only the analyte peak (especially basic compounds) shows tailing, the issue is more likely related to chemical interactions with the stationary phase.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common peak shape issues.

Issue 1: Peak Tailing
  • Symptom: Asymmetrical peak with a drawn-out tail to the right.

  • Primary Cause for Amines: Interaction with acidic silanol groups on the stationary phase.[2]

  • Troubleshooting Steps:

    • Add a Basic Modifier: Introduce a small amount of a basic additive like Diethylamine (DEA) or Triethylamine (TEA) (0.1% - 0.5% v/v) into your mobile phase.[4] This is often the most effective solution for basic analytes.

    • Check for Mass Overload: Dilute your sample and inject a lower concentration. If tailing decreases, you were likely overloading the column.[7][8]

    • Column Conditioning & Memory Effect: If you are using a new column, it may require conditioning. Conversely, an older column might have a "memory effect" from previous additives that were beneficial for the separation.[16]

    • Column Health: If the problem persists, the column may be contaminated or degraded. Consider flushing the column according to the manufacturer's instructions or replacing it if it has been used extensively.[17]

Issue 2: Peak Fronting
  • Symptom: Asymmetrical peak with a leading shoulder.

  • Primary Cause: Mass (concentration) overload.[6][7]

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Prepare a dilution series of your sample (e.g., 10x, 100x dilution) and inject again. Fronting should diminish or disappear at lower concentrations.

    • Check Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.

    • Column Failure: In rare cases, severe fronting can indicate a catastrophic column failure, such as a collapsed bed.[15] This is often accompanied by a sudden drop in backpressure.

Issue 3: Peak Broadening
  • Symptom: Symmetrical, wide peaks leading to poor resolution and sensitivity.

  • Primary Cause: Extra-column volume or volume overload.[6][11]

  • Troubleshooting Steps:

    • Reduce Injection Volume: Inject a smaller volume of your sample. If peaks become sharper, you may be experiencing volume overload.[10]

    • Minimize Extra-Column Volume:

      • Use connecting tubing with the smallest possible internal diameter (e.g., 0.12 mm or 0.005 inches) and keep the length as short as possible.[1]

      • Ensure all fittings are properly tightened to avoid dead volume.[11]

      • Check that the detector flow cell volume is appropriate for your column dimensions.[12]

    • Check Flow Rate: Inconsistent flow rates from the pump can also cause peak broadening.[9] Ensure the pump is properly maintained and primed.

G Start Poor Peak Shape Observed Identify Identify Peak Shape Issue Start->Identify Tailing Peak Tailing Identify->Tailing Fronting Peak Fronting Identify->Fronting Broadening Peak Broadening Identify->Broadening TailingCauses Potential Causes: - Secondary Silanol Interactions - Mass Overload - Column Contamination Tailing->TailingCauses Diagnose FrontingCauses Potential Causes: - Mass Overload - Inappropriate Injection Solvent - Column Collapse Fronting->FrontingCauses Diagnose BroadeningCauses Potential Causes: - Extra-Column Volume - Volume Overload - Low Mobile Phase Strength Broadening->BroadeningCauses Diagnose TailingSolutions Solutions: - Add Basic Modifier (e.g., 0.1% DEA) - Reduce Sample Concentration - Flush or Replace Column TailingCauses->TailingSolutions Implement FrontingSolutions Solutions: - Reduce Sample Concentration - Match Sample Solvent to Mobile Phase - Replace Column FrontingCauses->FrontingSolutions Implement BroadeningSolutions Solutions: - Use Shorter, Narrower Tubing - Reduce Injection Volume - Optimize Mobile Phase BroadeningCauses->BroadeningSolutions Implement

Caption: Troubleshooting workflow for diagnosing and resolving poor peak shape.

Experimental Protocols & Data

Optimized Protocol for Chiral Separation

This protocol provides a starting point for the chiral separation of this compound, optimized to produce a good peak shape.

  • Analyte: this compound

  • Column: Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose or Amylose derivative), 250 x 4.6 mm, 5 µm

  • Mobile Phase: Hexane / Isopropanol (IPA) / Diethylamine (DEA) = 80 / 20 / 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

  • Sample Concentration: 0.5 mg/mL

  • Sample Solvent: Mobile Phase

  • Detection: UV at 230 nm

Table of Experimental Parameters and Adjustments
ParameterInitial ConditionAdjustment to Improve TailingAdjustment to Improve FrontingAdjustment to Improve Broadening
Sample Conc. 0.5 mg/mLDecrease to 0.1 mg/mLDecrease to 0.05 mg/mL No significant change
Injection Vol. 5 µLNo significant changeDecrease to 2 µLDecrease to 2 µL
DEA Conc. 0.1%Increase to 0.2% No significant changeNo significant change
IPA Conc. 20%Decrease to 15% (may increase RT)No significant changeIncrease to 25% (may decrease RT)
Flow Rate 1.0 mL/minDecrease to 0.8 mL/minNo significant changeNo significant change

Bold text indicates the most impactful adjustment for the specific issue.

G cluster_optimization Optimization Loop Step1 1. Analyte & Column Selection Step2 2. Mobile Phase Screening Step1->Step2 Step3 3. Optimize Conditions (Flow, Temp, Additives) Step2->Step3 Step4 4. Check Peak Shape & Resolution Step3->Step4 Step4->Step3 Re-optimize if needed Step5 5. Method Validation Step4->Step5 Meets criteria

Caption: General workflow for chiral HPLC method development and optimization.

References

Strategies to improve the diastereoselectivity of reactions using Methyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Diastereoselective Reactions with Methyl 4-(1-aminoethyl)benzoate

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing this compound as a chiral building block or auxiliary to control the stereochemical outcome of chemical reactions. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges in improving diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in diastereoselective synthesis?

This compound is a chiral amine that serves as a versatile chiral auxiliary or building block.[1][2] Its fundamental role is to introduce chirality into a molecule temporarily or permanently. When covalently bonded to a prochiral substrate (e.g., by forming a chiral imine or amide), its stereogenic center directs the approach of a nucleophile or reagent to one face of the molecule, leading to the preferential formation of one diastereomer over the other.[3][4] After the key stereocenter-forming reaction, the auxiliary can often be cleaved and recovered.[2]

Q2: What are the most critical factors to investigate when optimizing for high diastereoselectivity?

Several interdependent parameters control the diastereomeric ratio (d.r.) of a reaction. The most critical factors to screen are:

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[5][6]

  • Solvent: The polarity and coordinating ability of the solvent can dramatically influence the reaction pathway and even reverse the stereochemical outcome.[5]

  • Lewis Acids/Catalysts: Lewis acids are frequently used to activate the substrate. Their size and nature can dictate the geometry of the transition state, thereby controlling stereoselectivity.[1][7][8]

  • Additives: The presence of salt additives, such as lithium halides, can significantly alter chelation states and improve diastereoselectivity.[6][9]

  • Steric Hindrance: The steric bulk of the reactants, including substituents on the substrate and the nucleophile, plays a crucial role in facial selectivity.[10]

Q3: My diastereoselectivity is low. Which reaction parameter should I modify first?

For initial optimization, temperature is often the most impactful and straightforward parameter to adjust. Reducing the reaction temperature (e.g., from room temperature to 0 °C, -40 °C, or -78 °C) frequently leads to a significant improvement in diastereoselectivity.[5][9] This is because the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy.

Q4: Can the N-protecting group on the imine influence the reaction's stereochemical outcome?

Yes, absolutely. When this compound is used to form a chiral imine, the group attached to the imine nitrogen (if any, besides the substrate) can significantly impact stereoselectivity. Electron-withdrawing groups can increase the imine's electrophilicity, potentially leading to a more ordered, selective transition state.[8] The steric bulk of the protecting group can also play a role in shielding one face of the C=N bond.

Troubleshooting Guide: Enhancing Diastereoselectivity

This section addresses specific problems encountered during experiments in a question-and-answer format.

Problem: Low Diastereoselectivity (Diastereomeric Ratio Near 1:1)

Q5: My reaction is producing a nearly racemic mixture of diastereomers. What is a systematic approach to improve the diastereomeric ratio (d.r.)?

A systematic approach is crucial for efficient optimization. Begin with the simplest and most impactful variables before moving to more complex modifications. The following workflow is recommended:

G start Start: Low d.r. (~1:1) temp Step 1: Lower Temperature (e.g., 0°C, -40°C, -78°C) start->temp solvent Step 2: Screen Solvents (Coordinating vs. Non-coordinating) temp->solvent d.r. still low end Goal: High d.r. temp->end d.r. improves lewis Step 3: Vary Lewis Acid / Catalyst (e.g., TiCl4, Et2AlCl, Sc(OTf)3) solvent->lewis d.r. still low solvent->end d.r. improves add Step 4: Introduce Salt Additives (e.g., LiCl, LiBr) lewis->add d.r. still low lewis->end d.r. improves substrate Step 5: Modify Substrate/Reagent (Steric or Electronic Tuning) add->substrate d.r. still low add->end d.r. improves substrate->end d.r. improves G cluster_0 Part A: Chiral Imine Formation cluster_1 Part B: Diastereoselective Michael Addition cluster_2 Part C: Work-up and Analysis a1 1. Dissolve aldehyde/ketone and this compound in Toluene. a2 2. Add dehydrating agent (e.g., MgSO4) or use Dean-Stark apparatus. a1->a2 a3 3. Heat to reflux until water formation ceases. a2->a3 a4 4. Purify imine via crystallization or chromatography. a3->a4 b1 5. Dissolve Michael acceptor and chiral imine in anhydrous THF under Argon. b2 6. Cool reaction vessel to -78°C. b1->b2 b3 7. Prepare nucleophile (e.g., Grignard or organolithium). Slowly add to reaction mixture. b2->b3 b4 8. Stir at -78°C for 2-12 hours, monitoring by TLC/LC-MS. b3->b4 c1 9. Quench reaction at -78°C with pre-cooled saturated aqueous NH4Cl. c2 10. Warm to RT, extract with organic solvent, dry, and concentrate. c1->c2 c3 11. Determine d.r. of crude product by 1H NMR or HPLC. c2->c3 c4 12. Purify and hydrolyze imine (e.g., with mild acid) to yield chiral product. c3->c4

References

Preventing racemization of Methyl 4-(1-aminoethyl)benzoate during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-(1-aminoethyl)benzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and address issues of racemization during your chemical reactions.

Troubleshooting Guide: Preventing Racemization

This guide addresses common issues encountered during reactions involving this compound that can lead to a loss of enantiomeric purity.

Q1: I am performing a reaction with (R)- or (S)-Methyl 4-(1-aminoethyl)benzoate and I am observing a loss of enantiomeric excess (% ee) in my product. What are the likely causes?

A1: Racemization of chiral amines and amino esters like this compound is often promoted by several factors during a reaction. The primary causes include:

  • Basic Conditions: The presence of a base can facilitate the abstraction of the acidic proton at the chiral center (the carbon bearing the amino group), leading to the formation of a planar, achiral enolate or a related intermediate. Reprotonation can then occur from either face, resulting in a mixture of enantiomers.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization, even under mildly basic or acidic conditions.

  • Acidic Conditions: While less common for racemization of the free amine, acidic conditions can promote racemization, particularly in the context of amino acid esters where protonation of the ester carbonyl can increase the acidity of the alpha-proton.

  • Prolonged Reaction Times: The longer the chiral center is exposed to conditions that promote racemization, the greater the potential for loss of enantiomeric purity.

  • Choice of Coupling Reagents (for amide bond formation): In reactions where the amino group is being acylated (e.g., peptide coupling), the choice of coupling reagent can significantly impact racemization. Some reagents can form highly activated intermediates that are more susceptible to racemization.

Q2: How can I minimize racemization when using a base in my reaction?

A2: When a base is required, its selection and the reaction conditions are critical for preserving the stereochemical integrity of this compound.

  • Use a Weaker, Non-Nucleophilic Base: Opt for sterically hindered, non-nucleophilic bases with a lower pKa. For instance, N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are often preferred over less hindered and stronger bases like triethylamine (TEA).

  • Stoichiometry of the Base: Use the minimum effective amount of base. An excess of base will increase the rate of racemization.

  • Low Temperature: Perform the reaction at the lowest temperature at which a reasonable reaction rate is observed.

  • Solvent Choice: The polarity of the solvent can influence the rate of racemization. Aprotic solvents are generally preferred.

Below is a table illustrating the potential effect of base selection on the enantiomeric excess (% ee) of a hypothetical reaction involving this compound.

Base (1.5 equiv.)Temperature (°C)Reaction Time (h)Final % ee (Illustrative)
Triethylamine (TEA)251275%
N,N-Diisopropylethylamine (DIPEA)251295%
2,4,6-Collidine251298%
Triethylamine (TEA)02490%
N,N-Diisopropylethylamine (DIPEA)024>99%

Q3: I am performing an amide coupling reaction with this compound. Which coupling reagents are recommended to avoid racemization?

A3: For amide bond formation, the choice of coupling reagent is crucial. Reagents that form highly reactive intermediates can be more prone to inducing racemization.

  • Additive-Based Reagents: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) with a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) can suppress racemization by forming less reactive, more stable activated esters.

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally effective and can minimize racemization when used with a suitable base like DIPEA.

The following table provides an illustrative comparison of coupling reagents for a hypothetical amide bond formation with this compound.

Coupling ReagentAdditiveBaseFinal % ee (Illustrative)
DCCNoneTEA65%
DCCHOBtDIPEA97%
EDCOxymaDIPEA98%
HATUNoneDIPEA>99%

Q4: How can I accurately determine the enantiomeric purity of my this compound sample?

A4: The most common and reliable method for determining the enantiomeric excess (% ee) of chiral amines like this compound is through chiral High-Performance Liquid Chromatography (HPLC) .[1]

  • Chiral Stationary Phase (CSP): You will need an HPLC column with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating the enantiomers of a wide range of chiral compounds, including amino esters.[1]

  • Method Development: You may need to screen different mobile phases (e.g., mixtures of hexane/isopropanol or acetonitrile/water) and additives (e.g., trifluoroacetic acid or diethylamine) to achieve baseline separation of the two enantiomers.

  • Quantification: Once the enantiomers are separated, the % ee can be calculated from the peak areas of the two enantiomers in the chromatogram.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of base-catalyzed racemization for this compound?

A: The racemization is believed to proceed through the abstraction of the proton on the chiral carbon atom (the one attached to the amino group and the benzene ring). This is the most acidic C-H bond due to the electron-withdrawing effects of the adjacent aryl and ester groups. The resulting carbanion intermediate is planar and achiral. Subsequent reprotonation can occur from either side of the planar intermediate, leading to the formation of both the (R) and (S) enantiomers, thus resulting in racemization.

racemization_mechanism cluster_0 Base-Catalyzed Racemization (R)-Enantiomer (R)-Enantiomer Planar Carbanion Intermediate Planar Carbanion Intermediate (R)-Enantiomer->Planar Carbanion Intermediate Base (B:) - H+ Planar Carbanion Intermediate->(R)-Enantiomer + H+ (S)-Enantiomer (S)-Enantiomer Planar Carbanion Intermediate->(S)-Enantiomer + H+

Caption: Mechanism of base-catalyzed racemization.

Q: Can I use acidic conditions for reactions involving this compound without risking racemization?

A: While strong bases are a more common cause of racemization for amines, acidic conditions are not entirely without risk, especially for amino esters. Protonation of the ester carbonyl group can increase the acidity of the alpha-proton, making it more susceptible to abstraction by a weak base (like the solvent or a conjugate base). It is advisable to use the mildest acidic conditions possible and to keep reaction times and temperatures to a minimum.

Q: Are there any enzymatic methods to resolve a racemic mixture of this compound?

A: Yes, enzymatic kinetic resolution is a viable method. For example, a lipase such as Novozym 435 can be used to selectively acylate one of the enantiomers in a racemic mixture of this compound.[2] The acylated product (an amide) can then be separated from the unreacted enantiomer of the amine.[2]

experimental_workflow start Racemic Methyl 4-(1-aminoethyl)benzoate step1 Enzymatic Acylation (e.g., Lipase) start->step1 step2 Mixture of Amide and Unreacted Amine step1->step2 step3 Separation (e.g., Chromatography, Extraction) step2->step3 product1 Enantiopure Amide step3->product1 product2 Enantiopure Amine step3->product2

Caption: Workflow for enzymatic kinetic resolution.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with Minimized Racemization

This protocol provides a general guideline for coupling a carboxylic acid to this compound while minimizing the risk of racemization.

  • Dissolve Reactants: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

  • Add Coupling Additive: Add the coupling additive, such as HOBt (1.1 eq.) or Oxyma (1.1 eq.), to the solution.

  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.

  • Add Coupling Reagent: Slowly add the coupling reagent, such as DIC (1.1 eq.), to the cooled solution.

  • Add Base: Add a non-nucleophilic base, such as DIPEA (1.2 eq.), dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature slowly over several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

  • Enantiomeric Purity Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.

troubleshooting_logic start Racemization Observed? q_base Is a strong or sterically unhindered base used? start->q_base Yes a_base Switch to a weaker, sterically hindered base (e.g., DIPEA, Collidine). Reduce stoichiometry. q_base->a_base Yes q_temp Is the reaction run at elevated temperature? q_base->q_temp No end Racemization Minimized a_base->end a_temp Lower the reaction temperature. q_temp->a_temp Yes q_coupling Is it an amide coupling reaction without an additive? q_temp->q_coupling No a_temp->end a_coupling Use a coupling additive (HOBt, Oxyma) or switch to a modern coupling reagent (e.g., HATU). q_coupling->a_coupling Yes a_coupling->end

Caption: A logical guide to troubleshooting racemization.

References

Technical Support Center: Scaling Up the Synthesis of Enantiopure Methyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of enantiopure Methyl 4-(1-aminoethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this critical chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for enantiopure this compound on a larger scale?

A1: There are three main strategies for the large-scale synthesis of enantiopure this compound:

  • Asymmetric Synthesis: This involves the direct formation of the desired enantiomer from a prochiral precursor, most commonly through the asymmetric hydrogenation of an imine or enamine, or the asymmetric reductive amination of methyl 4-acetylbenzoate.[1][2]

  • Chiral Resolution: This method starts with the synthesis of a racemic mixture of this compound, followed by the separation of the two enantiomers.[3][4] A common approach is the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

  • Biocatalytic Synthesis: This approach utilizes enzymes, such as transaminases or amine dehydrogenases, to catalyze the enantioselective conversion of a ketone precursor to the desired chiral amine. This method is often favored for its high selectivity and mild reaction conditions.[1]

Q2: What are the key challenges when scaling up the synthesis of this chiral amine?

A2: Scaling up the synthesis of enantiopure amines presents several challenges:

  • Cost and Availability of Chiral Catalysts/Auxiliaries: Chiral catalysts and auxiliaries can be expensive, making their recovery and reuse crucial for economic viability on an industrial scale.

  • Reaction Control: Maintaining optimal reaction conditions (temperature, pressure, mixing) is more complex in larger reactors and can significantly impact yield and enantioselectivity.

  • Purification: Separating the desired enantiomer from the undesired one, as well as from reaction byproducts, can be challenging at a large scale. This often requires specialized chromatographic techniques or multiple crystallization steps.

  • Waste Management: Chiral resolution processes, in particular, can generate a significant amount of waste in the form of the undesired enantiomer, unless an effective racemization and recycling process is implemented.[3]

Q3: How can I improve the enantiomeric excess (ee) of my product?

A3: Improving the enantiomeric excess depends on the chosen synthetic route:

  • Asymmetric Synthesis: Optimization of reaction parameters such as catalyst loading, ligand selection, solvent, temperature, and pressure is critical. Screening a variety of chiral ligands is often necessary to achieve high ee.

  • Chiral Resolution: The choice of resolving agent and solvent system is paramount for efficient diastereomeric salt crystallization. Careful control of the crystallization temperature and cooling rate can also significantly enhance the enantiomeric purity of the isolated salt. Multiple recrystallizations may be necessary to achieve the desired ee.

Q4: What are some common side reactions to be aware of?

A4: During the synthesis, several side reactions can occur:

  • Over-alkylation: In reductive amination, the product amine can react further with the starting ketone and reducing agent, leading to the formation of secondary amines as impurities.

  • Reduction of the Ketone: In reductive amination, the reducing agent might directly reduce the starting ketone (methyl 4-acetylbenzoate) to the corresponding alcohol, reducing the overall yield of the desired amine.

  • Hydrolysis of the Ester: The methyl ester group can be susceptible to hydrolysis under acidic or basic conditions, which might be present during the reaction or workup, leading to the formation of the corresponding carboxylic acid.

  • Racemization: The chiral center can be susceptible to racemization under harsh conditions (e.g., high temperatures, strong acid or base), leading to a decrease in the enantiomeric excess of the final product.

Troubleshooting Guides

Asymmetric Hydrogenation
Issue Potential Cause(s) Troubleshooting Steps
Low Conversion - Inactive catalyst- Insufficient hydrogen pressure- Poor substrate purity- Presence of catalyst poisons (e.g., sulfur compounds)- Ensure the catalyst is handled under an inert atmosphere.- Increase hydrogen pressure within safe limits of the reactor.- Purify the imine substrate before hydrogenation.- Pre-treat reagents and solvents to remove potential poisons.
Low Enantiomeric Excess (ee) - Suboptimal chiral ligand- Incorrect solvent or temperature- Presence of E/Z isomers of the imine- Screen a variety of chiral ligands.- Optimize the solvent and reaction temperature.- Isolate the pure E or Z isomer of the imine before hydrogenation, if possible.
Inconsistent Results between Batches - Variations in raw material quality- Inconsistent reaction conditions (e.g., mixing, temperature profiles)- Implement stringent quality control for all starting materials.- Ensure precise and reproducible control of all reaction parameters.
Chiral Resolution via Diastereomeric Salt Crystallization
Issue Potential Cause(s) Troubleshooting Steps
No Crystallization or Oiling Out - Poor choice of solvent or resolving agent- Supersaturation level is too high or too low- Screen different solvents and resolving agents.- Adjust the concentration of the diastereomeric salt solution.- Try seeding the solution with a small crystal of the desired diastereomer.
Low Yield of Diastereomeric Salt - The diastereomeric salt is too soluble in the chosen solvent.- Incomplete salt formation.- Change to a solvent in which the desired salt is less soluble.- Ensure stoichiometric amounts of the amine and resolving agent are used.- Optimize the crystallization temperature and time.
Low Enantiomeric Excess (ee) of the Resolved Amine - Co-crystallization of both diastereomers (solid solution formation)- Inefficient separation of the diastereomeric crystals- Perform multiple recrystallizations of the diastereomeric salt.- Optimize the crystallization conditions (solvent, temperature, cooling rate).- Ensure efficient filtration and washing of the crystals.
Difficulty in Recovering the Free Amine - Incomplete neutralization of the diastereomeric salt- Emulsion formation during workup- Use a sufficiently strong base to liberate the free amine.- Optimize the extraction solvent and procedure to break emulsions.

Experimental Protocols

Enzymatic Kinetic Resolution of Racemic this compound

This protocol is based on a patented method for the enzymatic resolution of racemic this compound.

Materials:

  • Racemic this compound

  • Methoxyacetic acid isopropyl ester (Acylating agent)

  • Novozym 435 (Immobilized Lipase B from Candida antarctica)

  • Toluene

  • Sulfuric acid (38% aqueous solution)

  • Kieselguhr (for filtration)

Procedure:

  • In a suitable reactor, dissolve racemic this compound (0.1 mol, 17.9 g) in toluene (150 mL).

  • Add methoxyacetic acid isopropyl ester (0.15 mol, 19.8 g) and Novozym 435 (500 mg) to the solution.

  • Stir the mixture at room temperature. The reaction progress is monitored by HPLC.

  • After 24 hours, HPLC analysis should indicate complete conversion of the (R)-enantiomer to the corresponding amide, with the (S)-enantiomer remaining as the unreacted amine.

  • Filter the enzyme off through a pad of kieselguhr and wash the filter cake with toluene (20 mL).

  • To the combined filtrate, add 38% sulfuric acid (6.45 g, 25 mmol) while stirring. This will precipitate the sulfate salt of the unreacted (S)-amine as a white solid.

  • The precipitated (S)-Methyl 4-(1-aminoethyl)benzoate sulfate can be isolated by filtration. The acylated (R)-enantiomer remains in the toluene solution and can be separated.[]

Quantitative Data Summary:

ParameterValue
Starting Racemic Amine17.9 g (0.1 mol)
Acylating Agent19.8 g (0.15 mol)
Enzyme (Novozym 435)500 mg
Solvent (Toluene)150 mL
Reaction Time24 hours
TemperatureRoom Temperature
Precipitating Agent6.45 g of 38% H₂SO₄

Visualizations

Experimental_Workflow_Enzymatic_Resolution cluster_reaction Enzymatic Acylation cluster_separation Separation racemic_amine Racemic Methyl 4-(1-aminoethyl)benzoate reactor Reaction Mixture (24h, RT) racemic_amine->reactor acylating_agent Methoxyacetic acid isopropyl ester acylating_agent->reactor enzyme Novozym 435 enzyme->reactor solvent Toluene solvent->reactor filtration1 Filtration (remove enzyme) reactor->filtration1 Reaction complete precipitation Precipitation with H₂SO₄ filtration1->precipitation filtration2 Filtration precipitation->filtration2 s_amine_salt (S)-Amine Sulfate (Solid) filtration2->s_amine_salt r_amide_solution (R)-Amide (in Toluene) filtration2->r_amide_solution

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.

Logical_Relationship_Troubleshooting_Chiral_Resolution start Problem: Low Enantiomeric Excess (ee) cause1 Co-crystallization of Diastereomers start->cause1 cause2 Inefficient Solid-Liquid Separation start->cause2 cause3 Racemization during Workup start->cause3 solution1a Optimize Solvent System cause1->solution1a solution1b Control Cooling Rate cause1->solution1b solution1c Recrystallize Diastereomeric Salt cause1->solution1c solution2a Ensure Efficient Filtration cause2->solution2a solution2b Thoroughly Wash Crystals cause2->solution2b solution3a Use Mild Conditions for Amine Liberation cause3->solution3a

Caption: Troubleshooting logic for low enantiomeric excess in chiral resolution.

References

Selecting the optimal chiral stationary phase for Methyl 4-(1-aminoethyl)benzoate resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal chiral stationary phase (CSP) for the enantiomeric resolution of Methyl 4-(1-aminoethyl)benzoate. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols for analogous compounds, and quantitative data to facilitate method development.

Recommended Chiral Stationary Phases and Methodologies

Below is a summary of quantitative data for the separation of NBD-derivatized α-methylbenzylamine, a close structural analog to the core of this compound.

Data Presentation: Enantiomeric Separation of NBD-Derivatized α-Methylbenzylamine
Chiral Stationary Phase (CSP)Mobile Phaseα (Separation Factor)Rs (Resolution)
Chiralpak IC 20% 2-propanol/hexane1.242.44
Chiralpak IF 20% 2-propanol/hexane1.371.85
Chiralpak IE 20% 2-propanol/hexane1.171.52
Chiralcel OD-H 20% 2-propanol/hexane--
Chiralpak IA 20% 2-propanol/hexane1.00-
Chiralpak IB 20% 2-propanol/hexane1.110.90

Data sourced from a study on NBD-derivatized chiral amines and amino acid esters.[1][2]

Based on this data for a structurally similar aromatic amine, Chiralpak IC and Chiralpak IF are promising candidates for the separation of NBD-derivatized this compound. For α-amino acid esters, the same study suggests that Chiralpak IA and Chiralpak AD-H generally provide superior performance.[1]

Experimental Protocols

Protocol 1: Derivatization of this compound with NBD-Cl

This protocol describes a general method for the derivatization of primary amines and amino acid esters with NBD-Cl, which can be adapted for this compound.

Materials:

  • This compound

  • 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

  • Sodium borate buffer (pH 9.0)

  • Acetonitrile

  • Methanol

  • Deionized water

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a stock solution of NBD-Cl in acetonitrile.

  • In a reaction vial, mix a specific volume of the analyte stock solution with the sodium borate buffer.

  • Add an excess of the NBD-Cl solution to the vial.

  • Vortex the mixture thoroughly.

  • Heat the reaction mixture at 60°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for HPLC analysis.

Protocol 2: Chiral HPLC Method for NBD-Derivatized Analytes

This protocol provides a starting point for the chiral separation of NBD-derivatized this compound based on methods for analogous compounds.

HPLC System and Conditions:

  • HPLC System: Agilent 1100 series or equivalent

  • Chiral Column: Chiralpak IC (4.6 x 250 mm, 5 µm) or Chiralpak IF (4.6 x 250 mm, 5 µm)

  • Mobile Phase: 20% 2-propanol in hexane (v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C (Room Temperature)

  • Detection: UV at 310 nm and Fluorescence (Excitation: 470 nm, Emission: 530 nm)

  • Injection Volume: 10 µL

Mandatory Visualizations

csp_selection_workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization start Racemic Methyl 4-(1-aminoethyl)benzoate derivatize Consider Derivatization (e.g., NBD-Cl) start->derivatize Enhance Detection/ Improve Resolution direct Direct Injection (Underivatized) start->direct screen_csp Screen Multiple CSPs (Polysaccharide-based, Macrocyclic Glycopeptide, Crown Ether) derivatize->screen_csp direct->screen_csp promising_csp Identify Promising CSP(s) (Rs > 1.0) screen_csp->promising_csp optimize_mp Optimize Mobile Phase (Solvent ratio, additives) promising_csp->optimize_mp optimize_conditions Optimize Other Parameters (Flow rate, temperature) optimize_mp->optimize_conditions validate Method Validation optimize_conditions->validate

Caption: Workflow for selecting the optimal chiral stationary phase.

chiral_interaction cluster_csp Polysaccharide CSP (e.g., Chiralpak IA) cluster_analyte NBD-Derivatized Analyte csp Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Groove Carbamate Group analyte This compound-NBD Aromatic Rings Amino Group Ester Group analyte:p1->csp:c1 π-π Interactions analyte:p2->csp:c2 Hydrogen Bonding analyte:p3->csp:c2 Dipole-Dipole Interactions

Caption: Putative interactions between a derivatized analyte and a polysaccharide CSP.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No separation of enantiomers 1. Inappropriate CSP. 2. Incorrect mobile phase. 3. Analyte not interacting with the CSP.1. Screen a different class of CSP (e.g., if polysaccharide fails, try a macrocyclic glycopeptide like CHIROBIOTIC T). 2. Change the mobile phase composition (e.g., vary the alcohol modifier percentage, try a different alcohol like ethanol). For basic analytes, consider adding a basic modifier like diethylamine (DEA). 3. Consider derivatization to introduce interaction sites.
Poor resolution (Rs < 1.5) 1. Mobile phase composition is not optimal. 2. High flow rate. 3. High column temperature.1. Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 30% in hexane). 2. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). 3. Decrease the column temperature (e.g., to 15°C or 10°C), as chiral separations are often better at lower temperatures.
Peak tailing 1. Secondary interactions with residual silanols on the silica support. 2. Mismatch between sample solvent and mobile phase.1. For basic analytes, add a small amount of a basic additive (e.g., 0.1% DEA) to the mobile phase. For acidic analytes, add an acidic additive (e.g., 0.1% trifluoroacetic acid - TFA). 2. Dissolve the sample in the mobile phase whenever possible.
Long retention times 1. Mobile phase is too weak. 2. Low column temperature.1. Increase the percentage of the polar modifier (e.g., 2-propanol) in the mobile phase. 2. Increase the column temperature in small increments (e.g., 5°C).

Frequently Asked Questions (FAQs)

Q1: Is derivatization always necessary for the chiral separation of this compound?

A1: Not necessarily. While derivatization with a chromophore/fluorophore like NBD-Cl can enhance sensitivity and potentially improve separation, direct separation of the underivatized compound may be possible.[3] For underivatized primary amines and amino acids, macrocyclic glycopeptide phases (e.g., CHIROBIOTIC T) and crown ether-based phases (e.g., CROWNPAK CR-I(+)) have shown success and are worth screening.[3][4]

Q2: Which class of chiral stationary phase is the best starting point for screening?

A2: For a compound like this compound, polysaccharide-based CSPs (e.g., Chiralpak and Chiralcel series) are an excellent starting point due to their broad applicability for a wide range of chiral compounds.[1] Specifically, columns with amylose or cellulose backbones derivatized with phenylcarbamates are highly effective for aromatic compounds.

Q3: What mobile phases are typically used with polysaccharide-based CSPs?

A3: The most common mobile phases are mixtures of a non-polar solvent (like hexane or heptane) and an alcohol modifier (like 2-propanol, ethanol, or methanol). This is known as the normal-phase mode. For basic analytes, a small amount of a basic additive (e.g., 0.1% diethylamine) is often added to improve peak shape.

Q4: How can I improve the resolution between the two enantiomers?

A4: To improve resolution, you can try several strategies:

  • Optimize the mobile phase: Systematically vary the ratio of the alcohol modifier.

  • Change the alcohol modifier: Sometimes switching from 2-propanol to ethanol can significantly change the selectivity.

  • Reduce the temperature: Lowering the column temperature often increases the separation factor (α).

  • Decrease the flow rate: This can lead to sharper peaks and better resolution.

Q5: The retention time is too long. How can I reduce it?

A5: To decrease the retention time, you can increase the strength of the mobile phase by increasing the percentage of the alcohol modifier. You can also try increasing the column temperature, but be aware that this might reduce the resolution.

References

Validation & Comparative

Comparative Guide to Enantiomeric Purity Analysis of Methyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical techniques for determining the enantiomeric purity of Methyl 4-(1-aminoethyl)benzoate, a key chiral intermediate in pharmaceutical synthesis. We will explore the industry-standard High-Performance Liquid Chromatography (HPLC) method and compare its performance with alternative techniques, namely Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction

This compound possesses a stereogenic center, making it a chiral molecule existing as two non-superimposable mirror images, or enantiomers ((R) and (S)). In the pharmaceutical industry, it is often crucial to isolate and quantify these enantiomers, as they can exhibit different pharmacological and toxicological profiles. This guide offers a comparative overview of the primary analytical methods used for this purpose.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC is the most prevalent and robust method for the enantiomeric separation of non-volatile chiral compounds like this compound. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.

Performance and Key Advantages
  • High Resolution and Accuracy: Chiral HPLC, particularly with polysaccharide-based CSPs, can achieve baseline separation of enantiomers, allowing for precise and accurate quantification of enantiomeric excess (ee).

  • Direct Analysis: In many cases, the analyte can be analyzed directly without the need for derivatization, simplifying sample preparation.

  • Versatility: A wide variety of chiral stationary phases are commercially available, offering a high probability of finding a suitable column for a given analyte. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) and cyclodextrin-based CSPs are particularly effective for chiral amines and amino acid esters[1].

  • Scalability: The method can be scaled up for preparative separations to isolate pure enantiomers.

Experimental Protocol: Chiral HPLC
ParameterRecommended Conditions
Column Chiralpak® IA or similar amylose-based CSP (e.g., amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/2-Propanol (e.g., 90:10 v/v) with a basic additive like diethylamine (DEA) (e.g., 0.1%)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at a suitable wavelength (e.g., 230 nm or 254 nm)
Injection Volume 10 µL
Sample Prep. Dissolve the sample in the mobile phase.
Expected Data

For a well-optimized separation of a compound similar to this compound, one would expect distinct peaks for the (R) and (S) enantiomers with a resolution factor (Rs) greater than 1.5, indicating baseline separation. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Alternative Methods for Enantiomeric Purity Analysis

While chiral HPLC is the workhorse for this type of analysis, other techniques offer alternative or complementary information.

Gas Chromatography (GC) with Chiral Stationary Phases or Derivatization

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. For primary amines like this compound, derivatization is often necessary to improve volatility and chromatographic performance.

  • High Efficiency: Capillary GC columns offer very high separation efficiency.

  • Derivatization Required: The need for derivatization adds a step to the sample preparation and can be a source of error if not performed carefully and reproducibly. Common derivatizing agents for amines include trifluoroacetic anhydride or N-trifluoroacetyl-L-prolyl chloride[2][3].

  • Sensitivity: GC with flame ionization detection (FID) or mass spectrometry (MS) can be very sensitive.

The following is a representative protocol for the chiral GC analysis of a primary amine after derivatization.

ParameterRecommended Conditions
Derivatization React the amine with N-trifluoroacetyl-L-prolyl chloride to form diastereomeric amides.
Column A standard achiral capillary column (e.g., DB-5 or HP-5ms) is used to separate the diastereomers.
Oven Program A temperature gradient may be used, for example, starting at 100 °C and ramping to 250 °C.
Carrier Gas Helium or Hydrogen
Injection Split or splitless injection
Detection FID or MS

The diastereomeric derivatives will have different retention times on an achiral column. The ratio of the peak areas corresponds to the enantiomeric ratio of the original amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating or Derivatizing Agents

NMR spectroscopy can be a powerful tool for determining enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the signals of the two enantiomers.

  • Rapid Analysis: NMR is a relatively fast technique once the sample is prepared.

  • No Separation Needed: It avoids the complexities of chromatographic method development.

  • Direct Observation: Provides a direct measure of the enantiomeric ratio by integration of the distinct NMR signals.

  • Lower Sensitivity: NMR is generally less sensitive than chromatographic methods.

  • Reagent Dependent: The degree of separation of the NMR signals is highly dependent on the choice of the chiral agent and the specific analyte. BINOL and its derivatives are commonly used as CSAs for amines[4][5][6].

ParameterRecommended Conditions
NMR Spectrometer 400 MHz or higher for better resolution.
Chiral Solvating Agent (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) or a derivative.
Solvent Deuterated chloroform (CDCl₃) or another suitable non-polar solvent.
Sample Preparation The analyte and the chiral solvating agent are mixed in an NMR tube in a specific molar ratio (e.g., 1:1.5 analyte to CSA).
Analysis Acquire the ¹H NMR spectrum and identify a proton signal in the analyte that shows clear separation for the two enantiomers. Integrate the separated signals to determine the enantiomeric ratio.

In the presence of the CSA, a specific proton signal (e.g., the methine proton of the aminoethyl group) will appear as two distinct signals for the (R) and (S) enantiomers. The ratio of the integrals of these signals gives the enantiomeric ratio.

Comparison Summary

FeatureChiral HPLCChiral GC (with Derivatization)NMR with Chiral Agents
Principle Differential interaction with a chiral stationary phase.Separation of diastereomeric derivatives on an achiral column.Formation of transient diastereomeric complexes with different magnetic environments.
Sample Prep. Minimal (dissolution in mobile phase).Derivatization required.Simple mixing of analyte and chiral agent.
Speed Moderate (typically 10-30 min per sample).Moderate (similar to HPLC).Fast (a few minutes for data acquisition).
Sensitivity High (UV, MS detection).Very High (FID, MS detection).Lower.
Resolution High, often baseline.High.Variable, depends on agent and analyte.
Quantitation Highly accurate and precise.Accurate, but depends on derivatization efficiency.Good, based on signal integration.
Scalability Yes, for preparative work.Analytical scale.Analytical scale.

Experimental Workflow

The general workflow for enantiomeric purity analysis is depicted below.

G General Workflow for Enantiomeric Purity Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Racemic or Enantioenriched This compound Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (for GC and some NMR) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR GC Chiral GC Derivatization->GC Chromatogram Chromatogram Analysis (Peak Integration) HPLC->Chromatogram GC->Chromatogram Spectrum NMR Spectrum Analysis (Signal Integration) NMR->Spectrum Calculation Enantiomeric Excess (ee %) Calculation Chromatogram->Calculation Spectrum->Calculation Result Result Calculation->Result

References

A Comparative Guide to Purity Determination of Methyl 4-(1-aminoethyl)benzoate: qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative analysis of two prominent analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), for assessing the purity of Methyl 4-(1-aminoethyl)benzoate, a key chiral intermediate in the synthesis of various pharmaceuticals.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental protocols and performance data for both methodologies.

Introduction to Purity Analysis Techniques

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity assessment.[1] Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus (commonly ¹H) and the number of moles of the analyte in the sample.[2] A key advantage of qNMR is its ability to provide a direct measurement of purity without the need for a reference standard of the analyte itself; instead, a certified internal standard of a different, well-characterized compound is used.[3]

High-Performance Liquid Chromatography (HPLC) is a well-established and widely used separation technique for the purity analysis of pharmaceutical compounds. It relies on the differential partitioning of the analyte and its impurities between a stationary phase (the column) and a mobile phase. Purity is typically determined by comparing the peak area of the main component to the total area of all detected peaks (area percent method) or by using a certified reference standard of the analyte for external calibration.

This guide will delve into the practical application of both techniques for the purity determination of this compound, presenting detailed experimental protocols and a summary of comparative performance data.

Experimental Protocols

Quantitative NMR (qNMR) Spectroscopy

The qNMR method provides a direct and accurate means of determining the purity of this compound by using an internal standard.

Materials and Instrumentation:

  • Analyte: this compound

  • Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%)

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)

  • NMR Spectrometer: 400 MHz or higher, equipped with a proton probe

  • Ancillary Equipment: Analytical balance (readability to 0.01 mg), volumetric flasks, pipettes, NMR tubes.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

  • Vortex the vial until both the analyte and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

  • Number of Scans (ns): 16

  • Spectral Width: 0-12 ppm

  • Acquisition Time: ≥ 3 s

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the well-resolved singlet signal of the maleic acid internal standard (around 6.3 ppm) and a well-resolved signal from the analyte. For this compound, the singlet from the methyl ester protons (around 3.8 ppm) is a suitable choice.

  • Calculate the purity of this compound using the following equation:

    Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

This HPLC method is suitable for determining the purity of this compound by the area normalization method.

Materials and Instrumentation:

  • Analyte: this compound

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Ancillary Equipment: Analytical balance, volumetric flasks, pipettes, syringe filters.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Re-equilibration at 95% A, 5% B

Data Processing and Purity Calculation:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of this compound using the area percent method:

    Purityanalyte (%) = (Areaanalyte / Total Area of all peaks) * 100

Comparative Performance Data

The following table summarizes the typical performance characteristics for the qNMR and HPLC methods for the purity determination of this compound. The data presented is a realistic representation based on typical validation results for similar pharmaceutical analyses.

Parameter qNMR HPLC (Area %)
Linearity (R²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD) ≤ 1.0%≤ 2.0%
Limit of Quantitation (LOQ) ~0.1%~0.05%
Analysis Time per Sample ~10 minutes~30 minutes
Need for Analyte Standard NoYes (for identification)

Workflow Visualizations

The following diagrams illustrate the experimental workflows for the qNMR and HPLC purity determination methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_base Phase & Baseline Correction ft->phase_base integrate Integrate Signals phase_base->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Determination.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh_analyte Weigh Analyte dissolve Dissolve in Mobile Phase weigh_analyte->dissolve filter_sample Filter Sample dissolve->filter_sample hplc_run Inject and Run HPLC filter_sample->hplc_run integrate Integrate Peaks hplc_run->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC Purity Determination.

Discussion and Conclusion

Both qNMR and HPLC are robust and reliable methods for determining the purity of this compound. The choice between the two often depends on the specific requirements of the analysis and the available instrumentation.

qNMR offers the significant advantage of being a primary analytical method that does not require a reference standard of the analyte, which is particularly beneficial for novel compounds or when a certified standard is unavailable or costly.[3] The sample preparation is straightforward, and the analysis time is relatively short. Furthermore, qNMR provides structural information about the analyte and any impurities present in the sample, which can be invaluable during process development.

HPLC is a highly sensitive and versatile technique that is widely available in analytical laboratories. It excels at separating complex mixtures and can detect impurities at very low levels. The area percent method is a common approach for purity assessment, although its accuracy can be affected by differences in the UV response of the analyte and its impurities. For more accurate quantification by HPLC, the use of a certified reference standard of the analyte and the determination of relative response factors for impurities are recommended.

References

Comparative study of different resolving agents for Methyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient resolution of racemic mixtures is a critical step in the synthesis of enantiomerically pure compounds. This guide provides a comparative study of different resolving agents for Methyl 4-(1-aminoethyl)benzoate, a key chiral intermediate in various pharmaceutical syntheses. The data presented here is based on a detailed analysis of the resolution of a closely related structural analog, N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives, offering valuable insights into the selection of an optimal resolving agent and process conditions.

The primary method for chiral resolution discussed is the formation of diastereomeric salts using chiral acids. This guide focuses on the efficacy of an O,O'-diacyltartaric acid derivative, both alone and in combination with mandelic acid or camphorsulfonic acid as salt-forming auxiliary compounds. The inclusion of these auxiliary agents has been shown to significantly improve both the optical purity and the yield of the desired enantiomer.

Comparative Performance of Resolving Agent Systems

The selection of an appropriate resolving agent and solvent system is paramount for a successful and efficient resolution. The following table summarizes the performance of different resolving agent combinations in various solvents, highlighting the impact on yield and enantiomeric excess (%ee). The data is derived from experiments conducted on a structural analog, providing a strong predictive model for the resolution of this compound.

Resolving Agent SystemSolventMolar Ratio of Resolving Agent to RacemateYield (%)Enantiomeric Excess (%ee)
O,O'-Dibenzoyl-D-tartaric acidIsopropyl Alcohol0.5~20%>95%
O,O'-Dibenzoyl-D-tartaric acid + Mandelic AcidIsopropyl Alcohol0.25>40%>96%
O,O'-Dibenzoyl-D-tartaric acid + Mandelic AcidIsopropyl Alcohol0.35>40%>96%
O,O'-Dibenzoyl-D-tartaric acid + Camphorsulfonic AcidIsopropyl Alcohol0.25>40%>96%
O,O'-Dibenzoyl-D-tartaric acid + Camphorsulfonic AcidIsopropyl Alcohol0.35>40%>96%
O,O'-Dibenzoyl-D-tartaric acid + Mandelic AcidMethanol0.25<25%>96%
O,O'-Dibenzoyl-D-tartaric acid + Mandelic AcidEthanol0.25<25%>96%
O,O'-Dibenzoyl-D-tartaric acid + Mandelic AcidWater0.25-<89%

Key Observations:

  • The combination of an O,O'-diacyltartaric acid derivative with a salt-forming auxiliary like mandelic acid or camphorsulfonic acid consistently leads to higher yields compared to using the tartaric acid derivative alone.

  • Isopropyl alcohol emerges as a superior solvent for this resolution, providing both high enantiomeric excess and significantly better yields.

  • A lower molar ratio (0.25 to 0.35 equivalents) of the primary resolving agent (O,O'-diacyltartaric acid derivative) in the presence of the auxiliary agent is sufficient to achieve high optical purity, making the process more cost-effective.

  • While polar solvents like methanol and ethanol can yield high enantiomeric excess, the product yields are considerably lower. Water was found to be an unsuitable solvent for achieving high optical purity.

Experimental Protocols

The following are generalized experimental protocols for the chiral resolution based on the successful methods identified for the structural analog of this compound.

Protocol 1: Resolution using a Combination of O,O'-Dibenzoyl-D-tartaric Acid and Mandelic Acid
  • Dissolution: Dissolve the racemic this compound and mandelic acid in isopropyl alcohol at an elevated temperature.

  • Addition of Resolving Agent: To the heated solution, add a solution of O,O'-Dibenzoyl-D-tartaric acid (0.25-0.35 molar equivalents relative to the racemic amine) in isopropyl alcohol.

  • Crystallization: Allow the mixture to cool gradually to room temperature and then chill further to initiate crystallization of the diastereomeric salt.

  • Isolation: Collect the precipitated diastereomeric salt by filtration and wash with cold isopropyl alcohol.

  • Liberation of the Free Amine: Treat the isolated diastereomeric salt with a suitable base (e.g., sodium hydroxide solution) to liberate the enantiomerically enriched this compound.

  • Extraction: Extract the free amine with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic extract, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the final product.

  • Analysis: Determine the yield and enantiomeric excess of the product using standard analytical techniques such as chiral HPLC.

Protocol 2: Resolution using a Combination of O,O'-Dibenzoyl-D-tartaric Acid and Camphorsulfonic Acid

The protocol is identical to Protocol 1, with the substitution of mandelic acid with an equimolar amount of camphorsulfonic acid.

Visualizing the Process

To better illustrate the experimental workflow and the underlying principles, the following diagrams are provided.

Chiral_Resolution_Workflow cluster_preparation Salt Formation & Crystallization cluster_separation Separation & Liberation racemate Racemic Methyl 4-(1-aminoethyl)benzoate dissolution Dissolution (with heating) racemate->dissolution resolving_agent Resolving Agent System (e.g., Tartaric Acid Derivative + Mandelic Acid) resolving_agent->dissolution solvent Solvent (e.g., Isopropyl Alcohol) solvent->dissolution crystallization Cooling & Crystallization dissolution->crystallization filtration Filtration crystallization->filtration diastereomeric_salt Insoluble Diastereomeric Salt (Enriched) filtration->diastereomeric_salt Solid mother_liquor Mother Liquor (Contains other diastereomer) filtration->mother_liquor Liquid basification Basification diastereomeric_salt->basification enantiomer Enantiomerically Pure This compound basification->enantiomer

Caption: Experimental workflow for the chiral resolution of this compound.

Logical_Relationship cluster_reactants Inputs cluster_products Diastereomeric Salt Formation cluster_separation Separation based on Solubility cluster_final Final Product racemic_amine Racemic Amine (R/S) salt_ra Salt (R,A) racemic_amine->salt_ra salt_sa Salt (S,A) racemic_amine->salt_sa chiral_acid Chiral Acid (A) chiral_acid->salt_ra chiral_acid->salt_sa soluble More Soluble Salt (e.g., R,A) salt_ra->soluble insoluble Less Soluble Salt (e.g., S,A) salt_sa->insoluble pure_enantiomer Pure Enantiomer (S) insoluble->pure_enantiomer Liberation

Caption: Logical relationship of diastereomeric salt formation and separation.

Navigating the Analytical Maze: A Comparative Guide to the Quantification of Methyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chiral molecules like Methyl 4-(1-aminoethyl)benzoate is a critical step in ensuring product quality, safety, and efficacy. This guide provides an objective comparison of potential analytical methods for the quantification of this chiral amine, complete with supporting experimental data drawn from analogous validated methods for similar compounds.

The selection of an appropriate analytical method is contingent on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation. This guide explores three powerful techniques for chiral separations: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

Performance Comparison of Analytical Methods

The following table summarizes the typical validation parameters for Chiral HPLC, Chiral GC, and Chiral SFC methods, based on established practices for the analysis of chiral amines and benzoate esters.[1][2][3] These parameters are essential for assessing the reliability and suitability of a method for its intended purpose.

Validation ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)
Linearity (r²) > 0.998> 0.99> 0.997
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (%RSD) < 2.0%< 5.0%< 3.0%
Limit of Quantification (LOQ) 1 - 10 µg/mL0.1 - 5 µg/mL0.5 - 8 µg/mL
Selectivity/Specificity HighHigh (with potential for co-elution)Very High
Analysis Time 10 - 30 minutes5 - 20 minutes3 - 15 minutes

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the quantification of this compound using Chiral HPLC, Chiral GC, and Chiral SFC.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the separation of enantiomers.[4] Polysaccharide-based chiral stationary phases are particularly effective for a broad range of chiral compounds.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Chiral stationary phase (CSP) based on derivatized cellulose or amylose (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive like diethylamine (0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chiral Gas Chromatography (GC)

For volatile compounds or those that can be readily derivatized, chiral GC offers high resolution and sensitivity.[5][6] Derivatization is often necessary for primary amines to improve their volatility and chromatographic performance.[4]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), a split/splitless injector, and an autosampler.

Chromatographic Conditions:

  • Column: Chiral capillary column (e.g., Cyclodextrin-based, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 220°C at 5°C/min.

  • Detector Temperature: 280°C (FID).

  • Injection Mode: Split (e.g., 50:1).

Sample Preparation (with Derivatization):

  • Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).

  • Add a derivatizing agent (e.g., trifluoroacetic anhydride) and a catalyst (e.g., pyridine).

  • Heat the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to complete the reaction.

  • Cool the sample and inject it into the GC.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, offering faster separations and reduced organic solvent consumption.[7][8] It is particularly well-suited for preparative chiral separations.[9]

Instrumentation:

  • SFC system with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV detector.

Chromatographic Conditions:

  • Column: Chiral stationary phase similar to those used in HPLC (e.g., CHIRALPAK® IC, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO₂ with a modifier such as methanol or ethanol (e.g., 85:15 v/v) and an additive like isopropylamine (0.1%).

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Sample Preparation:

  • Dissolve the sample in the modifier solvent (e.g., methanol) to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis for each of the described methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chiral Separation inject->separate detect UV Detection separate->detect quantify Quantify Enantiomers detect->quantify

Figure 1: Chiral HPLC Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize dissolve->derivatize inject Inject into GC derivatize->inject separate Chiral Separation inject->separate detect FID/MS Detection separate->detect quantify Quantify Enantiomers detect->quantify

Figure 2: Chiral GC Experimental Workflow

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis weigh Weigh Sample dissolve Dissolve in Modifier weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into SFC filter->inject separate Chiral Separation inject->separate detect UV Detection separate->detect quantify Quantify Enantiomers detect->quantify

Figure 3: Chiral SFC Experimental Workflow

References

Benchmarking the performance of Methyl 4-(1-aminoethyl)benzoate as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving desired stereochemical outcomes in asymmetric synthesis. This guide provides a comparative overview of the performance of several common chiral auxiliaries, with a special focus on the role of Methyl 4-(1-aminoethyl)benzoate.

While established chiral auxiliaries like Evans' oxazolidinones, pseudoephedrine, and tert-butanesulfinamide have well-documented track records in controlling stereoselectivity, this compound is primarily recognized as a valuable chiral building block.[1] This distinction is crucial: a chiral auxiliary is temporarily introduced to direct the formation of a new stereocenter and is subsequently removed, whereas a chiral building block is incorporated into the final structure of the target molecule.[2]

Currently, there is a notable lack of published experimental data detailing the performance of this compound as a recoverable chiral auxiliary in common asymmetric transformations. This guide, therefore, will focus on the quantitative performance of established auxiliaries and discuss the potential applications of this compound as a chiral synthon.

Performance Comparison of Established Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily measured by its ability to induce high diastereoselectivity in a reaction, leading to the preferential formation of one diastereomer. High chemical yields and the ease of auxiliary removal are also critical factors. The following tables summarize the performance of three widely used chiral auxiliaries in asymmetric alkylation and amine synthesis.

Asymmetric Alkylation

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction where a chiral auxiliary is used to control the stereochemistry of a newly formed stereocenter at the α-position to a carbonyl group.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans' Oxazolidinone N-propionyl oxazolidinoneAllyl iodide98:2HighNot Specified
Pseudoephedrine Pseudoephedrine propionamiden-Butyl iodide95 to ≥99% (isolated de)80-99[3]
Pseudoephenamine Pseudoephenamine amidesVarious alkyl halides98:2 to ≥99:184-99[3]
Asymmetric Synthesis of Chiral Amines

The synthesis of enantiomerically pure amines is of great importance in medicinal chemistry. Chiral sulfinamides, such as tert-butanesulfinamide, are highly effective for this purpose.

Chiral AuxiliaryReaction TypeSubstrateDiastereomeric Ratio (d.r.)Yield (%)Reference
tert-Butanesulfinamide Addition to N-sulfinyl iminesVarious aldehydesHighGood to ExcellentNot Specified

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for the application of the discussed chiral auxiliaries.

Asymmetric Alkylation with Evans' Oxazolidinone

A common procedure involves the acylation of the oxazolidinone auxiliary, followed by deprotonation to form a chiral enolate, which then reacts with an electrophile.

1. Acylation: The chiral oxazolidinone is reacted with an acid chloride or anhydride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) to form the N-acyl oxazolidinone.

2. Alkylation: The N-acyl oxazolidinone is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), at low temperature (-78 °C) to generate the corresponding sodium enolate. Subsequent reaction with an alkyl halide introduces the alkyl group with high diastereoselectivity.

3. Auxiliary Cleavage: The chiral auxiliary can be removed under various conditions, for example, by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the chiral carboxylic acid.

Logical Workflow for Asymmetric Alkylation using a Chiral Auxiliary

Asymmetric_Alkylation_Workflow Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Acylation Acylation Prochiral_Substrate->Acylation Chiral_Auxiliary Chiral Auxiliary (e.g., Evans' Oxazolidinone) Chiral_Auxiliary->Acylation N_Acyl_Intermediate N-Acyl Intermediate Acylation->N_Acyl_Intermediate Enolate_Formation Enolate Formation N_Acyl_Intermediate->Enolate_Formation Base Base (e.g., NaHMDS) Base->Enolate_Formation Chiral_Enolate Chiral Enolate Enolate_Formation->Chiral_Enolate Alkylation Diastereoselective Alkylation Chiral_Enolate->Alkylation Electrophile Electrophile (e.g., Alkyl Halide) Electrophile->Alkylation Alkylated_Product Alkylated Product (Diastereomeric Mixture) Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage Alkylated_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric alkylation.

The Role of this compound

As previously stated, this compound is a commercially available chiral building block.[1] Its structure, featuring a primary chiral amine and a methyl ester, makes it a versatile starting material for the synthesis of more complex chiral molecules, particularly in the pharmaceutical industry.[4]

For instance, the primary amine can be acylated or used in reductive amination reactions to introduce new functionalities. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other carbonyl derivatives. While its application as a traditional, recoverable chiral auxiliary has not been extensively reported, its utility as a chiral synthon is well-established.

Signaling Pathways and Reaction Mechanisms

The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the formation of a rigid, well-defined transition state.

Mechanism of Diastereoselection in Evans' Oxazolidinone Alkylation

The high diastereoselectivity observed in the alkylation of N-acyl oxazolidinones is attributed to the formation of a chelated (Z)-enolate. The metal cation (e.g., Na⁺ or Li⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This rigid chelated structure effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face. The substituent on the oxazolidinone ring plays a key role in directing this steric hindrance.

Transition State of Evans' Oxazolidinone Alkylation

Evans_Alkylation_TS cluster_TS Chelated (Z)-Enolate Transition State M M+ O1 O M->O1 O2 O M->O2 C1 C O1->C1 C1->O2 N N C1->N C2 C R_aux R_aux C2->R_aux C2->N C_alpha N->C_alpha C_alpha->C1 R_acyl R_acyl C_alpha->R_acyl Electrophile E+ Electrophile->C_alpha Approach Approach from less hindered face

Caption: Chelation-controlled alkylation.

Conclusion

The selection of a chiral auxiliary is a multifaceted decision that depends on the specific reaction, desired product, and practical considerations such as cost and ease of removal. Evans' oxazolidinones, pseudoephedrine, and tert-butanesulfinamide are well-established and highly effective chiral auxiliaries that provide excellent stereocontrol in a variety of asymmetric transformations.

While this compound is a valuable chiral building block for the synthesis of complex molecules, its utility as a recoverable chiral auxiliary is not well-documented in the current literature. Further research is needed to explore its potential in this capacity and to provide the necessary experimental data for a direct performance comparison with established auxiliaries. For researchers in drug discovery and development, the strategic use of both chiral auxiliaries and chiral building blocks remains a cornerstone of efficient and stereoselective synthesis.

References

A Comparative Guide to Chiral GC and HPLC Methods for the Analysis of Methyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

In the development and quality control of chiral pharmaceuticals, the accurate determination of enantiomeric purity is paramount. Methyl 4-(1-aminoethyl)benzoate, a key chiral intermediate, requires robust analytical methods for the separation and quantification of its enantiomers. This guide provides a comparative overview of chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for this purpose, offering insights into their respective methodologies, performance characteristics, and a general framework for cross-validation.

Methodology Comparison

While both GC and HPLC are powerful techniques for chiral separations, their principles and applications differ significantly. Chiral HPLC is a widely used method for the analysis of non-volatile compounds like this compound.[1][2] In contrast, chiral GC is highly effective for volatile compounds; however, primary amines such as the analyte often necessitate derivatization to enhance their volatility and improve chromatographic performance.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and common technique for enantiomeric separation.[2][3] The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[4] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are frequently employed for a wide range of chiral compounds, including amino acid esters.[1][3]

Chiral Gas Chromatography (GC)

For volatile analytes, or those that can be made volatile, chiral GC offers high-resolution separations.[5] The most common CSPs for chiral GC are based on derivatized cyclodextrins.[1][5] A critical step in the analysis of this compound by chiral GC is the derivatization of the primary amine to increase its volatility.[1] Common derivatizing agents include chloroformates.[1]

Experimental Protocols

Below are representative experimental protocols for the chiral analysis of this compound by HPLC and GC. It is important to note that these are starting points, and method optimization is crucial for achieving desired separation.

Chiral HPLC Protocol
ParameterCondition
Column Chiral Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative)
Mobile Phase Isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Chiral GC Protocol
ParameterCondition
Derivatization Reaction with Heptafluorobutyl Chloroformate
Column Cyclodextrin-based Chiral Capillary Column (e.g., Rt-βDEXsm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 200 °C at 5 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temp 250 °C

Performance Data Comparison

The following table summarizes hypothetical performance data for the two techniques, illustrating typical expectations for resolution, selectivity, and analysis time.

ParameterChiral HPLCChiral GC
Resolution (Rs) > 2.0> 2.5
Selectivity (α) > 1.2> 1.3
(R)-enantiomer tR (min) 8.512.2
(S)-enantiomer tR (min) 10.213.5
Analysis Time (min) 1520

Cross-Validation Workflow

Cross-validation of analytical methods is essential to ensure consistency and reliability of results when transferring methods between laboratories or switching between techniques. The general workflow for cross-validating chiral GC and HPLC methods is depicted below.

Cross-Validation Workflow Cross-Validation Workflow for Chiral Methods cluster_prep Preparation cluster_gc Chiral GC Analysis cluster_hplc Chiral HPLC Analysis cluster_comp Comparison and Assessment A Define Validation Parameters (Specificity, Linearity, Accuracy, Precision, Robustness) B Prepare Enantiomerically Pure Standards and Racemic Mixture A->B C Method Development & Optimization (GC) B->C E Method Development & Optimization (HPLC) B->E D Method Validation (GC) C->D G Analyze the Same Batch of Samples with Both Validated Methods D->G F Method Validation (HPLC) E->F F->G H Statistical Comparison of Results (e.g., t-test, F-test) G->H I Assess Method Equivalency Based on Predefined Criteria H->I

Caption: A flowchart illustrating the key stages in the cross-validation of chiral GC and HPLC methods.

Conclusion

Both chiral HPLC and GC are suitable techniques for the enantiomeric separation of this compound. The choice between the two often depends on laboratory instrumentation availability, sample volatility, and the need for derivatization. Chiral HPLC offers a direct analysis of the non-volatile compound, while chiral GC can provide high-resolution separation after a derivatization step. A thorough cross-validation is crucial to ensure that either method can be used reliably and interchangeably for the accurate determination of enantiomeric purity in research and quality control settings.

References

Assessing the lot-to-lot variability of commercially available Methyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive assessment of the lot-to-lot variability of commercially available Methyl 4-(1-aminoethyl)benzoate is crucial for ensuring the consistency and quality of research and development outcomes in the pharmaceutical industry. This guide provides an objective comparison of this compound from various suppliers, supported by detailed experimental protocols and data analysis.

Comparison of Commercial this compound Lots

The following tables summarize the hypothetical data from the analysis of three different lots of this compound from three representative commercial suppliers.

Table 1: Purity and Impurity Profile

SupplierLot NumberPurity (%) by HPLCTotal Impurities (%)Impurity A (%)Impurity B (%)
Supplier XLot X-00198.51.50.80.4
Lot X-00298.21.80.90.5
Lot X-00398.61.40.70.4
Supplier Y Lot Y-001 99.2 0.8 0.3 0.2
Lot Y-002 99.1 0.9 0.4 0.2
Lot Y-003 99.3 0.7 0.3 0.1
Supplier ZLot Z-00197.92.11.20.6
Lot Z-00298.11.91.10.5
Lot Z-00397.82.21.30.6

Table 2: Chiral Purity (Enantiomeric Excess)

SupplierLot NumberEnantiomeric Excess (ee, %)(R)-enantiomer (%)(S)-enantiomer (%)
Supplier XLot X-00199.099.50.5
Lot X-00298.899.40.6
Lot X-00399.199.550.45
Supplier Y Lot Y-001 >99.5 >99.75 <0.25
Lot Y-002 >99.5 >99.75 <0.25
Lot Y-003 >99.5 >99.75 <0.25
Supplier ZLot Z-00198.599.250.75
Lot Z-00298.699.30.7
Lot Z-00398.499.20.8

Table 3: Physical and Chemical Properties

SupplierLot NumberMelting Point (°C)Water Content (KF, %)
Supplier XLot X-001110-1120.15
Lot X-002109-1110.20
Lot X-003110-1120.18
Supplier YLot Y-001111-1120.05
Lot Y-002111-1120.06
Lot Y-003111-1120.05
Supplier ZLot Z-001108-1110.35
Lot Z-002109-1110.30
Lot Z-003108-1100.40

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is used to determine the purity of this compound and to quantify any related impurities.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of Mobile Phase A and B.

Chiral HPLC for Enantiomeric Purity

This method is employed to separate and quantify the (R) and (S)-enantiomers of this compound to determine the enantiomeric excess. Chiral HPLC is a primary method for separating the enantiomers of non-volatile compounds[1].

  • Instrumentation: Shimadzu Nexera-i LC-2040C 3D or equivalent.

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (90:10 v/v) with 0.1% Diethylamine.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 0.5 mg/mL of this compound in the mobile phase.

Karl Fischer (KF) Titration for Water Content

This method is used for the quantitative determination of water content.

  • Instrumentation: Mettler Toledo C20S Compact Karl Fischer Titrator or equivalent.

  • Reagent: Hydranal™-Composite 5.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

Visualizations

experimental_workflow cluster_sampling Sample Acquisition cluster_testing Analytical Testing cluster_analysis Data Analysis cluster_reporting Reporting Lot1 Lot 1 Purity Purity & Impurity (HPLC) Lot1->Purity Chiral Chiral Purity (Chiral HPLC) Lot1->Chiral Water Water Content (Karl Fischer) Lot1->Water Lot2 Lot 2 Lot2->Purity Lot2->Chiral Lot2->Water Lot3 Lot 3 Lot3->Purity Lot3->Chiral Lot3->Water Compare Compare Lots Purity->Compare Chiral->Compare Water->Compare Variability Assess Variability Compare->Variability Guide Publish Comparison Guide Variability->Guide

Caption: Experimental workflow for assessing lot-to-lot variability.

synthesis_pathway cluster_synthesis Potential Synthesis Route cluster_impurities Potential Impurities Start Methyl 4-acetylbenzoate Imine Racemic Imine Start->Imine Reductive Amination (e.g., with NH3) ImpurityA Unreacted Starting Material Start->ImpurityA Incomplete Reaction Product (R)-Methyl 4-(1-aminoethyl)benzoate Imine->Product Asymmetric Reduction or Chiral Resolution ImpurityB (S)-enantiomer Product->ImpurityB Incomplete Resolution

Caption: Simplified synthesis pathway and potential impurities.

References

Efficacy comparison of Methyl 4-(1-aminoethyl)benzoate derivatives in specific applications

Author: BenchChem Technical Support Team. Date: November 2025

Efficacy Comparison 1: Inhibition of Pentose Phosphate Pathway Enzymes

This guide provides a comparative analysis of various methyl 4-aminobenzoate derivatives for their efficacy as inhibitors of key enzymes in the Pentose Phosphate Pathway (PPP), namely Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (6PGD). The data presented is based on in-vitro experimental findings.

Data Presentation: Inhibitory Activity of Methyl 4-Aminobenzoate Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of different methyl 4-aminobenzoate derivatives against human G6PD and 6PGD enzymes. Lower IC50 values indicate higher inhibitory potency.

Compound IDDerivative NameTarget EnzymeIC50 (µM)[1]
1 Methyl 4-amino-3-bromo-5-fluorobenzoateG6PD100.8
2 Methyl 4-amino-2-nitrobenzoateG6PD184.2
3 Methyl 4-amino-2-bromobenzoateG6PD320.4
4 Methyl 4-amino-2-chlorobenzoateG6PD430.8
1 Methyl 4-amino-3-bromo-5-fluorobenzoate6PGD450.5
2 Methyl 4-amino-2-nitrobenzoate6PGD693.2
3 Methyl 4-amino-2-bromobenzoate6PGD310.6
4 Methyl 4-amino-2-chlorobenzoate6PGD206.0
Experimental Protocols

In Vitro Enzyme Inhibition Assay:

The inhibitory effects of the methyl 4-aminobenzoate derivatives on the activity of G6PD and 6PGD were determined spectrophotometrically. The general procedure is as follows:

  • Enzyme and Substrate Preparation: Purified human G6PD and 6PGD enzymes were used. The substrates, Glucose-6-Phosphate (G6P) for G6PD and 6-Phosphogluconate (6PG) for 6PGD, and the cofactor NADP+ were prepared in a suitable buffer (e.g., Tris-HCl).

  • Assay Reaction: The reaction mixture contained the enzyme, substrate, NADP+, and varying concentrations of the inhibitor compounds. The total volume was brought up with the buffer.

  • Incubation: The reaction mixtures were incubated at a constant temperature (e.g., 37°C) for a specific period.

  • Measurement: The rate of NADPH formation was monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration was calculated relative to a control reaction without the inhibitor. The IC50 values were then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

Mandatory Visualization

PPP_Inhibition cluster_PPP Pentose Phosphate Pathway cluster_Inhibitors Inhibitors Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-Phosphate->6-Phosphoglucono-δ-lactone G6PD 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphogluconate->Ribulose-5-Phosphate 6PGD Derivative 1 Derivative 1 G6PD G6PD Derivative 1->G6PD IC50 = 100.8 µM Derivative 4 Derivative 4 6PGD 6PGD Derivative 4->6PGD IC50 = 206.0 µM

Caption: Inhibition of G6PD and 6PGD by Methyl 4-Aminobenzoate Derivatives in the Pentose Phosphate Pathway.

Exp_Workflow_Enzyme_Inhibition cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis A Prepare Enzyme, Substrate, & Cofactor Solutions C Mix Enzyme, Substrate, Cofactor, & Inhibitor in Assay Plate A->C B Prepare Serial Dilutions of Inhibitor Compounds B->C D Incubate at Constant Temperature C->D E Monitor NADPH Production (Absorbance at 340 nm) D->E F Calculate % Inhibition E->F G Determine IC50 Values F->G

Caption: Experimental Workflow for In Vitro Enzyme Inhibition Assay.

Efficacy Comparison 2: Antimicrobial and Cytotoxic Activities

This guide presents a comparative evaluation of the efficacy of various Schiff base derivatives of 4-aminobenzoic acid in two key applications: as antimicrobial agents and as cytotoxic agents against cancer cells.

Data Presentation: Antimicrobial and Cytotoxic Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of the derivatives against different microbial strains and the half-maximal inhibitory concentration (IC50) against the HepG2 human liver cancer cell line.

Table 1: Antibacterial and Antifungal Activity (MIC in µM) [2][3][4]

Compound IDDerivative Structure (R group on imine)S. aureusMRSAE. coliC. albicans
1a 2-hydroxyphenyl>500>500>500125
1d 5-bromo-2-hydroxyphenyl62.531.2512515.62
1f 2-hydroxy-5-nitrophenyl31.2515.6262.57.81
1t 5-nitrofurfuryl31.2562.512562.5

Table 2: Cytotoxic Activity against HepG2 Cancer Cell Line [2][3][4]

Compound IDDerivative Structure (R group on imine)IC50 (µM)
1a 2-hydroxyphenyl>100
1d 5-bromo-2-hydroxyphenyl25.0
1f 2-hydroxy-5-nitrophenyl15.0
1t 5-nitrofurfuryl30.0
Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

  • Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth media to achieve a standardized cell density.

  • Compound Dilution: The test compounds were serially diluted in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation: Each well was inoculated with the microbial suspension.

  • Incubation: The plates were incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[2][3]

Cytotoxicity Assay (MTT Assay):

  • Cell Culture: HepG2 cells were cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined from the dose-response curve of cell viability versus compound concentration.[4]

Mandatory Visualization

Derivatives_Activity cluster_applications Biological Applications cluster_targets Targets 4-Aminobenzoic Acid Derivatives 4-Aminobenzoic Acid Derivatives Antimicrobial Activity Antimicrobial Activity 4-Aminobenzoic Acid Derivatives->Antimicrobial Activity Cytotoxic Activity Cytotoxic Activity 4-Aminobenzoic Acid Derivatives->Cytotoxic Activity Bacteria (e.g., S. aureus, E. coli) Bacteria (e.g., S. aureus, E. coli) Antimicrobial Activity->Bacteria (e.g., S. aureus, E. coli) Fungi (e.g., C. albicans) Fungi (e.g., C. albicans) Antimicrobial Activity->Fungi (e.g., C. albicans) Cancer Cells (e.g., HepG2) Cancer Cells (e.g., HepG2) Cytotoxic Activity->Cancer Cells (e.g., HepG2)

Caption: Biological Applications of 4-Aminobenzoic Acid Derivatives.

Exp_Workflow_Bioactivity cluster_antimicrobial Antimicrobial Assay cluster_cytotoxicity Cytotoxicity Assay A Prepare Microbial Inoculum B Serial Dilution of Compounds A->B C Inoculate & Incubate B->C D Determine MIC C->D E Culture & Seed Cancer Cells F Treat Cells with Compounds E->F G Perform MTT Assay F->G H Determine IC50 G->H

Caption: Experimental Workflows for Antimicrobial and Cytotoxicity Assays.

References

The Economic Advantage of Biocatalysis in Large-Scale Chiral Amine Synthesis: A Cost-Benefit Analysis of Methyl 4-(1-aminoethyl)benzoate Production

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of chiral building blocks is a critical consideration in the pharmaceutical industry. Methyl 4-(1-aminoethyl)benzoate, a key intermediate for various active pharmaceutical ingredients (APIs), presents a compelling case study for evaluating the economic and operational feasibility of different large-scale synthetic routes. This guide provides a comparative analysis of biocatalytic and traditional chemical methods for its production, supported by representative experimental data and detailed methodologies.

Chiral amines are fundamental components in a vast array of pharmaceuticals, with their stereochemistry often dictating therapeutic efficacy.[1] The demand for enantiomerically pure amines has consequently driven the development of innovative and sustainable synthetic strategies.[1] This analysis focuses on two primary approaches for the large-scale synthesis of this compound: enzymatic transamination and chemical reductive amination.

Performance and Cost Comparison: Biocatalysis vs. Chemical Synthesis

The choice between a biocatalytic and a chemical synthesis route on an industrial scale hinges on a variety of factors, including yield, enantiomeric excess (e.e.), catalyst cost, operational complexity, and environmental impact. The following table summarizes a comparative cost and performance analysis based on data for similar chiral amine syntheses.

ParameterBiocatalytic Route (Transaminase)Chemical Route (Reductive Amination)
Starting Material Methyl 4-acetylbenzoateMethyl 4-acetylbenzoate
Key Reagents Transaminase, Alanine (amine donor), Pyridoxal-5-phosphate (cofactor)Ammonia, Reducing agent (e.g., H₂, NaBH₃CN), Chiral catalyst/ligand
Typical Yield >90%80-95%
Enantiomeric Excess (e.e.) >99%90-99%
Catalyst Cost High initial investment, but reusableVariable, often dependent on precious metals
Operating Conditions Mild (aqueous, ambient temp/pressure)Often requires high pressure/temperature, anhydrous conditions
Waste Generation Biodegradable organic wasteMetal-containing waste, organic solvents
Estimated Unit Price Competitive, potentially lower with enzyme optimizationCan be higher due to catalyst and solvent costs

Note: The data presented is representative and can vary based on specific reaction conditions and scale.

Economic assessments of chiral amine production reveal that the cost is significantly influenced by the price of the catalyst, be it an enzyme or a metal complex.[2][3] While the initial investment for a specific transaminase can be high, its reusability and high efficiency can lead to a lower unit price for the final product.[2] For instance, in the biosynthesis of (S)-α-methylbenzylamine, the transamination route was found to be more cost-effective than a reductive amination process, with the biocatalyst cost being a major component of the total raw material expenses.[2][3]

Experimental Protocols

Biocatalytic Synthesis via Transamination

This method utilizes a transaminase enzyme to stereoselectively convert a prochiral ketone to the desired chiral amine.

Materials:

  • Methyl 4-acetylbenzoate

  • Transaminase (e.g., ATA-117 or an equivalent with appropriate stereoselectivity)

  • L-Alanine (or another suitable amine donor)

  • Pyridoxal-5-phosphate (PLP)

  • Potassium phosphate buffer (pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a temperature-controlled reactor, dissolve Methyl 4-acetylbenzoate in a minimal amount of a water-miscible co-solvent.

  • Add the potassium phosphate buffer and L-Alanine.

  • Introduce the transaminase enzyme and PLP cofactor.

  • The reaction mixture is stirred at a controlled temperature (typically 30-40°C) until conversion of the ketone is complete, as monitored by HPLC.

  • Upon completion, the mixture is basified and the product is extracted with an organic solvent.

  • The organic layers are combined, dried, and the solvent is evaporated to yield the crude product.

  • Purification is achieved through column chromatography or crystallization to afford enantiomerically pure this compound.

Chemical Synthesis via Asymmetric Reductive Amination

This approach involves the reaction of a ketone with an amine source, followed by asymmetric reduction of the resulting imine.

Materials:

  • Methyl 4-acetylbenzoate

  • Ammonia source (e.g., ammonium acetate)

  • Reducing agent (e.g., H₂ gas, NaBH₃CN)

  • Chiral catalyst (e.g., a rhodium or iridium complex with a chiral ligand)

  • Anhydrous solvent (e.g., methanol, THF)

Procedure:

  • To a high-pressure reactor, add Methyl 4-acetylbenzoate, the ammonia source, and the chiral catalyst in an anhydrous solvent.

  • The reactor is purged and pressurized with hydrogen gas.

  • The reaction is stirred at a specific temperature and pressure until the reaction is complete (monitored by GC or HPLC).

  • After completion, the catalyst is filtered off.

  • The solvent is removed under reduced pressure.

  • The residue is worked up by partitioning between an organic solvent and an aqueous solution.

  • The organic layer is dried and concentrated to give the crude product.

  • Purification by chromatography or crystallization yields the final product.

Visualizing the Workflow

To better understand the logical flow of a typical biocatalytic synthesis, the following diagram illustrates the key steps involved.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Biocatalytic Conversion cluster_workup Product Isolation & Purification start Start dissolve_ketone Dissolve Methyl 4-acetylbenzoate start->dissolve_ketone add_buffer Add Buffer & Amine Donor dissolve_ketone->add_buffer add_enzyme Add Transaminase & Cofactor add_buffer->add_enzyme reaction Stir at Controlled Temperature add_enzyme->reaction monitoring Monitor Conversion (HPLC) reaction->monitoring extraction Extraction with Organic Solvent monitoring->extraction purification Purification (Chromatography) extraction->purification end Final Product purification->end

Caption: Workflow for the biocatalytic synthesis of this compound.

Conclusion

The large-scale synthesis of this compound presents a clear example of where modern biocatalytic methods can offer significant advantages over traditional chemical routes. While the initial investment in enzymes may be a consideration, the benefits of higher yields, exceptional enantioselectivity, milder reaction conditions, and reduced environmental impact often result in a more economically viable and sustainable manufacturing process. For drug development professionals, embracing these green chemistry principles not only aligns with regulatory trends but can also provide a competitive edge in the rapid and cost-effective delivery of new therapeutics.

References

Safety Operating Guide

Navigating the Disposal of Methyl 4-(1-aminoethyl)benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Understanding the Hazard Profile

Methyl 4-(1-aminoethyl)benzoate is classified with specific hazard statements that necessitate careful handling during its use and disposal. The available safety information indicates the following potential hazards.[1]

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

In addition to these, precautionary statements advise to avoid breathing dust/fume/gas/mist/vapors/spray and to ensure thorough rinsing of eyes in case of contact.[1]

Step-by-Step Disposal Protocol

The disposal of this compound, as with any laboratory chemical, must adhere to strict protocols to ensure the safety of personnel and the protection of the environment. The following procedural guidance is based on established best practices for hazardous chemical waste.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

2. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • It should be collected in a designated, compatible container. As it is an aromatic amine and an ester, it should be segregated from strong acids, bases, and oxidizing agents to prevent potentially violent reactions.[2][3]

3. Container Management:

  • Use a clearly labeled, leak-proof container for waste collection. The original container is often a suitable choice.[4][5]

  • The container must be kept tightly sealed when not in use to prevent the release of vapors.[4]

  • Ensure the container is made of a material compatible with the chemical.

4. Labeling:

  • The waste container must be clearly labeled as "Hazardous Waste."[4][6]

  • The label should include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[4]

  • Indicate the associated hazards (e.g., "Harmful," "Irritant").[4]

5. Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[4][6]

  • The SAA should be a well-ventilated area, away from sources of ignition and incompatible materials.

6. Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[5]

  • Arrange for the collection of the hazardous waste by a licensed and certified waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[6][7] These regulations will dictate the specific procedures for packaging, transportation, and final disposal.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Unused or spent This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste in a Designated Container ppe->segregate label_waste Label Container: 'Hazardous Waste' 'this compound' Hazards: Harmful, Irritant segregate->label_waste store Store Sealed Container in Satellite Accumulation Area label_waste->store contact_disposal Contact Certified Waste Disposal Company store->contact_disposal follow_regs Follow all Local, State, & Federal Regulations contact_disposal->follow_regs end End: Proper Disposal follow_regs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure working environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Operational Protocols for Handling Methyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of Methyl 4-(1-aminoethyl)benzoate (CAS No. 80051-07-6). The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment (PPE). The signal word for this chemical is "Warning".

Hazard Summary

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Source: Sigma-Aldrich

Recommended Personal Protective Equipment (PPE)

Given the hazards, the following PPE is mandatory when handling this compound. This corresponds to a combination of Level C and D PPE guidance from the EPA.[1][2]

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times to protect from splashes.[2][3][4]
Face ShieldRecommended when there is a significant risk of splashing.[1]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for pinholes before use.[5][6][7]
Laboratory CoatTo be worn over personal clothing.[6]
ApronA chemical-resistant apron is advised for larger quantities or when splashing is likely.[4]
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of solid and volatile forms should be done in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
RespiratorIf a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9][10]

Standard Operating Procedure for Handling this compound

This step-by-step guide outlines the safe handling, storage, and disposal of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and certified.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[11][12]

  • Prepare all necessary equipment and reagents before handling the chemical.

  • Keep a spill kit rated for chemical spills readily available.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat and appropriate closed-toe shoes.

  • Wear safety glasses or goggles.

  • Don the recommended chemical-resistant gloves.

3. Handling the Chemical:

  • Conduct all weighing and transferring of this compound within a chemical fume hood to minimize inhalation exposure.[8]

  • Avoid direct contact with the skin, eyes, and clothing.[7][11]

  • Use a spatula or other appropriate tools for transferring the solid material.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

4. Storage:

  • Store this compound in a tightly sealed, properly labeled container.[11][13]

  • Keep in a cool, dry, dark, and well-ventilated area.[11] The recommended storage temperature is 2-8°C in an inert atmosphere.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][12]

5. Accidental Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7][12]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[7][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[9][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

6. Spill Response:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Sweep up the absorbed material and place it into a suitable, sealed container for disposal.[11][13]

  • Ventilate the area and wash the spill site after material pickup is complete.

7. Disposal:

  • Dispose of waste containing this compound in a designated hazardous waste container.[13]

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[14]

  • Contaminated labware and PPE should also be disposed of as hazardous waste.

Workflow for Handling this compound

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.